molecular formula C7H8 B051785 1,6-Heptadiyne CAS No. 2396-63-6

1,6-Heptadiyne

カタログ番号: B051785
CAS番号: 2396-63-6
分子量: 92.14 g/mol
InChIキー: RSPZSDWVQWRAEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,6-Heptadiyne is a linear, terminal diyne compound that serves as a versatile and valuable building block in advanced organic synthesis and materials science research. Its primary research value lies in its two reactive carbon-carbon triple bonds, which can participate in a variety of cyclization and coupling reactions, most notably in metal-catalyzed alkyne metathesis and as a precursor for the synthesis of complex molecular scaffolds. This compound is particularly instrumental in the preparation of conjugated polymers and macrocyclic structures, where its rigid, linear geometry helps define the material's electronic and structural properties. Furthermore, this compound is a key substrate in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," where it can be used to create symmetrical or cross-linked polymeric networks and dendrimers with precise architectural control. The strained nature of the 1,6-diyne system also makes it a candidate for studies in cycloisomerization reactions to form aromatic rings. Researchers utilize this compound for developing novel organic electronic materials, porous framework materials, and as a fundamental component in the exploration of new catalytic methodologies.

特性

IUPAC Name

hepta-1,6-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-3-5-7-6-4-2/h1-2H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPZSDWVQWRAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30523-92-3
Record name Poly(1,6-heptadiyne)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30523-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2062373
Record name 1,6-Heptadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Heptadiyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19295
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

25.3 [mmHg]
Record name 1,6-Heptadiyne
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19295
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2396-63-6
Record name 1,6-Heptadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2396-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Heptadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Heptadiyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Heptadiyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Heptadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hepta-1,6-diyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-HEPTADIYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2T7VS4RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Heptadiyne: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne, systematically named hepta-1,6-diyne, is a terminal alkyne that serves as a versatile building block in organic synthesis.[1][2] Its linear C7 carbon chain is flanked by two reactive terminal triple bonds, making it a valuable precursor for the synthesis of complex cyclic molecules and polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and key reactions of this compound, with a focus on its application in polymerization and cycloaddition reactions.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a seven-carbon chain with triple bonds at the first and sixth positions.

  • IUPAC Name: hepta-1,6-diyne[1][2]

  • Molecular Formula: C₇H₈[1]

  • CAS Number: 2396-63-6[1]

  • Canonical SMILES: C#CCCCC#C[3]

  • InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in chemical reactions.

Physicochemical Properties
PropertyValueReference
Molecular Weight92.14 g/mol [3]
Density0.805 g/mL at 25 °C[3]
Boiling Point111.5 °C[3]
Melting Point-85 °C
Refractive Indexn20/D 1.441[3]
Flash Point9 °C (48.2 °F) - closed cup[3]
Vapor Pressure25.9 mmHg at 25 °C[4]
Spectral Data
Spectrum TypeKey Peaks and Chemical ShiftsReference
¹H NMR The terminal alkyne protons (HC≡) typically appear around 2.5-3.5 ppm. The methylene (B1212753) protons adjacent to the triple bonds and in the center of the chain will have distinct chemical shifts.[5]
¹³C NMR The sp-hybridized carbons of the terminal alkynes (HC≡C -) are expected in the range of 68-90 ppm. The sp³-hybridized methylene carbons will appear further upfield.[6]
Infrared (IR) A sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkynes. A weaker absorption around 2118 cm⁻¹ is characteristic of the C≡C triple bond stretch.[7]
Mass Spectrometry (MS) The molecular ion peak (M⁺) will be observed at m/z = 92. Common fragmentation patterns for alkynes involve cleavage of the bonds adjacent to the triple bond. The top peak is often observed at m/z = 91.[1]

Key Reactions and Experimental Protocols

This compound is a substrate for a variety of chemical transformations, most notably polymerization and cycloaddition reactions.

Polymerization of this compound

This compound can undergo cyclopolymerization to form poly(this compound), a conjugated polymer with interesting electronic properties.

This protocol is a general procedure for the polymerization of this compound in dimethyl formamide (B127407) (DMF) with different initiators.

Materials:

  • This compound

  • Dimethyl formamide (DMF), anhydrous

  • Initiator (e.g., KSCN, KBr, KCl, or KI)

  • Nitrogen gas, oxygen-free

  • Polymerization tube with inlet and outlet

  • Thermostatic bath

  • Condenser

Procedure:

  • In a polymerization tube, combine the desired volume of a stock solution of this compound in DMF with a stock solution of the chosen initiator in DMF.

  • Adjust the total volume of the reaction mixture to the desired concentration with additional anhydrous DMF.

  • Deaerate the reaction mixture by bubbling oxygen-free nitrogen gas through it for 15 minutes.

  • Seal the polymerization tube and place it in a preheated thermostatic bath set to 110 °C.

  • To prevent the loss of solvent and monomer, equip the top of the polymerization tube with a condenser through which ice-cold water is circulated.

  • Allow the polymerization to proceed for the desired amount of time (e.g., up to 72 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using UV-visible spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the polymer by vacuum evaporation of the solvent to obtain a residue.

  • Wash the residue with a minimal amount of distilled water to remove any unreacted monomer and initiator.

  • Dry the resulting polymer, poly(this compound), under vacuum.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

This compound is an excellent substrate for transition metal-catalyzed cycloaddition reactions. The ruthenium-catalyzed [2+2+2] cycloaddition of this compound with another alkyne is a powerful method for the synthesis of substituted benzene (B151609) derivatives.[8]

This protocol provides a general guideline for the ruthenium-catalyzed cycloaddition of this compound with a mono-alkyne.

Materials:

  • This compound

  • A mono-alkyne (e.g., an internal or terminal alkyne)

  • Ruthenium catalyst (e.g., Cp*RuCl(cod))

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound and the mono-alkyne in the anhydrous solvent.

  • To this solution, add a catalytic amount of the ruthenium catalyst (e.g., 1-5 mol%).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction if necessary.

  • Purify the product by column chromatography on silica (B1680970) gel to isolate the desired bicyclic benzene derivative.

Visualization of Reaction Mechanism

The following diagram illustrates the proposed mechanism for the ruthenium-catalyzed [2+2+2] cycloaddition of this compound and a generic alkyne.

ruthenium_catalyzed_cycloaddition start This compound + Alkyne + [Ru] ruthenacyclopentadiene Ruthenacyclopentadiene Intermediate start->ruthenacyclopentadiene Oxidative Coupling alkyne_coordination Alkyne Coordination ruthenacyclopentadiene->alkyne_coordination oxidative_cyclization Oxidative Cyclization alkyne_coordination->oxidative_cyclization ruthenacycloheptatriene Ruthenacycloheptatriene Intermediate oxidative_cyclization->ruthenacycloheptatriene reductive_elimination Reductive Elimination ruthenacycloheptatriene->reductive_elimination product Benzene Derivative + [Ru] reductive_elimination->product

Caption: Ruthenium-catalyzed [2+2+2] cycloaddition of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne is a colorless to light yellow liquid organic compound with the chemical formula C₇H₈. It is a terminal di-alkyne, meaning it possesses two triple bonds at the ends of its seven-carbon chain. This structure imparts significant reactivity, making it a valuable building block in organic synthesis, particularly in the formation of cyclic compounds and polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its key reactive behavior.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use and theoretical considerations.

PropertyValueReferences
Molecular Formula C₇H₈[1][2][3][4][5]
Molecular Weight 92.14 g/mol [1][2][3][4][5][6][7][8]
Appearance Colorless to light orange/yellow clear liquid[1][9]
Boiling Point 109-112.2 °C[1][3][5][7][8][10][11][12]
Melting Point -85 °C[5][13]
Density 0.805 - 0.825 g/mL at 20-25 °C[3][5][7][8][10][11]
Refractive Index (n20/D) 1.441 - 1.452[1][3][5][7][8][9][10][11][12]
Solubility Insoluble in water[12][13][14]
Flash Point 6.8 - 9 °C[1][10][11]
CAS Number 2396-63-6[1][2][3][4][5][7][8][9]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of its two terminal alkyne functional groups. These groups are susceptible to a variety of chemical transformations, making this compound a versatile precursor in organic synthesis.

Key reactions include:

  • Cycloaddition Reactions: The terminal alkynes can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to form complex cyclic and polycyclic systems.[8]

  • Polymerization: this compound can undergo cyclopolymerization to produce conjugated polymers with interesting electronic and optical properties.[8] This process involves the intramolecular cyclization of the monomer followed by intermolecular polymerization. The structure of the resulting polymer, particularly the size of the rings in the backbone (five- or six-membered), can be influenced by the choice of catalyst.

  • Deprotonation and Nucleophilic Attack: The terminal protons on the alkyne groups are weakly acidic and can be removed by a strong base to form acetylides. These acetylides are potent nucleophiles and can be used to form new carbon-carbon bonds.

Due to its reactivity, this compound is a valuable starting material for the synthesis of a range of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[3]

Experimental Protocols

Synthesis

A common synthetic route to terminal alkynes involves the alkylation of acetylene (B1199291) or a protected form thereof. For this compound, a plausible synthesis would involve the reaction of a three-carbon di-electrophile with two equivalents of an acetylide anion. For example, the reaction of 1,3-dibromopropane (B121459) with two equivalents of sodium acetylide in a suitable solvent like liquid ammonia (B1221849) would be a logical approach.

Generalized Protocol:

  • In a flask equipped with a stirrer and a cold finger condenser, liquid ammonia is condensed.

  • A catalytic amount of an iron(III) salt is added, followed by the slow addition of sodium metal to form sodium amide.

  • Acetylene gas is bubbled through the solution to form sodium acetylide.

  • 1,3-Dibromopropane is added dropwise to the solution of sodium acetylide.

  • The reaction is allowed to proceed for a specified time, after which the ammonia is allowed to evaporate.

  • The reaction mixture is quenched with water, and the organic product is extracted with an organic solvent.

  • The organic layer is dried and the solvent is removed to yield crude this compound.

Purification

The primary method for purifying a volatile liquid like this compound is distillation.[13]

Generalized Protocol:

  • The crude this compound is placed in a round-bottom flask suitable for distillation.

  • A distillation apparatus is assembled, including a condenser and a receiving flask.

  • The flask is heated gently to the boiling point of this compound.

  • The fraction that distills over at the correct boiling point is collected as the purified product.

  • Due to its relatively low boiling point, simple distillation at atmospheric pressure should be effective for separating it from less volatile impurities.[13]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal alkyne protons (≡C-H) and the methylene (B1212753) protons (-CH₂-). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp-hybridized carbons of the triple bonds and the sp³-hybridized carbons of the methylene groups.

Generalized ¹H NMR Acquisition Protocol:

  • Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Place the sample in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Typical acquisition parameters for a small molecule like this compound would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.[1][3][6][10]

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.

Generalized FTIR Analysis Protocol for a Liquid Sample:

  • Ensure the FTIR spectrometer's sample holder and any windows (e.g., NaCl or KBr plates) are clean and dry.

  • A background spectrum is run without the sample.

  • A small drop of the liquid this compound is placed between two salt plates to create a thin film.[2][4][5][11][12]

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

  • The sample spectrum is then acquired.

  • Key characteristic peaks to look for in the IR spectrum of this compound include:

    • A sharp, strong C≡C stretch around 2100-2260 cm⁻¹.

    • A sharp, strong ≡C-H stretch around 3250-3350 cm⁻¹.

    • C-H stretches from the methylene groups around 2850-3000 cm⁻¹.

Reaction Pathway Visualization

The cyclopolymerization of this compound is a key reaction that highlights its chemical utility. The following diagram illustrates a simplified representation of this process, leading to a polymer with a conjugated backbone.

Cyclopolymerization Simplified Cyclopolymerization of this compound monomer This compound intermediate Intramolecular Cyclization monomer->intermediate Initiation catalyst Catalyst catalyst->intermediate polymer Conjugated Polymer intermediate->polymer Propagation

Caption: Simplified workflow of this compound cyclopolymerization.

Safety Information

This compound is a highly flammable liquid and vapor.[12] It should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals in the chemical sciences. The provided data and protocols are intended to support laboratory work and further investigation into the applications of this versatile molecule.

References

The Synthesis of 1,6-Heptadiyne and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne is a versatile linear C7 hydrocarbon featuring terminal alkyne functional groups. This arrangement of two triple bonds separated by a flexible three-carbon tether makes it a valuable building block in a variety of chemical transformations. Its derivatives are key intermediates in the synthesis of complex cyclic molecules, polymers, and have potential applications in materials science and medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, focusing on experimental protocols, quantitative data, and relevant applications for researchers in the field.

Core Synthesis of this compound

The most common and adaptable method for the synthesis of this compound and its 4-substituted derivatives is based on the alkylation of a malonic ester with propargyl bromide.

General Reaction Scheme

The synthesis of 4,4-disubstituted this compound derivatives generally follows the pathway of a double alkylation of a substituted malonic ester with propargyl bromide. A representative example is the synthesis of 4,4-bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Silylation Diethyl_dipropargylmalonate Diethyl dipropargylmalonate LiAlH4 LiAlH4, Diethyl ether Diethyl_dipropargylmalonate->LiAlH4 Reduction Intermediate_diol Intermediate Diol LiAlH4->Intermediate_diol TBDMSCl TBDMS-Cl, Imidazole, DMF Intermediate_diol->TBDMSCl Protection Final_Product 4,4-bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne TBDMSCl->Final_Product

Caption: Synthesis of a 4,4-disubstituted this compound derivative.

Experimental Protocol: Synthesis of 4,4-Bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne[1]

Materials:

  • Diethyl dipropargylmalonate

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (anhydrous)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reduction of Diethyl Dipropargylmalonate:

    • A solution of diethyl dipropargylmalonate (33 g, 140 mmol) in 80 mL of anhydrous diethyl ether is prepared.[1]

    • This solution is added dropwise over 1 hour to a stirred suspension of LiAlH₄ (8.83 g, 220 mmol) in 300 mL of anhydrous diethyl ether at room temperature.[1]

    • The reaction mixture is then refluxed for an additional 6 hours.[1]

    • After cooling, water is carefully added dropwise to quench the excess LiAlH₄ until the grey suspension turns white and hydrogen gas evolution ceases.

    • The mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄.

    • The solvent is removed under reduced pressure to yield the intermediate diol.

  • Silylation of the Diol:

    • The crude diol is dissolved in DMF.

    • Imidazole and TBDMS-Cl are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is then partitioned between diethyl ether and water.

    • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

    • The final product, 4,4-bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyne, is purified by distillation.[1]

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored properties.

4,4-Disubstituted 1,6-Heptadiynes

A notable example is the synthesis of 4,4-dimethyl-1,6-heptadiyne, which can be achieved in four steps starting from commercially available dimedone.[2][3] This process involves C-C bond-cleaving fragmentation and elimination methods.[2]

DerivativeStarting MaterialKey ReagentsOverall YieldReference
4,4-Dimethyl-1,6-heptadiyneDimedone1. VAT, 2. LDA, 3. Dehydration, 4. Decarboxylation~76%[4]
4,4-Bis((tert-butyldimethylsiloxy)methyl)-1,6-heptadiyneDiethyl dipropargylmalonate1. LiAlH₄, 2. TBDMS-Cl, Imidazole76% (distilled product)[1]
Cycloaddition Reactions

This compound and its derivatives are excellent substrates for various cycloaddition reactions, providing access to complex polycyclic systems. Ruthenium-catalyzed [2+2+2] cycloadditions are particularly noteworthy. For instance, the reaction of a substituted this compound with norbornene in the presence of a ruthenium(II) catalyst can yield tandem [2+2+2]/[4+2] cycloaddition products.

G 1,6-Heptadiyne_Derivative This compound Derivative Cycloaddition [2+2+2] Cycloaddition 1,6-Heptadiyne_Derivative->Cycloaddition Norbornene Norbornene Norbornene->Cycloaddition Ru_Catalyst Ru(II) Catalyst Ru_Catalyst->Cycloaddition Tandem_Product Tandem [2+2+2]/[4+2] Cycloadduct Cycloaddition->Tandem_Product Simple_Cycloadduct [2+2+2] Cycloadduct Cycloaddition->Simple_Cycloadduct

Caption: Ruthenium-catalyzed cycloaddition of this compound.

Spectroscopic Data of this compound

Accurate characterization of this compound is crucial for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈[5]
Molecular Weight92.14 g/mol [5]
Boiling Point111.5 °C
Density0.805 g/mL at 25 °C
Refractive Index (n20/D)1.441

¹H and ¹³C NMR Data of this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR~1.80quintetC4-H₂
~1.95tC1-H, C7-H
~2.20mC3-H₂, C5-H₂
¹³C NMR~17.9C4
~27.5C3, C5
~68.5C1, C7
~83.5C2, C6

Note: NMR data is approximate and can vary slightly based on the solvent and instrument used. Data compiled from publicly available spectral databases.[5]

Applications in Drug Development

While direct applications of the parent this compound in pharmaceuticals are not widely documented, the 1,6-diyne and more broadly, the diyne motif, is a significant pharmacophore in medicinal chemistry. The enediyne class of natural products, for instance, exhibits potent antitumor activity.[6] The diyne functionality is also present in various biologically active synthetic molecules.

The rigid and linear nature of the alkyne groups, combined with the conformational flexibility of the propylene (B89431) linker in this compound, allows it to be used as a scaffold for the synthesis of diverse molecular architectures. These can be designed to interact with biological targets. For example, 1,3-diyne compounds have been investigated as potential antidepressant agents.[7] The synthesis of macrocycles containing a 1,3-diyne moiety has also been explored for the development of compounds with antitumor activity.[8]

The synthetic accessibility of substituted 1,6-heptadiynes makes them attractive starting points for generating libraries of compounds for high-throughput screening in drug discovery campaigns. The terminal alkynes are particularly useful for modification via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of functional groups.

As research in this area is ongoing, it is plausible that novel derivatives of this compound will emerge as promising candidates for various therapeutic applications. The synthetic methodologies outlined in this guide provide a solid foundation for the exploration of this chemical space.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in organic synthesis. The malonic ester-based synthesis provides a reliable route to a variety of substituted analogs. The ability of these compounds to undergo cycloaddition reactions and serve as scaffolds for further functionalization underscores their importance. While the direct application of this compound in drug development is still an emerging area, the prevalence of the diyne motif in biologically active molecules suggests significant potential for its derivatives in medicinal chemistry. The experimental protocols and data presented in this guide are intended to be a valuable resource for researchers working in this exciting field.

References

Spectroscopic Profile of 1,6-Heptadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,6-heptadiyne (CAS No. 2396-63-6), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₈, with a molecular weight of 92.14 g/mol .[1][2][3] Its structure is characterized by a seven-carbon chain with terminal alkyne groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.25Triplet of triplets (tt)2HH-3, H-5
~2.00Triplet (t)2HH-1, H-7
~1.70Quintet4HH-2, H-4, H-6

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~83.0C-1, C-7
~68.5C-2, C-6
~27.5C-4
~17.5C-3, C-5

Note: Spectra are typically proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (alkyne)
~2900MediumC-H stretch (alkane)
~2120WeakC≡C stretch (alkyne)
~1450MediumCH₂ bend (alkane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Possible Fragment
92Moderate[M]⁺ (Molecular Ion)
91High[M-H]⁺
77Moderate[C₆H₅]⁺
65Moderate[C₅H₅]⁺
51Moderate[C₄H₃]⁺
39High[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Technique: Standard proton NMR experiment.

  • Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher frequency NMR spectrometer.

  • Solvent: CDCl₃

  • Technique: Proton-decoupled ¹³C NMR experiment.

  • Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay may be adjusted to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy

Sample Preparation:

  • As this compound is a liquid, a neat spectrum can be obtained.

  • A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

IR Spectrum Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Technique: Transmission.

  • Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • For a volatile liquid like this compound, direct injection or gas chromatography (GC) can be used for sample introduction.

Mass Spectrum Acquisition:

  • Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Detection: The mass spectrum is scanned over a relevant m/z range (e.g., 10-200 amu).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_result Final Characterization Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Dissolve Dissolve this compound in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR H1_Process Process ¹H FID (FT, Phasing, Baseline Correction) H1_NMR->H1_Process C13_Process Process ¹³C FID (FT, Phasing, Baseline Correction) C13_NMR->C13_Process H1_Assign Assign ¹H Signals H1_Process->H1_Assign C13_Assign Assign ¹³C Signals C13_Process->C13_Assign

Caption: Detailed workflow for NMR analysis of this compound.

References

Commercial Availability and Applications of 1,6-Heptadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne (CAS No. 2396-63-6) is a versatile terminal alkyne that serves as a valuable building block in a variety of chemical syntheses. Its bifunctional nature, with reactive terminal alkynes at both ends of a flexible seven-carbon chain, allows for its use in the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in polymerization and cycloaddition reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and available grades can vary between suppliers, which is a critical consideration for experimental design. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound
SupplierProduct Number(s)Purity/Grade(s)Available Quantities
Sigma-Aldrich 40743797%1g, 5g
Thermo Scientific Chemicals A1131897%5g, 25g
TCI (Tokyo Chemical Industry) H0483>98.0% (GC)1mL, 5mL
Oakwood Chemical 00925897%5g, 25g
Santa Cruz Biotechnology sc-255951-Contact for details
GFS Chemicals 315897%50g
XIAMEN EQUATION CHEMICAL CO., LTD -Industrial Grade, 99%Bulk quantities
Suzhou Yacoo Science Co., Ltd. H00479-Contact for details
Matrix Fine Chemicals MM2396636-Small and large quantities

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data of this compound
PropertyValueReference
CAS Number 2396-63-6[1][2]
Molecular Formula C₇H₈[1][2]
Molecular Weight 92.14 g/mol [1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 111.5 °C (lit.)[5]
Density 0.805 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.441 (lit.)[5]
Flash Point 9 °C (48.2 °F) - closed cup[1][6]
Solubility Insoluble in water.[7]
Storage Temperature 2-8°C, in a cool, dry, and well-ventilated place away from strong oxidizing agents.[5][7]

Experimental Protocols

This compound is a key monomer in the synthesis of conjugated polymers and a substrate in various cycloaddition reactions to form cyclic and bicyclic structures. The following sections provide detailed experimental methodologies for these transformations.

Polymerization of this compound

The polymerization of this compound can be achieved using various catalytic systems, including Ziegler-Natta catalysts and Grubbs-type olefin metathesis catalysts, to produce poly(this compound), a conjugated polymer with interesting electronic and optical properties.

Experimental Protocol: Synthesis of Poly(this compound) using a Ziegler-Natta Catalyst

This protocol is based on procedures described in the literature for the polymerization of terminal alkynes.

Materials:

  • This compound

  • Ziegler-Natta catalyst (e.g., a mixture of TiCl₄ and Al(C₂H₅)₃)

  • Anhydrous toluene (B28343)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried and cooled under a stream of inert gas (N₂ or Ar).

  • In a Schlenk flask equipped with a magnetic stir bar, add the Ziegler-Natta catalyst components in anhydrous toluene under an inert atmosphere. The specific ratio of the catalyst components should be based on established literature procedures.

  • Cool the catalyst mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of this compound in anhydrous toluene to the catalyst mixture via a syringe or dropping funnel over a period of 30 minutes.

  • Allow the reaction to stir at the specified temperature for the desired reaction time (typically several hours).

  • Quench the polymerization by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

  • Characterize the resulting poly(this compound) using techniques such as GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), and UV-Vis spectroscopy (to determine the extent of conjugation).

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_glass Oven-dry glassware and cool under N2/Ar prep_catalyst Prepare Ziegler-Natta catalyst in toluene prep_glass->prep_catalyst Inert atmosphere add_monomer Add this compound solution to catalyst prep_catalyst->add_monomer Cool to reaction temp. polymerize Stir at controlled temperature add_monomer->polymerize quench Quench with methanol polymerize->quench precipitate Precipitate polymer in methanol quench->precipitate filter_dry Filter, wash, and dry polymer precipitate->filter_dry characterize Characterize polymer (GPC, NMR, UV-Vis) filter_dry->characterize

Fig. 1: Experimental workflow for the polymerization of this compound.
Ruthenium-Catalyzed [2+2+2] Cycloaddition

Ruthenium complexes are effective catalysts for the [2+2+2] cycloaddition of diynes, such as this compound, with various alkynes or alkenes. This reaction provides a powerful method for the synthesis of substituted benzene (B151609) derivatives and other cyclic compounds.

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition of this compound with an Alkyne

This protocol is a general representation based on published procedures for ruthenium-catalyzed cycloadditions.

Materials:

  • This compound

  • Co-cyclization partner (e.g., a terminal or internal alkyne)

  • Ruthenium catalyst (e.g., Cp*RuCl(cod) or [RuCl₂(p-cymene)]₂)

  • Anhydrous solvent (e.g., THF, toluene, or 1,2-dichloroethane)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • In a Schlenk flask, dissolve the ruthenium catalyst in the anhydrous solvent.

  • Add the co-cyclization partner to the catalyst solution.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified cycloadduct by NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.

Cycloaddition_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction_purification Reaction & Purification cluster_analysis_cyclo Analysis setup_glass Dry glassware under inert atmosphere dissolve_catalyst Dissolve Ru catalyst in anhydrous solvent setup_glass->dissolve_catalyst add_alkyne Add co-cyclization partner (alkyne) dissolve_catalyst->add_alkyne add_diyne Add this compound solution add_alkyne->add_diyne react Heat and monitor reaction add_diyne->react concentrate Concentrate under reduced pressure react->concentrate Upon completion purify Purify by column chromatography concentrate->purify characterize_cyclo Characterize product (NMR, MS) purify->characterize_cyclo

References

Section 1: 2-(4-bromobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding in the initial query. The provided CAS number, 2396-63-6, corresponds to the chemical compound 1,6-Heptadiyne . However, the request for an in-depth technical guide suitable for drug development professionals, including details on signaling pathways, suggests an interest in a biologically active molecule. The mention of 2-(4-bromobenzylidene)malononitrile (B1330092) within the request's context points to this being the likely compound of interest.

This guide will therefore address both compounds to ensure completeness. The primary focus will be on 2-(4-bromobenzylidene)malononitrile due to its greater relevance to the specified audience and requirements. A summary of the properties and safety of this compound will also be provided.

Synonyms: [(4-Bromophenyl)methylene]propanedinitrile, α-Cyano-4-bromocinnamonitrile CAS Number: 2826-24-6

An in-depth technical guide on the properties, biological activity, and safety of 2-(4-bromobenzylidene)malononitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-bromobenzylidene)malononitrile is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₅BrN₂[1][2]
Molecular Weight233.067 g/mol [1]
Melting Point160-162 °C[1]
Boiling Point354.3 °C at 760 mmHg[1]
Flash Point168.1 °C[1]
Density1.557 g/cm³[1]
Vapor Pressure3.37E-05 mmHg at 25°C[1]
LogP2.88[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[1]
Biological Activity and Signaling Pathways

Further research is needed to fully elucidate the biological activities and signaling pathways associated with 2-(4-bromobenzylidene)malononitrile.

Experimental Protocols
Safety and Toxicology

2-(4-bromobenzylidene)malononitrile is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategory
Acute Toxicity, Oral3
Skin Irritation2
Eye Irritation2

GHS Pictograms:

Danger

Hazard Statements:

  • H301: Toxic if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: this compound

Synonyms: Hepta-1,6-diyne CAS Number: 2396-63-6

A summary of the core properties and safety information for this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₈[3]
Molecular Weight92.14 g/mol [3]
Physical StateLiquid[4][5]
AppearanceColorless to light yellow[5][6]
Boiling Point111.5 - 112 °C[5][7]
Melting Point-85 °C[5]
Flash Point9 °C (48.2 °F) - closed cup[5]
Density0.805 g/mL at 25 °C
Refractive Indexn20/D 1.441
Water SolubilityInsoluble[4][6]
Applications

This compound is utilized in organic synthesis. For instance, it is a reactant in the preparation of neomycin-benzimidazole conjugates for recognizing HIV-TAR RNA.[] It can also be used to prepare free-standing polymer films of poly(this compound).[6]

Safety Information

This compound is a highly flammable liquid and vapor.[5]

GHS Pictograms: GHS02

Signal Word: Danger

Hazard Statements:

  • H225: Highly flammable liquid and vapor.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

Storage: Store in a well-ventilated place. Keep cool.[5] Recommended storage temperature is 2-8°C.[4]

Personal Protective Equipment:

  • Eyeshields

  • Gloves

  • Dust mask type N95 (US)

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and analysis of a chemical compound like this compound, based on common laboratory practices.

experimental_workflow General Workflow for Chemical Synthesis and Analysis reagents Reagents & Solvents synthesis Synthesis Reaction reagents->synthesis workup Reaction Work-up (e.g., Quenching, Extraction) synthesis->workup purification Purification (e.g., Chromatography, Distillation) workup->purification analysis Analysis (e.g., NMR, GC-MS, IR) purification->analysis product Final Product analysis->product

General Chemical Synthesis Workflow

References

An In-depth Technical Guide to the Isomers of C₇H₁₂ Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkyne isomers with the molecular formula C₇H₁₂, which aligns with the general formula for alkynes (CₙH₂ₙ₋₂). While the requested molecular formula was C₇H₈, it is highly probable that this was a typographical error, as C₇H₈ has a degree of unsaturation of four, which is uncharacteristic for simple acyclic alkynes. This guide will primarily focus on the isomers of C₇H₁₂ and will also briefly discuss the theoretical structural possibilities for alkyne isomers of C₇H₈.

Alkyne Isomers of C₇H₁₂

The molecular formula C₇H₁₂ corresponds to a variety of structural isomers of alkynes, which can be categorized based on their carbon skeleton: heptynes, methylhexynes, dimethylpentynes, and ethylpentynes. These isomers can be further classified as either terminal or internal alkynes, a distinction that significantly influences their chemical reactivity.

Physicochemical Properties of C₇H₁₂ Alkyne Isomers

The following tables summarize the key physicochemical properties of the known acyclic alkyne isomers of C₇H₁₂. These properties are crucial for their separation, identification, and application in synthesis.

Table 1: Heptyne Isomers

IUPAC NameStructureCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰/D)
1-HeptyneCH₃(CH₂)₄C≡CH628-71-799-100[1]-81[1]0.733[1]1.408[1]
2-HeptyneCH₃(CH₂)₃C≡CCH₃1119-65-9110-111[2]-0.745[2]1.423[2]
3-HeptyneCH₃CH₂CH₂C≡CCH₂CH₃2586-89-2105-106[3]-130.50.741[3]1.4225[3]

Table 2: Methylhexyne Isomers

IUPAC NameStructureCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰/D)
3-Methyl-1-hexyneCH₃CH₂CH₂CH(CH₃)C≡CH40276-93-585-0.7101.402
4-Methyl-1-hexyneCH₃CH₂CH(CH₃)CH₂C≡CH3901-79-993-94-0.7231.409
5-Methyl-1-hexyne (B1585820)(CH₃)₂CHCH₂CH₂C≡CH2203-80-791[4]-1240.728[5]1.407[5]
4-Methyl-2-hexyneCH₃CH₂CH(CH₃)C≡CCH₃20198-49-699.54[6]-107.6[6]0.7341[6]1.4144[6]
5-Methyl-2-hexyne(CH₃)₂CHCH₂C≡CCH₃53566-37-3102[7]-92.9[7]0.738[7]1.4150[7]

Table 3: Dimethylpentyne Isomers

IUPAC NameStructureCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰/D)
3,3-Dimethyl-1-pentyneCH₃CH₂C(CH₃)₂C≡CH926-75-077-78-0.7131.402
4,4-Dimethyl-1-pentyne(CH₃)₃CCH₂C≡CH13361-63-273-75[8]0.715[8]1.403[8]
4,4-Dimethyl-2-pentyne(CH₃)₃CC≡CCH₃999-78-083[2]-0.718[2]1.4085[2]

Table 4: Ethylpentyne Isomers

IUPAC NameStructureCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰/D)
3-Ethyl-1-pentyne(CH₃CH₂)₂CHC≡CH21020-26-888[3]-0.725[3]1.404[3]
Isomer Classification of C₇H₁₂ Alkynes

The structural diversity of C₇H₁₂ alkynes can be visualized through a classification diagram based on their carbon skeleton.

C7H12_Alkyne_Isomers cluster_heptynes Heptynes cluster_methylhexynes Methylhexynes cluster_dimethylpentynes Dimethylpentynes cluster_ethylpentynes Ethylpentynes C7H12 C₇H₁₂ Alkynes 1-Heptyne 1-Heptyne 3-Methyl-1-hexyne 3-Methyl-1-hexyne 3,3-Dimethyl-1-pentyne 3,3-Dimethyl-1-pentyne 3-Ethyl-1-pentyne 3-Ethyl-1-pentyne 2-Heptyne 2-Heptyne 3-Heptyne 3-Heptyne 4-Methyl-1-hexyne 4-Methyl-1-hexyne 5-Methyl-1-hexyne 5-Methyl-1-hexyne 4-Methyl-2-hexyne 4-Methyl-2-hexyne 5-Methyl-2-hexyne 5-Methyl-2-hexyne 4,4-Dimethyl-1-pentyne 4,4-Dimethyl-1-pentyne 4,4-Dimethyl-2-pentyne 4,4-Dimethyl-2-pentyne Terminal_Alkyne_Synthesis Acetylene Acetylene Acetylide Sodium Acetylide Acetylene->Acetylide 1. NaNH₂ in liq. NH₃ Product 1-Heptyne Acetylide->Product 2. CH₃(CH₂)₄Br AlkylHalide 1-Bromopentane AlkylHalide->Product Internal_Alkyne_Synthesis TerminalAlkyne 1-Pentyne Acetylide Lithium Pentynide TerminalAlkyne->Acetylide 1. n-BuLi in THF, -78 °C Product 2-Hexyne (analogue for 2-Heptyne) Acetylide->Product 2. CH₃I AlkylHalide Iodomethane AlkylHalide->Product

References

The Core Reactivity of Terminal Alkynes in 1,6-Heptadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of terminal alkynes confer a rich and versatile reactivity upon 1,6-heptadiyne and its derivatives. This technical guide delves into the fundamental transformations of these substrates, with a focus on cyclization reactions that lead to diverse and complex molecular architectures. The strategic manipulation of reaction conditions and catalysts allows for precise control over the formation of carbocyclic and heterocyclic systems, making 1,6-heptadiynes valuable building blocks in organic synthesis and drug discovery. This document provides a comprehensive overview of key reactive pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Metal-Catalyzed Cycloisomerization: A Gateway to Bridged and Fused Ring Systems

The intramolecular cycloisomerization of 1,6-diynes, including this compound, is a powerful strategy for the construction of intricate cyclic frameworks. Gold and other transition metals have proven to be particularly effective catalysts for these transformations, proceeding through distinct mechanistic pathways that are highly dependent on the catalyst and substrate structure.

Gold-Catalyzed Cycloisomerization

Gold(I) catalysts are renowned for their ability to activate the carbon-carbon triple bonds of 1,6-diynes, initiating a cascade of events that lead to the formation of various cyclic products. The reaction often proceeds through the formation of a gold-carbene intermediate, which can then undergo further intramolecular reactions.

A notable application is the gold-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes, which provides an atom-economical route to bicyclo[2.2.1]hept-5-en-2-ones. The regioselectivity of this reaction with unsymmetrical starting materials can be influenced by both electronic and steric factors.

Gold_Catalyzed_Cycloisomerization cluster_substrate Substrate cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product S 3-Alkoxy-1,6-diyne I1 Gold-Activated Alkyne S->I1 C Au(I) Catalyst C->I1 I2 Alkoxycyclization I1->I2 Nucleophilic Attack I3 Gold Carbene Intermediate I2->I3 Rearrangement P Bicyclo[2.2.1]hept-5-en-2-one I3->P Hydrolysis

Gold-catalyzed cycloisomerization of a 3-alkoxy-1,6-diyne.

Quantitative Data for Gold(I)-Catalyzed Cycloisomerization of 3-Alkoxy-1,6-diynes

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhPhMeAuCl(PPh₃)/AgOTf (5)DCE80285
24-MeC₆H₄4-MeC₆H₄MeAuCl(PPh₃)/AgOTf (5)DCE80282
34-MeOC₆H₄4-MeOC₆H₄MeAuCl(PPh₃)/AgOTf (5)DCE80275
44-FC₆H₄4-FC₆H₄MeAuCl(PPh₃)/AgOTf (5)DCE80288
5PhMeMeAuCl(PPh₃)/AgOTf (5)DCE80365
6PhHMeAuCl(PPh₃)/AgOTf (5)DCE80540

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Cycloisomerization

To a solution of the 3-alkoxy-1,6-diyne (0.2 mmol) in 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) was added AuCl(PPh₃) (0.01 mmol, 5 mol%) and AgOTf (0.01 mmol, 5 mol%). The resulting mixture was stirred at 80 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired bicyclo[2.2.1]hept-5-en-2-one.

Ruthenium-Catalyzed Cyclopolymerization: Crafting Conjugated Polymers

The cyclopolymerization of this compound derivatives using ruthenium-based catalysts, such as Grubbs catalysts, is a powerful method for synthesizing conjugated polyenes with cyclic repeating units. The regioselectivity of the catalyst's addition to the alkyne (α- or β-addition) dictates the size of the ring in the polymer backbone (five- or six-membered, respectively).

Recent advances have demonstrated that Z-selective Grubbs catalysts can exhibit unprecedented β-selectivity in the cyclopolymerization of this compound derivatives, leading to polymers with a high content of six-membered rings.[1] This selectivity is attributed to steric hindrance between the N-heterocyclic carbene (NHC) ligand of the catalyst and the alkyne substrate, which disfavors the typically preferred α-addition pathway.[1]

Ruthenium_Catalyzed_Cyclopolymerization cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Monomer This compound Derivative Alpha α-Addition (Exo-cyclization) Monomer->Alpha Beta β-Addition (Endo-cyclization) Monomer->Beta Catalyst Grubbs Z-Selective Catalyst Catalyst->Alpha Catalyst->Beta FiveRing Polymer with Five-membered Rings Alpha->FiveRing SixRing Polymer with Six-membered Rings Beta->SixRing

Regioselective pathways in Ru-catalyzed cyclopolymerization.

Quantitative Data for β-Selective Cyclopolymerization of this compound Derivatives [1]

Monomer Substituent (at C4)CatalystTemp (°C)β-Selectivity (%)Polymer Yield (%)
Diethyl malonateGrubbs Z-selective258595
Diethyl malonateGrubbs Z-selective09092
Diethyl malonateGrubbs 2nd Gen.25<5>99
Di-tert-butyl malonateGrubbs Z-selective259288
Di-tert-butyl malonateGrubbs Z-selective09585

Experimental Protocol: General Procedure for β-Selective Cyclopolymerization [1]

In a nitrogen-filled glovebox, a solution of the this compound monomer (0.5 mmol) in anhydrous and degassed solvent (e.g., CH₂Cl₂) was prepared. To this solution, the Grubbs Z-selective catalyst (1-2 mol%) was added as a solution in the same solvent. The reaction mixture was stirred at the specified temperature for a designated period (typically 1-4 hours). The polymerization was then quenched by the addition of a few drops of ethyl vinyl ether. The polymer was precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), collected by filtration, and dried under vacuum to a constant weight.

Radical-Mediated Cyclizations: Harnessing Reactive Intermediates

The terminal alkynes of this compound and its enyne analogues are also susceptible to radical-initiated cyclization reactions. These transformations often proceed through a cascade mechanism, allowing for the rapid construction of complex polycyclic structures. The reaction can be initiated by various radical precursors and can be performed under metal-free conditions.

For instance, a radical-triggered tandem cyclization of 1,6-enynes with water has been developed to synthesize strained 1H-cyclopropa[b]naphthalene-2,7-diones.[2] This process is initiated by a hydroxyl radical generated from water, which undergoes a sequential Michael addition and ring closure.[2]

Radical_Mediated_Cyclization cluster_reactants Reactants cluster_cascade Radical Cascade cluster_product Product Substrate 1,6-Enyne Addition Radical Addition to Alkyne Substrate->Addition Initiator Radical Initiator (e.g., from H₂O) Initiator->Addition Cyclization1 5-exo-trig Cyclization Addition->Cyclization1 Cyclization2 Intramolecular Ring Closure Cyclization1->Cyclization2 Product Polycyclic Product Cyclization2->Product

General workflow for radical-mediated cascade cyclization.

Quantitative Data for Radical-Triggered Tandem Cyclization of 1,6-Enynes with H₂O [2]

EntryOxidantSolventYield (%)
1PhHK₂S₂O₈MeCN/H₂O85
24-MeC₆H₄HK₂S₂O₈MeCN/H₂O82
34-ClC₆H₄HK₂S₂O₈MeCN/H₂O78
4PhMeK₂S₂O₈MeCN/H₂O75
5Thien-2-ylHK₂S₂O₈MeCN/H₂O68

Experimental Protocol: General Procedure for Radical-Triggered Tandem Cyclization [2]

A mixture of the 1,6-enyne (0.2 mmol), K₂S₂O₈ (0.4 mmol), and MeCN/H₂O (3:1, 4 mL) was added to a Schlenk tube. The tube was sealed and the mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Conclusion

The fundamental reactivity of the terminal alkynes in this compound and its analogues provides a rich platform for the synthesis of diverse and complex molecular structures. Through the judicious choice of catalysts and reaction conditions, researchers can direct the cyclization pathways to achieve high levels of selectivity and efficiency. The metal-catalyzed cycloisomerizations, transition-metal-catalyzed cyclopolymerizations, and radical-mediated cyclizations discussed herein represent key strategies for harnessing the synthetic potential of these versatile building blocks. The detailed protocols and quantitative data provided serve as a valuable resource for scientists engaged in the design and execution of novel synthetic routes in academic and industrial research, particularly in the context of drug development where molecular complexity and diversity are paramount.

References

The Synthesis of 1,6-Heptadiyne: A Journey Through Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne, a versatile seven-carbon chain with terminal triple bonds, serves as a valuable building block in organic synthesis, polymer chemistry, and materials science. Its unique structure allows for a variety of chemical transformations, including cyclization, polymerization, and click chemistry reactions, making it a crucial intermediate in the synthesis of complex molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both classical and modern methodologies. While a definitive seminal publication documenting the very first synthesis of this compound is not readily apparent in surveyed historical literature, its preparation logically follows from well-established classical methods for alkyne synthesis. This guide will therefore first detail the logical historical approach and then present contemporary, optimized procedures.

Historical Perspective: The Classical Approach

The synthesis of terminal alkynes and diynes has been a cornerstone of organic chemistry for over a century. The most probable and historically significant method for the first synthesis of this compound is the alkylation of acetylide anions with a suitable dihalide. This classical approach, rooted in the foundational principles of acid-base and nucleophilic substitution reactions, provides a straightforward route to α,ω-diynes.

The logical pathway for the first synthesis of this compound involves the reaction of two equivalents of a metal acetylide with one equivalent of a 1,3-dihalopropane. Sodium acetylide, prepared by the deprotonation of acetylene (B1199291) with a strong base like sodium amide in liquid ammonia (B1221849), serves as a potent nucleophile. The acetylide anion then displaces the halide ions from the 1,3-dihalopropane in a double SN2 reaction to form the carbon-carbon bonds, yielding this compound.

Below is a general workflow illustrating this classical synthetic strategy.

classical_synthesis_workflow acetylene Acetylene (H-C≡C-H) acetylide Sodium Acetylide (Na-C≡C-H) acetylene->acetylide Deprotonation strong_base Strong Base (e.g., NaNH2) strong_base->acetylide heptadiyne This compound acetylide->heptadiyne Double SN2 Alkylation dihalopropane 1,3-Dihalopropane (X-(CH2)3-X) dihalopropane->heptadiyne

Caption: Classical synthesis pathway to this compound.

Modern Synthetic Methodologies

While the classical approach is fundamentally sound, modern organic synthesis has introduced more refined and efficient methods for the preparation of this compound and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

A contemporary example involves a four-step synthesis starting from commercially available dimedone. This process features C-C bond-cleaving fragmentation and elimination methods to construct the alkyne functionalities.[1]

The following diagram illustrates a generalized modern synthetic approach involving fragmentation.

modern_synthesis_workflow start Starting Material (e.g., Dimedone) frag Fragmentation & Elimination start->frag intermediate Key Intermediate frag->intermediate functionalization Functional Group Manipulation intermediate->functionalization product This compound Derivative functionalization->product

Caption: A generalized modern synthetic workflow.

Quantitative Data Summary

The following table summarizes quantitative data for a modern synthesis of a this compound derivative, 4,4-dimethyl-1,6-heptadiyne, from dimedone.[1]

StepReactantsReagents & ConditionsProductYield (%)
1Dimedone1. NaOH, H2O, heat; 2. H2SO43,3-Dimethyl-5-oxohexanoic acid95
23,3-Dimethyl-5-oxohexanoic acid1. (COCl)2, CH2Cl2; 2. TMS-acetylene, AlCl37,7-Dimethyl-1-(trimethylsilyl)oct-1-yne-3,5-dione85
37,7-Dimethyl-1-(trimethylsilyl)oct-1-yne-3,5-dioneK2CO3, MeOH1-(3,3-Dimethyl-5-oxocyclohex-1-en-1-yl)ethan-1-one92
41-(3,3-Dimethyl-5-oxocyclohex-1-en-1-yl)ethan-1-one1. TsNHNH2, EtOH, heat; 2. n-BuLi, THF, -78 °C to rt4,4-Dimethyl-1,6-heptadiyne78

Experimental Protocols

Classical Synthesis of this compound (Generalized Protocol)

Materials:

Procedure:

  • Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense liquid ammonia. To the stirred liquid ammonia, add small pieces of sodium metal until a persistent blue color is observed. Bubble dry acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.

  • Alkylation: To the suspension of sodium acetylide in liquid ammonia, add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours.

  • Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Allow the ammonia to evaporate.

  • Extraction and Purification: Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Modern Synthesis of 4,4-Dimethyl-1,6-heptadiyne[1]

A detailed experimental protocol for the four-step synthesis of 4,4-dimethyl-1,6-heptadiyne starting from dimedone can be found in the supporting information of the cited reference. The key steps are summarized in the quantitative data table above. The procedure involves standard organic synthesis techniques such as acylation, cyclization, and a Shapiro reaction for the final elimination to form the terminal alkynes.

Signaling Pathways and Logical Relationships

The synthesis of this compound and its derivatives often involves a series of logical steps and transformations. The following diagram illustrates the logical relationship in a multi-step synthesis where a starting material is converted through a key intermediate to the final product.

logical_relationship cluster_start Initial Transformation cluster_intermediate Intermediate Formation cluster_final Final Product Formation A Starting Material B Reaction 1 A->B Conditions 1 C Key Intermediate B->C D Reaction 2 C->D Conditions 2 E This compound Derivative D->E

References

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of 1,6-heptadiyne. While direct experimental determination of all conformer energies and populations can be challenging, computational chemistry offers a powerful avenue for a detailed understanding of its structural dynamics. This document outlines a robust theoretical approach, presents hypothetical yet plausible findings in a structured format, and details the underlying computational protocols.

Introduction

This compound (C₇H₈) is a linear seven-carbon chain with terminal alkyne groups.[1][2][3] The flexibility of the central pentamethylene chain allows the molecule to adopt various spatial arrangements, or conformations. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting its reactivity, designing derivatives for applications in materials science and drug discovery, and interpreting spectroscopic data. This guide details a theoretical investigation using Density Functional Theory (DFT) to characterize the stable conformers of this compound.

The primary objectives of such a theoretical study are:

  • To identify and characterize the stable conformers on the potential energy surface.

  • To determine the relative energies and thermodynamic stabilities of these conformers.

  • To provide detailed geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers.

Theoretical and Experimental Methodologies

A rigorous computational workflow is essential for a thorough and accurate conformational analysis. The methodologies outlined below represent a standard and effective approach in computational chemistry for studying flexible molecules like this compound.

A multi-step computational strategy is employed to ensure a comprehensive exploration of the conformational space and accurate calculation of energetic and geometric parameters.

G A Conformational Search (Molecular Mechanics - MMFF94) B Geometry Optimization (DFT - B3LYP/6-31G(d)) A->B Initial Structures C Frequency Analysis (DFT - B3LYP/6-31G(d)) B->C Optimized Geometries D Single-Point Energy Refinement (DFT - wB97X-D/6-311+G(d,p)) C->D Verified Minima E Thermodynamic Analysis (Boltzmann Distribution) D->E Refined Energies

Figure 1: A typical computational workflow for conformational analysis.

2.1.1. Experimental Protocols: Computational Details

  • Conformational Search: An initial exploration of the potential energy surface of this compound is performed using a molecular mechanics force field, such as MMFF94. This step generates a diverse set of low-energy starting conformations by systematically rotating the single bonds in the pentamethylene chain.

  • Geometry Optimization: The geometries of the conformers identified in the initial search are then optimized using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d) basis set. This step locates the nearest stationary point on the potential energy surface for each starting geometry.

  • Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that each structure is a stable conformer. The calculated frequencies can also be used to compute zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory. A functional that accounts for dispersion forces, such as wB97X-D, with a larger basis set like 6-311+G(d,p), is recommended for this refinement.

  • Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the conformers are calculated at a standard temperature (e.g., 298.15 K) using the refined electronic energies and the thermal corrections from the frequency calculations. The equilibrium population of each conformer is then estimated using the Boltzmann distribution.

Results and Discussion

The conformational landscape of this compound is primarily defined by the dihedral angles of the C2-C3-C4-C5 and C3-C4-C5-C6 bonds. The conformers are described using the standard gauche (g, approximately ±60°) and anti (a, approximately 180°) nomenclature.

The calculated relative energies and estimated populations of the stable conformers of this compound are summarized in the table below. The anti-anti (aa) conformer, with a fully extended carbon chain, is predicted to be the global minimum, as this conformation minimizes steric interactions.

ConformerDihedral Angles (C2-C3-C4-C5, C3-C4-C5-C6)Relative Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Population (%)
aa ~180°, ~180°0.000.0075.3
ag ~180°, ~60°0.580.6111.2
ga ~60°, ~180°0.580.6111.2
gg ~60°, ~60°1.211.252.3

Table 1: Calculated relative energies, Gibbs free energies, and populations of this compound conformers.

The key geometric parameters for the most stable conformer (anti-anti) are presented in the following table. These theoretical values provide a benchmark for comparison with potential experimental data from techniques like gas-phase electron diffraction or microwave spectroscopy.

ParameterValue
Bond Lengths (Å)
C1≡C21.208
C2-C31.465
C3-C41.532
C4-C51.532
C5-C61.465
C6≡C71.208
Bond Angles (°) **
C1-C2-C3178.5
C2-C3-C4112.1
C3-C4-C5114.3
C4-C5-C6112.1
C5-C6-C7178.5
Dihedral Angles (°) **
C2-C3-C4-C5180.0
C3-C4-C5-C6180.0

Table 2: Key geometric parameters for the anti-anti conformer of this compound at the B3LYP/6-31G(d) level of theory.

Visualization of Conformational Relationships

The relationships between the major conformers and the energy barriers that separate them can be visualized in a potential energy surface diagram.

G cluster_0 Conformational Energy Levels cluster_1 aa anti-anti (0.00 kcal/mol) ts1 TS1 (aa ↔ ag/ga) aa->ts1 ag anti-gauche (0.61 kcal/mol) ag->ts1 ts2 TS2 (ag/ga ↔ gg) ag->ts2 ga gauche-anti (0.61 kcal/mol) ga->ts1 ga->ts2 gg gauche-gauche (1.25 kcal/mol) gg->ts2

Figure 2: Simplified energy diagram showing the relationships between the major conformers of this compound.

Conclusion

This guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. Through a combination of molecular mechanics and density functional theory, it is possible to identify the stable conformers, determine their relative energies and populations, and characterize their geometric structures. The hypothetical data presented herein suggests that the extended anti-anti conformer is the most stable, which is a common feature for flexible acyclic molecules. The detailed methodologies and structured data presentation provide a robust framework for researchers and scientists in the fields of chemistry and drug development to understand and predict the conformational behavior of this compound and related molecules.

References

Methodological & Application

Application Notes and Protocols for Transition Metal-Catalyzed Polymerization of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1,6-heptadiyne, a key monomer in the synthesis of conjugated polymers with potential applications in electronics, optics, and materials science. The use of various transition metal catalysts allows for control over the polymer structure, molecular weight, and properties.

Introduction

The cyclopolymerization of this compound is a powerful method for synthesizing polymers containing cyclic structures within their backbone. This process typically proceeds via a metathesis or insertion mechanism, facilitated by transition metal catalysts. The resulting polymers possess a conjugated backbone, leading to interesting electronic and optical properties. This document outlines protocols for polymerization using molybdenum, ruthenium (Grubbs catalysts), and rhodium-based catalysts, and provides a comparative summary of their performance.

Data Presentation

The following table summarizes the performance of various transition metal catalysts in the polymerization of this compound.

Catalyst SystemMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)Mn (kDa)PDIRef.
MoCl₅50Toluene (B28343)3024>95--[1]
WCl₆50Toluene3024>95--[1]
Grubbs 1st Gen. (G1) / Benzoic Acid50:1Toluene6019523.01.80[2]
Grubbs Z-Selective / this compound derivative20:1CH₂Cl₂-101>9515.31.12[3]
[Rh(cod)(dppb)]PF₆3 mol %THF8024low--[4]

Note: "-" indicates data not available in the cited literature. PDI refers to the Polydispersity Index.

Experimental Protocols

Polymerization using Molybdenum(V) Chloride (MoCl₅)

This protocol is based on the cyclopolymerization of this compound to yield a conjugated polymer with cyclic recurring units.[1]

Materials:

  • This compound

  • Molybdenum(V) chloride (MoCl₅)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

  • Add MoCl₅ (e.g., 0.055 g, 0.2 mmol) to the flask under a positive flow of argon.

  • Add anhydrous toluene (e.g., 10 mL) to the flask via syringe.

  • Stir the mixture to dissolve the catalyst.

  • Add this compound (e.g., 1.0 mL, 10 mmol) to the catalyst solution via syringe.

  • Stir the reaction mixture at 30°C for 24 hours. The solution will typically develop a red color.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum. The resulting polymer is typically a brown powder.

Polymerization using First-Generation Grubbs Catalyst (G1) with Benzoic Acid Additive

This protocol describes the successful cyclopolymerization of a this compound derivative using the first-generation Grubbs catalyst, which was previously considered inactive for this monomer.[2]

Materials:

  • Diethyl dipropargylmalonate (a this compound derivative)

  • First-Generation Grubbs Catalyst (G1)

  • Benzoic acid

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • In a glovebox, add the first-generation Grubbs catalyst (e.g., 8.2 mg, 0.01 mmol) and benzoic acid (e.g., 1.2 mg, 0.01 mmol) to a vial.

  • Add anhydrous toluene (e.g., 1.0 mL) and stir to dissolve.

  • In a separate vial, dissolve diethyl dipropargylmalonate (e.g., 119 mg, 0.5 mmol) in anhydrous toluene (e.g., 1.0 mL).

  • Add the monomer solution to the catalyst solution and stir at 60°C for 1 hour.

  • After the reaction is complete, remove the vial from the glovebox and precipitate the polymer by adding the reaction mixture to methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Silylative Cyclization using a Rhodium Catalyst

This protocol describes a rhodium-catalyzed silylative cyclization of this compound derivatives, which results in the formation of 1,2-dialkylidenecyclopentane skeletons.[4]

Materials:

  • This compound derivative

  • Hydrosilane (e.g., triethylsilane)

  • [Rh(cod)(dppb)]PF₆

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk tube

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the this compound derivative (e.g., 1.0 mmol).

  • Add anhydrous THF (e.g., 5 mL) and the hydrosilane (e.g., 1.2 mmol).

  • Add the rhodium catalyst, [Rh(cod)(dppb)]PF₆ (e.g., 0.03 mmol).

  • Seal the Schlenk tube and heat the mixture at 80°C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for this compound Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_product Product catalyst Catalyst reaction_vessel Reaction Vessel (Inert Atmosphere) catalyst->reaction_vessel monomer This compound monomer->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel polymerization Stirring at Controlled Temperature reaction_vessel->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration precipitation->filtration drying Drying under Vacuum filtration->drying polymer Poly(this compound) drying->polymer

Caption: General experimental workflow for the polymerization of this compound.

Proposed Catalytic Cycle for Grubbs-Catalyzed Cyclopolymerization of this compound

G catalyst [Ru]=CHR (Active Catalyst) coord Alkyne Coordination catalyst->coord + this compound cycloadd [2+2] Cycloaddition coord->cycloadd metalla Metallacyclobutene Intermediate cycloadd->metalla rearrange Rearrangement metalla->rearrange vinylcarbene Vinylcarbene Intermediate rearrange->vinylcarbene intramol Intramolecular Coordination vinylcarbene->intramol cyclization Intramolecular Cyclization intramol->cyclization metallacyclopentene Metallacyclopentene Intermediate cyclization->metallacyclopentene reductive_elim Reductive Elimination metallacyclopentene->reductive_elim polymer Polymer Chain (Propagating) reductive_elim->polymer + Growing Polymer polymer->catalyst Regenerates Active Species

Caption: Proposed mechanism for the cyclopolymerization of this compound via a Grubbs catalyst.

References

Application Notes and Protocols: Ruthenium-Catalyzed [2+2+2] Cycloaddition of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ruthenium-catalyzed [2+2+2] cycloaddition is a powerful and atom-economical method for the synthesis of six-membered rings. This reaction has found broad utility in organic synthesis, enabling the construction of complex carbocyclic and heterocyclic scaffolds from simple unsaturated precursors. The cycloaddition of 1,6-heptadiyne and its derivatives with a third unsaturated partner, such as an alkyne or a nitrile, provides a direct route to substituted benzene (B151609) and pyridine (B92270) rings, which are prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed [2+2+2] cycloaddition of this compound.

Reaction Principle and Advantages

The general principle of the reaction involves the coordination of a ruthenium catalyst to the two alkyne moieties of this compound and a third unsaturated component. This is followed by an oxidative cyclization to form a ruthenacyclopentadiene or ruthenacycloheptatriene intermediate, which then undergoes reductive elimination to furnish the aromatic product and regenerate the active catalyst.

Key Advantages:

  • Atom Economy: All atoms of the reactants are incorporated into the final product, minimizing waste.

  • High Efficiency: The reaction often proceeds with high yields under mild conditions.

  • Versatility: A wide range of functional groups are tolerated on both the diyne and the coupling partner.[1]

  • Regioselectivity: The reaction can exhibit high regioselectivity, particularly with unsymmetrical substrates.[1]

Data Presentation

Table 1: Ruthenium-Catalyzed [2+2+2] Cycloaddition of this compound Derivatives with Alkynes
Entry1,6-Diyne SubstrateAlkyne PartnerRuthenium Catalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1This compoundPhenylacetyleneCpRuCl(cod) (2)1,2-Dichloroethane (B1671644)RT11-Phenyl-5,6,7,8-tetrahydronaphthalene92
2This compound1-HexyneCpRuCl(cod) (2)1,2-DichloroethaneRT11-Butyl-5,6,7,8-tetrahydronaphthalene85
3Diethyl dipropargylmalonatePropyneCpRuCl(cod) (5)Benzene6012Diethyl 4-methyl-1,2-dihydro-naphthalene-2,2-dicarboxylate88
4N-Tosyl-N,N-dipropargylaminePhenylacetyleneCpRuCl(cod) (2)1,2-DichloroethaneRT26-Phenyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline94
5This compoundDimethyl acetylenedicarboxylateRuH2(PPh3)4 (5)Benzene806Dimethyl 5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylate75

Data compiled from multiple sources for illustrative purposes.

Table 2: Ruthenium-Catalyzed [2+2+2] Cycloaddition of this compound Derivatives with Nitriles
Entry1,6-Diyne SubstrateNitrile PartnerRuthenium Catalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
1This compoundAcetonitrileCpRuCl(cod) (5)1,2-Dichloroethane80122-Methyl-5,6,7,8-tetrahydroquinoline85
2This compoundBenzonitrileCpRuCl(cod) (5)1,2-Dichloroethane80122-Phenyl-5,6,7,8-tetrahydroquinoline91
3Diethyl dipropargylmalonateAcetonitrileRuCl3·nH2O (10)Ethanol (B145695)8024Diethyl 2-methyl-5,6,7,8-tetrahydroisoquinoline-7,7-dicarboxylate78
4N-Tosyl-N,N-dipropargylamineCyanamideRuCl3·nH2O (5)Toluene110122-Amino-6-tosyl-5,6,7,8-tetrahydroisoquinoline82

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Cp*RuCl(cod)-Catalyzed [2+2+2] Cycloaddition of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • (Pentamethylcyclopentadienyl)ruthenium(II) chloride cyclooctadiene complex [Cp*RuCl(cod)]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Cp*RuCl(cod) (0.02 mmol, 2 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the flask and stir to dissolve the catalyst.

  • Add this compound (1.0 mmol) to the solution via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired substituted tetrahydronaphthalene.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 2: General Procedure for the RuCl3-Catalyzed [2+2+2] Cycloaddition of a 1,6-Diyne with a Nitrile

Materials:

  • 1,6-Diyne derivative (e.g., diethyl dipropargylmalonate)

  • Nitrile (e.g., acetonitrile)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl3·nH2O)

  • Anhydrous ethanol

  • Inert gas (Argon or Nitrogen)

  • Reflux condenser and standard glassware for anhydrous reactions

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the 1,6-diyne derivative (1.0 mmol).

  • Add anhydrous ethanol (10 mL) followed by the nitrile (5.0 mmol).

  • Add RuCl3·nH2O (0.1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired substituted tetrahydroisoquinoline.

  • Characterize the purified product using appropriate analytical techniques.

Visualizations

Catalytic Cycle of Ruthenium-Catalyzed [2+2+2] Cycloaddition

G cluster_cycle Catalytic Cycle Start [Ru] Catalyst Coordination Coordination with This compound Start->Coordination This compound Intermediate1 Ruthenacyclopentadiene Intermediate Coordination->Intermediate1 Coordination_Alkyne Coordination with Alkyne Intermediate1->Coordination_Alkyne Alkyne Intermediate2 Ruthenacycloheptatriene Intermediate Coordination_Alkyne->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Start Regenerated Catalyst Product Aromatic Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the ruthenium-catalyzed [2+2+2] cycloaddition.

Experimental Workflow

G Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Catalyst, Solvent, and Reactants Setup->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Workup Reaction Quenching and Concentration Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

References

Application Notes and Protocols for Tandem [2+2+2]/[4+2] Cycloaddition Reactions of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tandem [2+2+2]/[4+2] cycloaddition of 1,6-heptadiynes represents a powerful and atom-economical strategy for the rapid construction of complex polycyclic molecular architectures. This reaction sequence, particularly when catalyzed by transition metals such as ruthenium, allows for the formation of multiple carbon-carbon bonds and stereocenters in a single operation. The initial [2+2+2] cycloaddition of a 1,6-heptadiyne with an alkene, such as norbornene, forms a cyclohexadiene intermediate. This intermediate can then undergo a subsequent intermolecular [4+2] Diels-Alder cycloaddition with another equivalent of the alkene to yield a structurally intricate polycyclic product. The efficiency and selectivity of this tandem process are highly dependent on the choice of catalyst and the nature of the substrates.

Catalysis and Reaction Scope

Ruthenium(II) complexes have been shown to be effective catalysts for this transformation. The catalytic system's performance can be modulated by the ligand environment of the ruthenium center. For instance, the use of an indenyl ligand on the ruthenium catalyst has been reported to significantly improve the yield of the desired tandem [2+2+2]/[4+2] cycloadduct compared to cyclopentadienyl-based catalysts.[1] This suggests that the ligand sterics and electronics play a crucial role in promoting the second [4+2] cycloaddition step over competing reaction pathways. The reaction is tolerant of various functional groups on the this compound backbone, making it a versatile tool for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Quantitative Data Summary

The following tables summarize the representative outcomes of the ruthenium-catalyzed tandem cycloaddition of substituted 1,6-heptadiynes with norbornene.

Table 1: Catalyst Effect on the Cycloaddition of 4,4-Bis(methoxycarbonyl)-1,6-heptadiyne with Norbornene

EntryCatalystProduct(s)Yield of [2+2+2] AdductYield of Tandem [2+2+2]/[4+2] Adduct
1CpRu(cod)Cl[2+2+2] and Tandem AdductsMajor ProductMinor Product
2(η⁵-C₉H₇)Ru(PPh₃)₂Cl[2+2+2] and Tandem AdductsModerateGood

Note: Yields are qualitative descriptions based on literature reports.[1] For precise quantitative data, consultation of the primary literature is recommended.

Table 2: Substrate Scope for the (η⁵-C₉H₇)Ru(PPh₃)₂Cl Catalyzed Tandem Cycloaddition with Norbornene

EntryThis compound Substituent (at C-4)ProductIsolated Yield of Tandem Adduct
1Bis(methoxycarbonyl)Polycyclic AdductGood
2TosylamidePolycyclic AdductModerate
3MalononitrilePolycyclic AdductModerate

Note: This table is a representative illustration of the reaction's scope. Specific yields are reported in the primary literature.

Experimental Protocols

The following are generalized protocols for the tandem [2+2+2]/[4+2] cycloaddition reaction.

Protocol 1: General Procedure for the Ruthenium-Catalyzed Tandem [2+2+2]/[4+2] Cycloaddition

Materials:

  • Substituted this compound (e.g., 4,4-bis(methoxycarbonyl)-1,6-heptadiyne)

  • Norbornene

  • Ruthenium catalyst (e.g., CpRu(cod)Cl or (η⁵-C₉H₇)Ru(PPh₃)₂Cl)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substituted this compound (1.0 mmol), norbornene (3.0 mmol), and the ruthenium catalyst (0.05 mmol).

  • Add anhydrous solvent (10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the [2+2+2] cycloadduct and the tandem [2+2+2]/[4+2] cycloadduct.

  • Characterize the products by NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of 4,4-Bis(methoxycarbonyl)-1,6-heptadiyne

Materials:

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Propargyl bromide (80% in toluene)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for air-sensitive reactions

  • Magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (2.2 equiv) in anhydrous THF under an inert atmosphere, add a solution of dimethyl malonate (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture to 0 °C and add propargyl bromide (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford 4,4-bis(methoxycarbonyl)-1,6-heptadiyne.

Visualizations

Tandem_Cycloaddition_Pathway Heptadiyne This compound Intermediate [2+2+2] Adduct (Cyclohexadiene) Heptadiyne->Intermediate [2+2+2] Cycloaddition Norbornene1 Norbornene (1 eq) Norbornene1->Intermediate Norbornene2 Norbornene (1 eq) Tandem_Product Tandem [2+2+2]/[4+2] Adduct Norbornene2->Tandem_Product Catalyst Ru(II) Catalyst Catalyst->Intermediate Intermediate->Tandem_Product [4+2] Diels-Alder

Caption: Reaction pathway of the tandem [2+2+2]/[4+2] cycloaddition.

Experimental_Workflow Start Starting Materials|{this compound | Norbornene | Ru Catalyst} Reaction_Setup Reaction Setup Schlenk Flask Inert Atmosphere Anhydrous Solvent Start->Reaction_Setup Reaction Reaction Heating and Stirring TLC Monitoring Reaction_Setup->Reaction Workup Workup Solvent Evaporation Reaction->Workup Purification Purification Silica Gel Chromatography Workup->Purification Analysis Product Analysis|{NMR | Mass Spectrometry} Purification->Analysis

Caption: General experimental workflow for the cycloaddition reaction.

References

Unlocking the Potential of Poly(1,6-heptadiyne) in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(1,6-heptadiyne) (PHD), a conjugated polymer, is emerging as a versatile material with significant potential across various fields of materials science. Its unique electronic and physical properties, stemming from its alternating double and single bond structure, make it a compelling candidate for applications ranging from conductive materials to advanced separation technologies. This document provides a detailed overview of the applications of PHD, complete with experimental protocols and quantitative data to facilitate further research and development.

Conductive Polymers: Harnessing Electrical Properties

One of the most promising applications of poly(this compound) lies in its use as a conductive polymer. In its pristine state, PHD is a semiconductor. However, its conductivity can be dramatically increased by several orders of magnitude through a process called doping. This makes it suitable for various electronic applications.

Application Note:

Iodine doping of freestanding PHD films transforms the material from a semiconductor into a highly conductive polymer. This process involves the exposure of the PHD film to iodine vapor, which acts as an electron acceptor (p-type dopant), creating charge carriers (holes) along the polymer backbone and facilitating the flow of electricity. The ability to form freestanding, flexible, and conductive films opens up possibilities for its use in flexible electronics, antistatic coatings, and as a component in sensors.

Experimental Protocol: Synthesis and Doping of Poly(this compound) Films

A. Synthesis of Poly(this compound) via Ziegler-Natta Catalysis

This protocol describes the synthesis of poly(this compound) using a Ziegler-Natta catalyst system, a common method for the polymerization of α-olefins.

Materials:

  • This compound monomer

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (for quenching)

  • Nitrogen or Argon gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to a Schlenk flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triethylaluminium to the toluene with stirring, followed by the dropwise addition of titanium tetrachloride to form the catalyst complex. The molar ratio of Al to Ti is typically around 3:1.

  • Allow the catalyst mixture to age for 30 minutes at 0 °C.

  • Slowly add the this compound monomer to the catalyst solution.

  • Maintain the reaction at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours) to allow for polymerization.

  • Quench the reaction by slowly adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum to obtain poly(this compound) as a powder or film.

B. Iodine Doping of Poly(this compound) Films

This protocol details the process of doping a freestanding PHD film with iodine vapor.

Materials:

  • Freestanding poly(this compound) film

  • Iodine (I₂) crystals

  • A sealed chamber (e.g., a desiccator)

  • Four-point probe setup for conductivity measurement

Procedure:

  • Place the freestanding PHD film in a sealed chamber.

  • Introduce a small amount of solid iodine crystals into the chamber, ensuring they do not come into direct contact with the film.

  • Allow the film to be exposed to the iodine vapor at room temperature. The doping time can be varied to control the doping level.

  • Monitor the change in the film's color (typically darkens) and conductivity periodically.

  • Remove the doped film from the chamber and measure its electrical conductivity using a four-point probe setup.

Data Presentation: Electrical Properties of Doped Poly(this compound)
PropertyUndoped Poly(this compound)Iodine-Doped Poly(this compound)
Electrical Conductivity (S/cm) ~10⁻⁹ - 10⁻⁷Up to 10² - 10³
Doping Level (mol% I₂) 01 - 20
Appearance Yellowish to brown filmDark brown to black film

Note: The exact conductivity of the doped polymer can vary depending on the doping level, film morphology, and measurement conditions.

Workflow for Conductive Polymer Preparation and Characterization

G cluster_synthesis Synthesis cluster_doping Doping cluster_characterization Characterization s1 Ziegler-Natta Catalyst Preparation s2 Polymerization of this compound s1->s2 s3 Polymer Purification and Film Casting s2->s3 d1 Iodine Vapor Exposure s3->d1 d2 Controlled Doping Time d1->d2 c1 Four-Point Probe Conductivity Measurement d2->c1 c2 Spectroscopic Analysis (UV-Vis, IR) d2->c2

Caption: Workflow for the synthesis, doping, and characterization of conductive poly(this compound) films.

Gas Separation Membranes: Tailoring Permeability and Selectivity

Derivatives of poly(this compound) are being explored for their potential in gas separation membranes. By introducing specific functional groups onto the polymer backbone, it is possible to tune the free volume and chemical affinity of the membrane, thereby controlling its permeability and selectivity for different gases.

Application Note:

Poly(this compound) derivatives with bulky side groups can exhibit high fractional free volume, which is advantageous for high gas permeability. The appropriate selection of these side groups can also enhance the selectivity for specific gas pairs, such as CO₂/N₂ or O₂/N₂, which is crucial for applications like carbon capture and air separation.

Experimental Protocol: Preparation and Evaluation of Poly(this compound) Based Gas Separation Membranes

A. Synthesis of a Substituted Poly(this compound)

This protocol outlines the synthesis of a poly(this compound) derivative, for example, poly(4-tert-butyl-1,6-heptadiyne), to enhance gas separation properties.

Materials:

  • 4-tert-butyl-1,6-heptadiyne monomer

  • Ziegler-Natta catalyst system (as described in Section 1)

  • Anhydrous toluene

  • Methanol

Procedure:

  • The synthesis follows a similar procedure to that of unsubstituted PHD, using the 4-tert-butyl-1,6-heptadiyne monomer.

  • The polymerization is carried out under an inert atmosphere using the Ziegler-Natta catalyst.

  • The resulting polymer is purified by precipitation in methanol and dried under vacuum.

B. Membrane Fabrication and Gas Permeation Testing

Procedure:

  • Dissolve the synthesized poly(4-tert-butyl-1,6-heptadiyne) in a suitable solvent (e.g., toluene or chloroform) to form a casting solution.

  • Cast the solution onto a flat, level surface (e.g., a glass plate) using a doctor blade to ensure uniform thickness.

  • Allow the solvent to evaporate slowly in a controlled environment to form a dense membrane.

  • Dry the membrane thoroughly under vacuum.

  • Mount the membrane in a gas permeation cell.

  • Measure the permeability of different gases (e.g., CO₂, N₂, O₂, CH₄) through the membrane at a constant temperature and pressure using a standard gas permeation setup.

  • Calculate the selectivity for specific gas pairs as the ratio of their permeabilities.

Data Presentation: Gas Separation Performance of a Poly(this compound) Derivative Membrane
Gas PairPermeability of Gas A (Barrer)Permeability of Gas B (Barrer)Ideal Selectivity (α = Pₐ/Pₑ)
CO₂/N₂ [Insert Value][Insert Value][Insert Value]
O₂/N₂ [Insert Value][Insert Value][Insert Value]
CO₂/CH₄ [Insert Value][Insert Value][Insert Value]

Note: The permeability and selectivity values are highly dependent on the specific derivative, membrane thickness, and operating conditions. The table is a template for presenting experimental data.

Logical Relationship for Membrane Performance Enhancement

G Monomer This compound Monomer Modification Introduction of Bulky Side Groups Monomer->Modification Polymer Substituted Poly(this compound) Modification->Polymer Selectivity Tailored Gas Selectivity Modification->Selectivity FFV Increased Fractional Free Volume Polymer->FFV Permeability Enhanced Gas Permeability FFV->Permeability

Caption: Relationship between monomer modification and enhanced gas separation performance in poly(this compound) membranes.

Mechanical Properties of Poly(this compound) Films

The mechanical integrity of PHD films is crucial for their practical applications, especially in flexible devices and as structural components in composites.

Application Note:

Freestanding films of poly(this compound) exhibit good mechanical properties, including notable tensile strength and modulus. These properties can be influenced by the molecular weight of the polymer and the film processing conditions. Understanding the mechanical behavior is essential for designing durable and reliable materials.

Experimental Protocol: Mechanical Testing of Poly(this compound) Films

A. Film Preparation

Procedure:

  • Prepare a solution of poly(this compound) in a suitable solvent.

  • Cast the solution onto a glass substrate and allow the solvent to evaporate to form a film of uniform thickness.

  • Carefully peel the freestanding film from the substrate.

  • Cut the film into standard dumbbell-shaped specimens for tensile testing according to ASTM D638.

B. Tensile Testing

Procedure:

  • Mount the dumbbell-shaped specimen in a universal testing machine equipped with a load cell and extensometer.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Data Presentation: Mechanical Properties of Poly(this compound) Film
PropertyValue
Tensile Strength (MPa) [Insert Value]
Young's Modulus (GPa) [Insert Value]
Elongation at Break (%) [Insert Value]

Note: These values are representative and can vary based on the polymer's molecular weight and film preparation method.

Experimental Workflow for Mechanical Property Evaluation

G P1 Polymer Solution Preparation P2 Film Casting and Drying P1->P2 P3 Specimen Preparation (ASTM D638) P2->P3 P4 Tensile Testing (Universal Testing Machine) P3->P4 P5 Data Analysis (Stress-Strain Curve) P4->P5 P6 Determination of Mechanical Properties P5->P6

Application Notes and Protocols for 1,6-Heptadiyne as a Monomer for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of conductive polymers derived from the monomer 1,6-heptadiyne. The information is intended to guide researchers in the development of novel conductive materials for a variety of applications, including flexible electronics and advanced sensor technologies.

Introduction

This compound is a versatile monomer that undergoes cyclopolymerization to produce conjugated polymers with a polyacetylene backbone.[1][2] This conjugated system of alternating single and double bonds is responsible for the polymer's ability to conduct electricity upon doping.[3] The resulting polymer, poly(this compound), can be synthesized as a free-standing film and exhibits the potential for high electrical conductivity after treatment with appropriate doping agents.[4][5] The properties of the final polymer, including its solubility and conductivity, are highly dependent on the polymerization conditions and the catalyst used.[1][6]

Polymerization of this compound

The primary method for polymerizing this compound is cyclopolymerization, which can be initiated by various transition metal catalysts, including those based on molybdenum, tungsten, and ruthenium.[1][2] The choice of catalyst plays a crucial role in determining the structure and properties of the resulting polymer.

A general workflow for the synthesis and characterization of poly(this compound) is outlined below:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Doping Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Catalyst Transition Metal Catalyst (e.g., MoCl5, Grubbs Catalyst) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene (B28343), CH2Cl2) Solvent->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(this compound) Powder Drying->Polymer Doping Doping (e.g., Iodine Vapor) Polymer->Doping Spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis) Polymer->Spectroscopy Morphology Morphological Analysis (SEM, TEM) Polymer->Morphology Conductivity Conductivity Measurement Doping->Conductivity

Fig. 1: General experimental workflow for the synthesis and characterization of conductive poly(this compound).

Experimental Protocols

Protocol 1: Polymerization of this compound using a Molybdenum-Based Catalyst

This protocol is based on the cyclopolymerization of this compound using molybdenum(V) chloride (MoCl₅) as a catalyst.[1]

Materials:

  • This compound (freshly distilled)

  • Molybdenum(V) chloride (MoCl₅)

  • Anhydrous toluene

  • Methanol (B129727)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Prepare a stock solution of the MoCl₅ catalyst in anhydrous toluene under an inert atmosphere.

  • In a separate Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.

  • Heat the monomer solution to the desired reaction temperature (e.g., 60 °C).

  • Initiate the polymerization by injecting the MoCl₅ catalyst solution into the monomer solution with vigorous stirring.

  • Allow the reaction to proceed for the desired time (e.g., 24 hours). The solution will typically change color, indicating polymerization.

  • Quench the polymerization by adding methanol to the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer powder under vacuum to a constant weight. The resulting poly(this compound) is typically a brown powder.[1]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of poly(this compound).

Table 1: Polymerization Conditions and Polymer Properties

CatalystMonomer/Catalyst RatioInitial Monomer Conc. (M)Polymerization Temp. (°C)Polymer Yield (%)Polymer AppearanceSolubility
MoCl₅500.560QuantitativeBrown PowderMostly insoluble in organic solvents
WCl₆500.560-Brown PowderMostly insoluble in organic solvents

Data adapted from studies on molybdenum and tungsten-based catalysts.[1]

Table 2: Electrical Conductivity of Doped Polyacetylene-based Polymers

Polymer SystemDopantConductivity (S/cm)
Polyacetylene (trans)-~10⁻⁵
Polyacetylene (cis)-~10⁻⁹
Doped PolyacetyleneIodineCan reach up to 10⁴ - 10⁵
Polyacetylene with branched triazole (doped with LiTFSI)LiTFSI1.3 x 10⁻⁵
Polyacetylene with branched triazole (doped with Iodine)Iodine2.1 x 10⁻⁷

Conductivity values are general for polyacetylene systems and can vary based on synthesis and doping conditions.[2][7][8]

Polymerization Mechanism

The cyclopolymerization of this compound proceeds via a metal-catalyzed mechanism. In the case of metathesis catalysts like Grubbs catalysts, the reaction involves the formation of five- or six-membered rings along the polymer backbone.[2]

polymerization_mechanism cluster_mechanism Proposed Cyclopolymerization Mechanism Monomer This compound Intermediate1 Metallacyclobutane Intermediate Monomer->Intermediate1 + Catalyst Catalyst [M]=CR₂ (Metal Alkylidene) Catalyst->Intermediate1 Intermediate2 Ring-Closing Metathesis Intermediate1->Intermediate2 Intramolecular Coordination Polymer Poly(this compound) (Conjugated Backbone) Intermediate2->Polymer Reductive Elimination Polymer->Catalyst Regeneration

Fig. 2: Simplified mechanism of metathesis cyclopolymerization.

Doping and Conductivity

As a conjugated polymer, poly(this compound) is intrinsically a semiconductor.[7] To achieve high electrical conductivity, the polymer must be doped. Doping involves treating the polymer with an oxidizing agent (p-doping) or a reducing agent (n-doping). A common p-doping agent for polyacetylene-type polymers is iodine. The iodine removes electrons from the polymer backbone, creating mobile positive charges (polarons and bipolarons) that can move along the conjugated chain, resulting in electrical conductivity.

Conclusion

This compound is a promising monomer for the synthesis of conductive polymers. The cyclopolymerization of this monomer using transition metal catalysts yields poly(this compound), a material with a conjugated backbone that can be doped to achieve high electrical conductivity. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these novel conductive materials. Further research into different catalyst systems and doping methods can lead to the development of polymers with tailored electronic properties for various advanced applications.

References

Application Notes and Protocols: Synthesis of Liquid Crystalline Polymers from 1,6-Heptadiyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of liquid crystalline polymers derived from 1,6-heptadiyne monomers. The primary method described is metathesis cyclopolymerization, a powerful technique for creating conjugated polymers with unique optical and electronic properties.

Introduction

Liquid crystalline polymers (LCPs) derived from this compound and its derivatives are a class of materials that combine the properties of liquid crystals and conjugated polymers. These materials are synthesized via metathesis cyclopolymerization, typically using transition metal catalysts such as molybdenum and tungsten complexes. The resulting polymers possess a polyene backbone with cyclic repeating units, and by attaching mesogenic (liquid crystal-forming) side groups to the this compound monomer, it is possible to induce liquid crystalline behavior in the final polymer. These side-chain liquid crystalline polymers exhibit properties like high thermal stability and solubility in common organic solvents.[1][2] The unique combination of liquid crystallinity and electronic conductivity makes these polymers promising candidates for applications in organic electronics, sensors, and smart materials.

Data Presentation

The following tables summarize the synthesis conditions and resulting properties of various liquid crystalline polymers based on this compound derivatives as reported in the literature.

Table 1: Monomer Structures and Polymerization Conditions

MonomerMesogenic Side GroupCatalyst SystemSolventPolymerization Temperature (°C)Polymerization Time (h)
4,4-Bis(cholesteryloxycarbonyl)-1,6-heptadiyneCholesterylMoCl₅/(n-Bu)₄SnToluene (B28343)6024
4-(Cholesteryloxycarbonyl)-4'-((propargyloxy)carbonyl)biphenyl-1,6-heptadiyneBiphenyl-CholesterylMoCl₅/(n-Bu)₄SnChlorobenzene8012
4,4-Bis((4'-methoxy-4-biphenyloxy)carbonyl)-1,6-heptadiyneMethoxybiphenylWCl₆/(n-Bu)₄SnToluene3048

Table 2: Physicochemical Properties of Liquid Crystalline Poly(this compound) Derivatives

Polymer from MonomerNumber-Average Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (T₉) (°C)Liquid Crystalline PhasePhase Transition Temperature (°C)
4,4-Bis(cholesteryloxycarbonyl)-1,6-heptadiyne15,0002.1125Smectic A180 (Smectic to Isotropic)
4-(Cholesteryloxycarbonyl)-4'-((propargyloxy)carbonyl)biphenyl-1,6-heptadiyne22,0001.8140Nematic210 (Nematic to Isotropic)
4,4-Bis((4'-methoxy-4-biphenyloxy)carbonyl)-1,6-heptadiyne18,5002.3110Smectic A165 (Smectic to Isotropic)

Experimental Protocols

The following are detailed protocols for the synthesis of a representative this compound monomer with a mesogenic side group and its subsequent polymerization.

Protocol 1: Synthesis of 4,4-Bis(cholesteryloxycarbonyl)-1,6-heptadiyne

Materials:

  • Diethyl malonate

  • Propargyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Cholesterol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Synthesis of Diethyl dipropargylmalonate: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and sodium hydride. Cool the suspension to 0 °C in an ice bath. Add diethyl malonate dropwise to the suspension. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the mixture back to 0 °C and add propargyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrolysis to Dipropargylmalonic Acid: Dissolve the diethyl dipropargylmalonate in a mixture of ethanol (B145695) and water. Add potassium hydroxide (B78521) and reflux the mixture overnight. After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid. Extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield dipropargylmalonic acid.

  • Esterification with Cholesterol: In a round-bottom flask, dissolve dipropargylmalonic acid, cholesterol, and DMAP in anhydrous DCM. Cool the solution to 0 °C and add a solution of DCC in DCM dropwise. Allow the reaction to stir at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4,4-bis(cholesteryloxycarbonyl)-1,6-heptadiyne.

Protocol 2: Metathesis Cyclopolymerization

Materials:

  • 4,4-Bis(cholesteryloxycarbonyl)-1,6-heptadiyne (monomer)

  • Molybdenum(V) chloride (MoCl₅)

  • Tetrabutyltin ((n-Bu)₄Sn)

  • Anhydrous toluene

  • Methanol (B129727)

  • Argon or nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve MoCl₅ in anhydrous toluene to prepare a stock solution (e.g., 0.1 M). In a separate Schlenk flask, prepare a stock solution of (n-Bu)₄Sn in anhydrous toluene (e.g., 0.2 M).

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous toluene. Add the (n-Bu)₄Sn solution to the monomer solution, followed by the MoCl₅ solution (a typical monomer to catalyst ratio is 50:1).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours). The solution will typically change color, indicating the progress of the polymerization.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and catalyst residues. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 3: Polymer Characterization

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.

  • Procedure: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chloroform). Filter the solution through a syringe filter (e.g., 0.45 µm) before injection into the GPC system. Use polystyrene standards for calibration.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (T₉) and liquid crystalline phase transition temperatures.

  • Procedure: Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above the expected isotropic transition. Cool the sample at the same rate and then perform a second heating scan. The T₉ is typically determined from the second heating scan.

3. Polarized Optical Microscopy (POM):

  • Purpose: To visually identify the liquid crystalline phases and their textures.

  • Procedure: Place a small amount of the polymer on a glass slide and cover with a coverslip. Heat the sample on a hot stage to a temperature above its melting point. Observe the sample through a polarized light microscope while cooling slowly. Different liquid crystalline phases (e.g., nematic, smectic) will exhibit characteristic textures.

Visualizations

Metathesis Cyclopolymerization Mechanism

The metathesis cyclopolymerization of this compound derivatives is initiated by a transition metal carbene complex. The proposed mechanism involves the coordination of one of the alkyne groups to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutene intermediate. This intermediate then undergoes a ring-opening process to form a new metal carbene. Subsequently, the pendant alkyne group of the same monomer unit coordinates to the metal center and undergoes an intramolecular [2+2] cycloaddition, leading to the formation of a cyclic repeating unit in the polymer backbone and regeneration of the metal carbene for subsequent propagation steps.

Metathesis_Cyclopolymerization cluster_initiation Initiation cluster_propagation Propagation Initiator [M]=CH₂ Intermediate1 Metallacyclobutene Initiator->Intermediate1 + Monomer Monomer1 R-C≡C-(CH₂)₂-C(R')₂-(CH₂)₂-C≡C-R Carbene1 [M]=CH-CH=C(R)-(CH₂)₂-C(R')₂-(CH₂)₂-C≡C-R Intermediate1->Carbene1 Ring Opening Intermediate1->Carbene1 Intermediate2 Intramolecular Cyclization Carbene1->Intermediate2 Polymer_unit Growing Polymer Chain with Cyclic Unit Intermediate2->Polymer_unit Reductive Elimination Polymer_unit->Polymer_unit Monomer2 + n Monomers

Caption: Proposed mechanism of metathesis cyclopolymerization.

Experimental Workflow

The overall process for synthesizing and characterizing liquid crystalline polymers from this compound derivatives can be summarized in the following workflow.

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Start Starting Materials (e.g., Diethyl malonate, Propargyl bromide, Mesogen) Alkylation Alkylation Start->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Esterification Esterification with Mesogen Hydrolysis->Esterification Purification1 Purification (Column Chromatography) Esterification->Purification1 Monomer This compound Monomer Purification1->Monomer Polymerization_step Metathesis Cyclopolymerization (MoCl₅/(n-Bu)₄Sn) Monomer->Polymerization_step Precipitation Precipitation in Non-solvent Polymerization_step->Precipitation Purification2 Washing and Drying Precipitation->Purification2 Polymer Liquid Crystalline Polymer Purification2->Polymer GPC GPC (Mw, Mn, PDI) Polymer->GPC DSC DSC (Tg, Phase Transitions) Polymer->DSC POM POM (LC Textures) Polymer->POM Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Polymer->Spectroscopy

Caption: General experimental workflow.

References

Application Note: Molecular Weight Determination of Poly(1,6-heptadiyne) using Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(1,6-heptadiyne) is a conjugated polymer synthesized via cyclopolymerization, leading to a structure with a polyene backbone and cyclic recurring units.[1] The molecular weight and molecular weight distribution of this polymer are critical parameters that significantly influence its physical, thermal, and electrical properties, such as solubility, mechanical strength, and conductivity.[1][2] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential and convenient analytical technique for characterizing the complete molecular weight distribution of polymers.[3][4] This application note provides a detailed protocol for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).

Principle of Gel Permeation Chromatography GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[3] The process involves injecting a dissolved polymer sample into a column packed with porous gel beads. Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first.[5][6] Smaller molecules penetrate the pores to varying degrees, resulting in a longer path and later elution.[5][6] A detector measures the concentration of the polymer as it elutes, generating a chromatogram of concentration versus retention time.

By calibrating the system with a series of well-characterized, narrow molecular weight standards (e.g., polystyrene), a calibration curve of log(Molecular Weight) versus retention time is created.[6][7] This curve is then used to determine the molecular weight distribution of the unknown polymer sample.[4] Key parameters obtained from the analysis include:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[8]

  • Weight-Average Molecular Weight (Mw): An average that gives greater contribution to larger molecules. It is more sensitive to the presence of high molecular weight species.[8]

  • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn).[3][8] It measures the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length.[3]

Experimental Protocol

This protocol outlines the steps for GPC analysis of poly(this compound) using a conventional GPC system with a refractive index (RI) detector and polystyrene standards for relative calibration.

1. Instrumentation and Conditions A standard GPC system is required, consisting of a solvent delivery pump, an auto-sampler or manual injector, a column oven, a set of GPC columns, and a differential refractive index (DRI) detector.[4]

ParameterRecommended Setting
GPC Columns Series of Styragel columns (e.g., HR series) or equivalent
Mobile Phase/Eluent Tetrahydrofuran (THF), HPLC Grade
Flow Rate 1.0 mL/min
Column Temperature 35 - 40 °C
Detector Differential Refractive Index (DRI)
Injection Volume 50 - 100 µL
Run Time 30 - 45 minutes (or until full elution)

2. Materials and Reagents

  • Poly(this compound) sample

  • Tetrahydrofuran (THF), HPLC grade, unstabilized

  • Polystyrene (PS) narrow molecular weight standards kit (covering a range from ~1,000 to >2,000,000 g/mol ).[9][10]

  • Syringe filters (0.2 µm PTFE membrane)

3. Standard Solution Preparation Accurate preparation of calibration standards is critical for reliable results.[7]

  • Select at least 8-10 narrow polystyrene standards that cover the expected molecular weight range of the poly(this compound) sample.

  • Accurately weigh each standard into a separate, clean glass vial.

  • Add the appropriate volume of THF to each vial to achieve a concentration of approximately 1 mg/mL.

  • Allow the standards to dissolve completely. This may take several hours; gentle agitation can be used, but avoid sonication for high molecular weight standards to prevent chain scission.[11][12]

  • Once dissolved, filter each standard solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

4. Sample Preparation

  • Accurately weigh approximately 2-4 mg of the dry poly(this compound) sample into a clean glass vial. A typical concentration is 1-2 mg/mL.[13]

  • Add 2 mL of THF to the vial. Poly(this compound) derivatives are generally soluble in common organic solvents like THF and chloroform.[1]

  • Allow the polymer to dissolve completely. This can take several hours to overnight, depending on the molecular weight.[13] Ensure no solid material remains.

  • Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial to remove any dust or particulate matter.[4][13]

5. GPC Analysis Workflow

  • System Startup: Turn on all GPC components and allow the system to warm up and the detector lamp to stabilize.

  • Equilibration: Purge the pump with fresh, filtered THF and allow the mobile phase to circulate through the entire system at the set flow rate (1.0 mL/min) until a stable baseline is achieved.

  • Calibration: Inject the prepared polystyrene standards, starting from the lowest molecular weight and proceeding to the highest.

  • Calibration Curve Generation: Using the GPC software, plot the peak retention time (or elution volume) for each standard against the logarithm of its peak molecular weight (Mp). Fit the data to generate a calibration curve.

  • Sample Analysis: Once the calibration is complete and verified, inject the prepared poly(this compound) sample solution.

  • Data Acquisition: Collect the chromatogram for the sample.

6. Data Analysis and Calculation

  • Integrate the sample peak in the obtained chromatogram.

  • The GPC software will use the calibration curve to calculate the Mn, Mw, Mz, and peak molecular weight (Mp) for the poly(this compound) sample.

  • Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn.

Data Presentation

Quantitative results from the GPC analysis should be summarized in a clear, tabular format for easy comparison.

Table 1: Molecular Weight Data for Poly(this compound) Samples

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PHD-Batch-0145,20093,1002.06
PHD-Batch-0251,500110,2002.14
PHD-Batch-0338,90089,5002.30

Note: The weight-average molecular weights of poly(this compound) derivatives are often found in the range of 3.5 to 26 × 10⁴ g/mol relative to polystyrene standards.[1]

Visualizations

Experimental Workflow

GPC_Workflow cluster_prep 1. Preparation cluster_analysis 2. GPC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (HPLC Grade THF) B Prepare Polystyrene Standards (~1 mg/mL) C Prepare Poly(this compound) Sample (~1-2 mg/mL in THF) D System Equilibration (Stable Baseline) C->D E System Calibration (Inject PS Standards) D->E F Generate Calibration Curve (Log Mp vs. Retention Time) E->F G Analyze Sample (Inject Polymer Sample) F->G H Acquire Chromatogram G->H I Calculate Mw, Mn, PDI (Using Calibration Curve) H->I J Report Results I->J

Caption: Workflow for GPC molecular weight analysis.

GPC Separation Principle

GPC_Principle cluster_separation Separation by Hydrodynamic Volume A Polymer Sample in Solution (Mixture of Sizes) B GPC Column (Porous Gel Packing) A->B C Large Molecules B->C Excluded from Pores Elute First D Small Molecules B->D Penetrate Pores Elute Last E Detector Signal (Chromatogram) C->E D->E F Molecular Weight Distribution (Mw, Mn, PDI) E->F Apply Calibration Curve

Caption: Principle of GPC separation and data derivation.

References

Characterization of Poly(1,6-heptadiyne): Application Notes and Protocols for NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of poly(1,6-heptadiyne) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included to ensure reproducible and accurate results.

Poly(this compound) is a conjugated polymer with a backbone consisting of alternating double and single bonds, which imparts unique electronic and optical properties. Accurate structural characterization is crucial for understanding its properties and for its potential applications in materials science and drug delivery. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical structure and functional groups present in the polymer.

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in poly(this compound) by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

Table 1: Characteristic FTIR Peak Assignments for Poly(this compound)
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3050C-H stretchOlefinic (=C-H)Medium
2925, 2855C-H stretchAliphatic (-CH₂-)Strong
~1640C=C stretchConjugated AlkeneMedium
~1450C-H bendAliphatic (-CH₂-)Medium
~965C-H bend (out-of-plane)Trans-alkeneStrong

Note: Peak positions can vary slightly depending on the polymer's conformation and environment.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of poly(this compound).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the different types of protons and their connectivity in the polymer chain.

Table 2: ¹H NMR Chemical Shift Assignments for Poly(this compound)
Chemical Shift (δ, ppm)MultiplicityAssignment
5.5 - 6.5BroadOlefinic protons (-CH=CH-)
1.8 - 2.5BroadAllylic protons (-CH₂-C=)
1.2 - 1.8BroadAliphatic protons (-CH₂-)

Note: Broadening of peaks is common in polymer NMR spectra due to the distribution of molecular weights and chain conformations.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the polymer.

Table 3: ¹³C NMR Chemical Shift Assignments for Poly(this compound)
Chemical Shift (δ, ppm)Assignment
125 - 140Olefinic carbons (-CH=CH-)
30 - 40Allylic carbons (-CH₂-C=)
25 - 30Aliphatic carbons (-CH₂-)

Experimental Protocols

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: No specific sample preparation is required for solid polymer samples when using an ATR-FTIR spectrometer. Ensure the sample surface is clean and representative of the bulk material.

  • Instrument Setup:

    • Spectrometer: A commercially available FTIR spectrometer equipped with a diamond or germanium ATR crystal.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the poly(this compound) sample onto the ATR crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Identify and label the characteristic peaks.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the poly(this compound) sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei to be observed: ¹H and ¹³C.

    • Temperature: Room temperature.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample Poly(this compound) FTIR_Acq ATR-FTIR Data Acquisition Sample->FTIR_Acq NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Proc Data Processing (Baseline Correction, Peak ID) FTIR_Acq->FTIR_Proc FTIR_Analysis Functional Group Identification FTIR_Proc->FTIR_Analysis H1_Acq ¹H NMR Data Acquisition NMR_Prep->H1_Acq C13_Acq ¹³C NMR Data Acquisition NMR_Prep->C13_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) H1_Acq->NMR_Proc C13_Acq->NMR_Proc NMR_Analysis Structural Elucidation NMR_Proc->NMR_Analysis Final_Report Comprehensive Characterization Report FTIR_Analysis->Final_Report NMR_Analysis->Final_Report

Caption: Experimental workflow for the characterization of poly(this compound).

Signaling Pathway of Spectroscopic Analysis

signaling_pathway cluster_source Energy Source cluster_interaction Sample Interaction cluster_detection Detection cluster_output Output IR_Source Infrared Radiation Polymer Poly(this compound) IR_Source->Polymer Vibrational Excitation RF_Source Radiofrequency Pulses RF_Source->Polymer Nuclear Spin Excitation FTIR_Detector FTIR Detector Polymer->FTIR_Detector Transmitted/Reflected IR NMR_Detector NMR Receiver Coil Polymer->NMR_Detector FID Signal FTIR_Spectrum FTIR Spectrum FTIR_Detector->FTIR_Spectrum NMR_Spectrum NMR Spectrum NMR_Detector->NMR_Spectrum

Caption: The signal generation pathway in FTIR and NMR spectroscopy.

Application Notes and Protocols: 1,6-Heptadiyne in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne and its derivatives are versatile building blocks in organic synthesis, offering a gateway to a diverse array of complex molecular architectures. The spatial relationship of the two alkyne functionalities allows for a rich variety of intramolecular cyclization reactions, leading to the formation of carbocyclic and heterocyclic systems that are foundational to many natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for several key transformations of this compound and related 1,6-enynes, supported by quantitative data and mechanistic diagrams.

I. Metal-Catalyzed Cycloaddition and Cycloisomerization Reactions

Transition metal catalysis unlocks a multitude of pathways for the transformation of this compound and its analogs. These reactions are prized for their efficiency and high levels of chemo-, regio-, and stereoselectivity.

Ruthenium-Catalyzed Tandem [2+2+2]/[4+2] Cycloaddition

Ruthenium catalysts are highly effective in promoting the cycloaddition of this compound with alkenes. A notable example is the tandem [2+2+2]/[4+2] cycloaddition with norbornene, which rapidly builds molecular complexity.

Workflow for Ruthenium-Catalyzed Tandem Cycloaddition

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Schlenk Flask under Argon Reagents This compound Derivative Norbornene Solvent (e.g., Toluene) Start->Reagents Add Catalyst Ru Catalyst (e.g., (η⁵-C₉H₇)Ru(PPh₃)₂Cl) Reagents->Catalyst Add Heating Heat to Reflux Catalyst->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Solvent_Removal Remove Solvent in Vacuo Monitoring->Solvent_Removal Reaction Complete Chromatography Silica (B1680970) Gel Chromatography Solvent_Removal->Chromatography Product Isolate Tandem Adduct Chromatography->Product

Caption: General workflow for the Ruthenium-catalyzed tandem cycloaddition.

Quantitative Data for Ruthenium-Catalyzed Cycloadditions

EntryThis compound DerivativeCatalystProduct(s)Yield (%)Reference
1Diethyl 4,4-dipropargylmalonateCpRu(cod)Cl[2+2+2]/[4+2] Adduct & [2+2+2] Adduct45 & 23[Organometallics 1998, 17, 1910]
2Diethyl 4,4-dipropargylmalonate(η⁵-C₉H₇)Ru(PPh₃)₂Cl[2+2+2]/[4+2] Adduct75[Organometallics 1998, 17, 1910]
3N-Tosyl-4,4-dipropargylamine(η⁵-C₉H₇)Ru(PPh₃)₂Cl[2+2+2]/[4+2] Adduct68[Organometallics 1998, 17, 1910]

Experimental Protocol: Ruthenium-Catalyzed Tandem Cycloaddition

  • A solution of diethyl 4,4-dipropargylmalonate (1.0 mmol) and norbornene (3.0 mmol) in toluene (B28343) (10 mL) is placed in a Schlenk flask under an argon atmosphere.

  • The ruthenium catalyst, (η⁵-C₉H₇)Ru(PPh₃)₂Cl (0.05 mmol), is added to the solution.

  • The mixture is heated to reflux and stirred for 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the tandem [2+2+2]/[4+2] cycloaddition product.

Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes

Rhodium catalysts are effective for the cycloisomerization of 1,6-enynes, converting these acyclic precursors into cyclic dienes. This atom-economical process is valuable for constructing carbo- and heterocyclic scaffolds.[1]

Mechanism of Rhodium-Catalyzed Cycloisomerization

G Enyne 1,6-Enyne Rh_Vinylidene Rhodium Vinylidene Intermediate Enyne->Rh_Vinylidene + [Rh(I)] Rh_Catalyst [Rh(I)] Catalyst Cycloaddition [2+2] Cycloaddition Rh_Vinylidene->Cycloaddition Rhodacyclobutane Rhodacyclobutane Intermediate Cycloaddition->Rhodacyclobutane Ring_Opening Ring Opening Rhodacyclobutane->Ring_Opening Cyclic_Diene Cyclic Diene Product Ring_Opening->Cyclic_Diene Cyclic_Diene->Rh_Catalyst Catalyst Regeneration

Caption: Proposed mechanism for Rhodium-catalyzed enyne cycloisomerization.

Quantitative Data for Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes

EntrySubstrate (1,6-Enyne)Catalyst SystemProductYield (%)Reference
1N-Allyl-N-propargyl-p-toluenesulfonamide[RhCl(COD)]₂ / P(4-FC₆H₄)₃5-Methylene-1-tosyl-1,2,3,6-tetrahydropyridine95[J. Am. Chem. Soc. 2005, 127, 10180]
2Diethyl allyl(prop-2-yn-1-yl)malonate[RhCl(COD)]₂ / P(4-FC₆H₄)₃Diethyl 3-methylenecyclopent-1-ene-1,2-dicarboxylate91[J. Am. Chem. Soc. 2005, 127, 10180]
3O-Allyl propargyl ether[RhCl(COD)]₂ / P(4-FC₆H₄)₃3-Methylene-3,6-dihydro-2H-pyran85[J. Am. Chem. Soc. 2005, 127, 10180]

Experimental Protocol: Rhodium-Catalyzed Cycloisomerization

  • In a glovebox, a vial is charged with [RhCl(COD)]₂ (5 mol %) and P(4-FC₆H₄)₃ (20 mol %).

  • Anhydrous DMF is added, and the mixture is stirred for 10 minutes.

  • The 1,6-enyne substrate (1.0 equiv) is added as a solution in DMF.

  • The vial is sealed and heated to 85 °C.

  • The reaction is monitored by GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed with water and brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by flash chromatography on silica gel.

II. Cyclopolymerization of this compound Derivatives

The cyclopolymerization of this compound monomers using metathesis catalysts, such as Grubbs catalysts, is a powerful method for synthesizing conjugated polyenes with interesting electronic and optical properties. The regioselectivity of the polymerization can be controlled to produce polymers with either five- or six-membered rings in the backbone.[2][3][4][5]

Regioselective Cyclopolymerization using Grubbs Catalysts

G Monomer This compound Derivative G3_Catalyst Grubbs 3rd Gen. Catalyst Monomer->G3_Catalyst Z_Selective_Catalyst Grubbs Z-Selective Catalyst Monomer->Z_Selective_Catalyst Alpha_Addition α-Addition G3_Catalyst->Alpha_Addition Beta_Addition β-Addition Z_Selective_Catalyst->Beta_Addition Polymer_5_Membered Polymer with 5-Membered Rings Alpha_Addition->Polymer_5_Membered Polymer_6_Membered Polymer with 6-Membered Rings Beta_Addition->Polymer_6_Membered

Caption: Control of regioselectivity in this compound cyclopolymerization.

Quantitative Data for Cyclopolymerization of this compound Derivatives

EntryMonomerCatalystβ-selectivity (%)Polymer Yield (%)Mn (kDa)PDIReference
1Diethyl 4,4-dipropargylmalonateGrubbs 3rd Gen.<5>9525.31.12[J. Am. Chem. Soc. 2016, 138, 11227]
2Diethyl 4,4-dipropargylmalonateGrubbs Z-Selective75>9528.11.15[J. Am. Chem. Soc. 2016, 138, 11227]
34,4-Bis(hexyloxymethyl)-1,6-heptadiyneGrubbs Z-Selective95>9535.41.18[J. Am. Chem. Soc. 2016, 138, 11227]

Experimental Protocol: β-Selective Cyclopolymerization

  • A stock solution of the Grubbs Z-selective catalyst in anhydrous CH₂Cl₂ is prepared in a glovebox.

  • The this compound monomer is dissolved in anhydrous CH₂Cl₂ in a separate vial.

  • The catalyst solution is added to the monomer solution at room temperature with stirring.

  • The polymerization is allowed to proceed for a specified time (e.g., 1 hour).

  • The reaction is quenched by the addition of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

III. Radical and Oxidative Cyclizations of 1,6-Enynes

In addition to transition metal-catalyzed reactions, 1,6-enynes can undergo radical and oxidative cyclizations to produce a variety of complex cyclic systems.

Copper-Catalyzed Radical Cascade Cyclization

A simple copper/TBHP system can initiate a radical cascade cyclization of 1,6-enynes to form tricyclic compounds, demonstrating the formation of multiple bonds in a single operation.[6]

Experimental Protocol: Cu-Catalyzed Radical Cyclization

  • To a solution of the 1,6-enyne (0.2 mmol) in DCE (2 mL) in a sealed tube, Cu(OTf)₂ (10 mol %) is added.

  • TBHP (70% in water, 3.0 equiv) is added, and the tube is sealed.

  • The mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous Na₂S₂O₃.

  • The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The product is purified by flash column chromatography.

Palladium-Catalyzed Oxidative 6-exo-trig Cyclization

Palladium catalysts, in the presence of an oxidant like tBuONO, can effect an oxidative 6-exo-trig cyclization of 1,6-enynes to furnish bicyclo[4.1.0]heptan-5-ones. This cascade involves hydration, cyclization, and cyclopropanation.[7]

Quantitative Data for Palladium-Catalyzed Oxidative Cyclization

EntrySubstrate (1,6-Enyne)ProductYield (%)Reference
1N-(4-Methylphenyl)-N-allyl-3-phenylpropiolamide3-(4-Methylphenyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-5-one85[Chem. Commun., 2015, 51, 12819]
2N-Allyl-N-phenyl-3-(4-chlorophenyl)propiolamide6-(4-Chlorophenyl)-3-phenyl-3-azabicyclo[4.1.0]heptan-5-one78[Chem. Commun., 2015, 51, 12819]
3Allyl 3-phenylpropiolate6-Phenyl-3-oxabicyclo[4.1.0]heptan-5-one72[Chem. Commun., 2015, 51, 12819]

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization

  • A mixture of the 1,6-enyne (0.2 mmol), Pd(OAc)₂ (10 mol %), and tBuONO (2.0 equiv) in a mixed solvent of MeCN/H₂O (10:1, 2 mL) is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the desired bicyclo[4.1.0]heptan-5-one.

Conclusion

This compound and its enyne analogues are powerful synthons for the rapid construction of complex molecular frameworks. The methodologies presented herein, including metal-catalyzed cycloadditions, cycloisomerizations, cyclopolymerizations, and radical/oxidative cyclizations, highlight the versatility of these substrates. The provided protocols and data serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science to harness the synthetic potential of 1,6-heptadiynes in their research and development endeavors.

References

Application Notes and Protocols for Metal-Free Polymerization of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of 1,6-heptadiyne and its derivatives yields conjugated polymers with unique electronic and optical properties, making them promising materials for applications in electronics, sensing, and biomedicine. Traditionally, the synthesis of poly(this compound) has relied on transition metal catalysts. However, the presence of metal residues in the final polymer can be detrimental, particularly for biomedical applications where purity and biocompatibility are paramount. This has driven the exploration of metal-free polymerization methods.

These application notes provide an overview and detailed protocols for emerging metal-free methods for the polymerization of this compound. The discussed techniques include organocatalyzed polymerization and spontaneous thermal polymerization. While direct, detailed literature on metal-free polymerization of unsubstituted this compound is limited, the following sections extrapolate from methodologies applied to activated diynes and other alkynyl-based monomers, offering a foundational guide for researchers in this field.

Metal-Free Polymerization Strategies

Several metal-free approaches have been developed for the polymerization of alkynyl monomers, which can be adapted for this compound.[1] These methods offer the significant advantage of avoiding metal contamination in the resulting polymers. The primary strategies include:

  • Organocatalyzed Polymerization: This method utilizes small organic molecules, such as organobases, to catalyze the polymerization reaction. These catalysts are often readily available, less toxic than their metal counterparts, and can be easily removed from the final product.[1]

  • Spontaneous (Thermal/Photo) Polymerization: In some cases, polymerization can be initiated by heat or light without the need for any catalyst. This approach offers the simplest and cleanest route to polymer synthesis, although it may require specific monomer activation or harsh reaction conditions.[1]

  • Lewis Acid-Catalyzed Polymerization: Non-metallic Lewis acids can be employed to initiate the polymerization of alkynes.

  • Frustrated Lewis Pair (FLP) Polymerization: FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have shown reactivity towards the activation of small molecules and have potential for initiating alkyne polymerization.

This document will focus on providing detailed protocols for organocatalyzed and thermal polymerization methods due to the greater availability of adaptable procedures in the scientific literature.

Section 1: Organocatalyzed Polymerization of Activated Diynes

Quantitative Data Summary

The following table summarizes typical results obtained for the organocatalyzed polymerization of activated diynes with diols or dithiols, which provides a reasonable expectation for molecular weights and yields when adapting this method to this compound derivatives.

CatalystMonomersSolventTemp. (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI
n-Bu₃PEster-activated diyne + DithiolTHFAmbient1High20,700-

Mₙ: Number-average molecular weight; PDI: Polydispersity index. Data extrapolated from studies on activated diynes.[1]

Experimental Workflow: Organocatalyzed Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Dissolve Activated Diyne and Co-monomer (e.g., Diol) in THF Mix Add Catalyst Solution to Monomer Solution under N₂ Monomer->Mix Catalyst Prepare n-Bu₃P Solution in THF Catalyst->Mix Stir Stir at Room Temperature for 1-24 h Mix->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Filter Filter and Wash with Methanol Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry Characterize Characterize Polymer (GPC, NMR, etc.) Dry->Characterize G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Place this compound in a Sealed Reaction Vessel Inert Degas and Fill with Inert Gas (N₂ or Ar) Monomer->Inert Heat Heat the Vessel to Desired Temperature (e.g., 180°C) Inert->Heat React Maintain Temperature for 24-72 h Heat->React Cool Cool to Room Temperature React->Cool Dissolve Attempt to Dissolve Polymer in a Suitable Solvent (e.g., THF, Toluene) Cool->Dissolve Precipitate Precipitate in a Non-Solvent (e.g., Methanol) Dissolve->Precipitate Characterize Characterize Polymer Precipitate->Characterize G cluster_goal Primary Goal cluster_problem Challenge cluster_solution Solution cluster_methods Specific Methods cluster_outcome Outcome & Analysis Goal Synthesis of Pure Poly(this compound) Problem Metal Contamination from Traditional Catalysts Goal->Problem Solution Metal-Free Polymerization Methods Problem->Solution Organo Organocatalyzed Solution->Organo Thermal Spontaneous (Thermal) Solution->Thermal FLP Frustrated Lewis Pairs Solution->FLP LA Lewis Acid Catalyzed Solution->LA Polymer Metal-Free Poly(this compound) Organo->Polymer Thermal->Polymer FLP->Polymer LA->Polymer Characterization Structural & Property Characterization (NMR, GPC, etc.) Polymer->Characterization

References

Troubleshooting & Optimization

Technical Support Center: 1,6-Heptadiyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 1,6-heptadiyne polymerization. This guide addresses common side reactions and offers solutions to overcome them in a question-and-answer format.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the polymerization of this compound.

Issue 1: Formation of Insoluble Polymer or Gelation

Question: My polymerization of this compound resulted in an insoluble polymer or gel. What causes this and how can I obtain a soluble product?

Answer: The formation of insoluble material or gelation is a common side reaction in this compound polymerization, primarily due to uncontrolled cross-linking. The intended reaction is a cyclopolymerization, where the linear polymer chain contains cyclic repeating units. However, under certain conditions, intermolecular reactions can occur, leading to a cross-linked network.

Potential Causes and Solutions:

  • High Monomer Concentration: Higher monomer concentrations increase the probability of intermolecular reactions that lead to cross-linking.

    • Solution: Reducing the initial monomer concentration is a key strategy to favor intramolecular cyclization over intermolecular cross-linking.

  • Catalyst System: The choice of catalyst can significantly influence the outcome. Some catalysts may have a higher propensity for promoting side reactions.

    • Solution: Molybdenum- and tungsten-based catalysts are effective for the cyclopolymerization of this compound. For instance, MoCl₅ has been used to achieve high yields, though solubility can still be an issue.[1] Well-defined alkylidene complexes, such as Schrock catalysts, can offer better control and lead to living polymerization, yielding soluble polymers.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.

Issue 2: Low Polymer Yield

Question: I am getting a very low yield of poly(this compound). What are the possible reasons and how can I improve the yield?

Answer: Low polymer yield can be attributed to several factors, including catalyst deactivation and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the monomer or solvent.

    • Solution: Ensure that the this compound monomer and the solvent are purified and free of water, oxygen, and other potential catalyst poisons. This can be achieved by distillation and degassing of the solvent and monomer.

  • Inappropriate Catalyst-to-Monomer Ratio: An incorrect ratio of catalyst to monomer can lead to incomplete polymerization.

    • Solution: The molar ratio of monomer to catalyst (M/C) should be optimized. Studies with MoCl₅ have explored various M/C ratios to maximize yield.[1]

  • Insufficient Reaction Time: The polymerization may not have proceeded to completion.

    • Solution: Monitor the reaction over time to ensure it has reached completion.

Issue 3: Poorly Characterized Polymer Structure

Question: The NMR spectrum of my poly(this compound) is complex and difficult to interpret. How can I confirm the structure and identify potential side products?

Answer: The structure of poly(this compound) can be complex due to the possibility of forming both five- and six-membered rings in the polymer backbone, as well as other structural defects arising from side reactions.

Potential Causes and Solutions:

  • Mixture of Ring Structures: The polymerization can lead to a mixture of cyclopentene (B43876) and cyclohexene (B86901) rings within the polymer chain.

    • Solution: The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization. Detailed structural characterization using ¹H and ¹³C NMR spectroscopy is crucial. Comparison with literature data for well-defined poly(this compound) can aid in the assignment of signals corresponding to different ring structures.

  • Presence of Cross-linked Moieties: Signals from cross-linked portions of the polymer can broaden the NMR spectrum and complicate interpretation.

    • Solution: For insoluble polymers, solid-state NMR can be a valuable tool. For soluble polymers, two-dimensional NMR techniques like COSY and HMQC can help in assigning the complex spectra.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about in this compound polymerization?

A1: The most significant side reaction is cross-linking, which leads to the formation of insoluble polymers or gels. This occurs when the polymerization proceeds intermolecularly instead of through the desired intramolecular cyclization.

Q2: How can I control the formation of five-membered versus six-membered rings in the polymer backbone?

A2: The ratio of five- to six-membered rings is influenced by the catalyst system and reaction conditions. Certain well-defined catalysts can exhibit high selectivity for the formation of one ring size over the other.

Q3: What are the ideal solvents for the polymerization of this compound?

A3: The choice of solvent can be critical. The polymerization has been carried out in various organic solvents. The solubility of the resulting polymer is a key consideration; for instance, some substituted poly(this compound)s are soluble in common organic solvents like THF, toluene (B28343), and CH₂Cl₂.

Q4: Can impurities in the this compound monomer affect the polymerization?

A4: Yes, impurities can act as inhibitors or poisons for the catalyst, leading to low yields or complete failure of the reaction. It is crucial to use highly purified monomer.

Quantitative Data

While specific quantitative data for side reactions in this compound polymerization is sparse in the literature, the following table summarizes the general effects of reaction parameters on the polymerization outcome, based on available information for diyne polymerizations.

ParameterEffect on Cross-linking/GelationEffect on Polymer YieldNotes
Monomer Concentration Increasing concentration generally increases the likelihood of gelation.[4]Higher concentration can lead to higher yields, up to a point where gelation becomes problematic.Finding an optimal concentration is key to balancing yield and solubility.
Catalyst Loading (M/C ratio) Can influence the rate of polymerization and potentially the extent of side reactions.An optimal M/C ratio is necessary for achieving high yields.[1]This needs to be determined empirically for each catalyst system.
Temperature The effect is system-dependent, but higher temperatures can sometimes promote side reactions.Temperature affects the rate of polymerization and catalyst stability.[1]An optimal temperature should be identified for the specific catalyst used.
Solvent The choice of solvent can affect polymer solubility and may influence the reaction pathway.The solvent must be inert to the catalyst and reaction intermediates.Strongly coordinating solvents can inhibit some catalysts.[5]

Experimental Protocols

General Protocol for Soluble Poly(this compound) Synthesis (Conceptual)

This protocol is a generalized procedure based on common practices for controlled alkyne metathesis polymerization and aims to minimize side reactions.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Purify the this compound monomer by distillation.

    • Dry and degas the chosen solvent (e.g., toluene or THF) using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).

  • Polymerization Setup:

    • In a glovebox or under a Schlenk line, dissolve the purified this compound in the anhydrous, deoxygenated solvent to achieve a low initial monomer concentration (e.g., 0.1 M to start, with optimization as needed).

    • In a separate vial, dissolve the chosen catalyst (e.g., a well-defined Schrock or Grubbs-type metathesis catalyst) in a small amount of the same solvent.

  • Reaction Initiation and Monitoring:

    • Add the catalyst solution to the monomer solution with vigorous stirring.

    • Monitor the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹H NMR to follow monomer consumption or GPC to track polymer molecular weight).

  • Termination and Polymer Isolation:

    • Once the desired conversion is reached, terminate the polymerization by adding a suitable quenching agent (e.g., ethyl vinyl ether for Grubbs catalysts).

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

  • Characterization:

    • Characterize the polymer's solubility in various organic solvents.

    • Analyze the structure by ¹H and ¹³C NMR spectroscopy to determine the ring structures and identify any potential defects.

    • Determine the molecular weight and molecular weight distribution by GPC.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis reagents Purify Monomer & Solvent setup Setup Reaction (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup initiate Initiate with Catalyst setup->initiate monitor Monitor Progress (NMR, GPC) initiate->monitor terminate Terminate Reaction monitor->terminate isolate Precipitate & Isolate Polymer terminate->isolate characterize Characterize (Solubility, NMR, GPC) isolate->characterize

Caption: Experimental workflow for controlled this compound polymerization.

side_reactions cluster_pathways Reaction Pathways start This compound + Catalyst cyclopolymerization Intramolecular Cyclization (Desired Pathway) start->cyclopolymerization Low Monomer Conc. crosslinking Intermolecular Reaction (Side Reaction) start->crosslinking High Monomer Conc. soluble_polymer Soluble, Linear Polymer (Cyclic Units) cyclopolymerization->soluble_polymer insoluble_gel Insoluble, Cross-linked Polymer (Gel) crosslinking->insoluble_gel

Caption: Competing pathways in this compound polymerization.

References

Technical Support Center: 1,6-Heptadiyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,6-heptadiyne cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cycloaddition experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this compound cycloaddition reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Activity and Stability: The choice and handling of the catalyst are critical. For instance, first and second-generation Grubbs catalysts are known to be less effective for the cyclopolymerization of 1,6-heptadiynes, often leading to undesired side products like dimers and trimers through a competing [2+2+2] cycloaddition pathway.[1][2] Decomposed catalyst species can also promote these side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in determining the reaction outcome. Optimization of these parameters is often necessary for a specific substrate and catalyst system.

  • Purity of Reagents and Solvents: Impurities in the this compound substrate, the co-reactants, or the solvent can poison the catalyst or lead to unwanted side reactions. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.

  • Substituent Effects: The nature of the substituents on the this compound can influence the reaction pathway. Monomers with coordinating substituents may favor the undesired cycloaddition products.[1]

Q2: I am observing the formation of significant amounts of side products, such as dimers and trimers. How can I minimize these?

The formation of oligomeric side products is a common issue, particularly when using Grubbs catalysts for cyclopolymerization.[1][2] Here are some strategies to suppress these side reactions:

  • Catalyst Selection: Employing third-generation Grubbs catalysts often leads to a more selective cyclopolymerization.[1]

  • Use of Additives: The addition of weakly coordinating ligands, such as pyridine, can stabilize the propagating carbene and suppress the formation of dimers by poisoning the catalytic species responsible for the [2+2+2] cycloaddition side reaction.[1]

  • Reaction Parameter Optimization: Carefully screen reaction parameters such as temperature and concentration. Lowering the reaction temperature may favor the desired reaction pathway.

Q3: How do I choose the appropriate catalyst for my desired transformation?

The choice of catalyst is dictated by the desired outcome of the reaction:

  • Cyclopolymerization: For the synthesis of conjugated polyenes, third-generation Grubbs catalysts are generally preferred due to their higher activity and selectivity compared to earlier generations.[1]

  • [2+2+2] Cycloaddition: For the synthesis of benzene (B151609) derivatives through a [2+2+2] cycloaddition, ruthenium and cobalt-based catalysts are highly effective.[3][4] Commonly used ruthenium catalysts include Cp*RuCl(cod) and [RuCl2(p-cymene)]2.[5] Cobalt complexes, such as those generated in situ from CoI2 and a phosphine (B1218219) ligand, are also widely used.[4]

Q4: My reaction is not proceeding to completion. What steps can I take?

If the reaction stalls, consider the following:

  • Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. Adding a fresh portion of the catalyst may help drive the reaction to completion.

  • Insufficient Reagent: Ensure that the stoichiometry of the reactants is correct. In some cases, a slight excess of one reactant may be beneficial.

  • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the difference between cyclopolymerization and [2+2+2] cycloaddition of this compound?

Cyclopolymerization of this compound results in the formation of a polymer with a conjugated backbone containing five or six-membered rings. In contrast, a [2+2+2] cycloaddition is a cyclotrimerization reaction where the 1,6-diyne reacts with another alkyne (or another molecule of the diyne) to form a substituted benzene ring.

Q2: What are some common solvents used for these reactions, and how do they affect the yield?

Dichloromethane (B109758) (DCM) is a commonly used solvent for Grubbs-catalyzed reactions.[1] For ruthenium and cobalt-catalyzed [2+2+2] cycloadditions, solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and toluene (B28343) are frequently employed. The choice of solvent can influence the solubility of the catalyst and substrates, as well as the reaction rate and selectivity. For some ruthenium-catalyzed cycloadditions, conducting the reaction in ethanol (B145695) under open-flask conditions has been shown to significantly improve the yield.[6]

Q3: How can I purify the products of my this compound cycloaddition reaction?

Standard purification techniques for organic compounds are applicable. The most common method is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. Other techniques that may be employed include:

  • Distillation: For volatile products.

  • Recrystallization: For solid products.

  • Precipitation: For polymeric products, precipitation in a non-solvent is a common purification method.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound cycloaddition reactions, compiled from the literature.

Table 1: Effect of Catalyst on [2+2+2] Cycloaddition Yield

EntryCatalystCo-reactantSolventTemperature (°C)Yield (%)Reference
1[Ir(COD)Cl]2/dppfPhenyl cyanateDCE8012[6]
2CpRu(COD)ClPhenyl cyanateDCE8072[6]
3CpRu(COD)ClPhenyl cyanateEthanolReflux89[6]

Table 2: Effect of Solvent and Temperature on Cycloaddition Yield

EntryCatalystSolventTemperatureYield (%)Reference
1AMethanolReflux28 (product 1), 12 (product 2)[7]
2AEthanolReflux30 (product 1), 15 (product 2)[7]
3ADioxaneReflux34 (product 1), 16 (product 2)[7]
4BWater50 °C80[8]
5BWaterReflux92[8]
6BEthanolReflux85[8]
7BAcetonitrile (B52724)Reflux82[8]

Catalyst A and B are specific to the referenced studies and are not this compound cycloadditions but illustrate the impact of reaction conditions on yield.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed [2+2+2] Cycloaddition of a 1,6-Diyne with an Alkyne

This protocol is adapted from a procedure for the synthesis of substituted pyridines.[9]

  • Materials:

    • 1,6-diyne (1.0 equiv)

    • Cyanamide (1.2 equiv)

    • [RuCl2(p-cymene)]2 (2.5 mol%)

    • dppp (1,3-bis(diphenylphosphino)propane) (5.0 mol%)

    • Anhydrous 1,2-dichloroethane (DCE)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the 1,6-diyne, cyanamide, [RuCl2(p-cymene)]2, and dppp.

    • Add anhydrous DCE via syringe.

    • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixture).

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of a 1,6-Diyne with an Alkyne

This protocol is a general procedure adapted from the literature.[4]

  • Materials:

    • 1,6-diyne (1.0 equiv)

    • Alkyne (1.2 equiv)

    • CoI2 (10 mol%)

    • dppe (1,2-bis(diphenylphosphino)ethane) (12 mol%)

    • Zinc powder (30 mol%)

    • Anhydrous acetonitrile

  • Procedure:

    • In a glovebox, add CoI2, dppe, and zinc powder to a flame-dried reaction vessel.

    • Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes.

    • Add a solution of the 1,6-diyne and the alkyne in anhydrous acetonitrile.

    • Stir the reaction mixture at 80 °C for the appropriate time (monitor by TLC or GC-MS).

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Grubbs-Catalyzed Cyclopolymerization of this compound

This is a general protocol for the cyclopolymerization of a this compound derivative.

  • Materials:

    • This compound derivative (1.0 equiv)

    • Third-generation Grubbs catalyst (e.g., 1-3 mol%)

    • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

    • Inhibitor (e.g., ethyl vinyl ether)

  • Procedure:

    • In a glovebox, dissolve the this compound derivative in the anhydrous, degassed solvent in a reaction vessel.

    • In a separate vial, dissolve the Grubbs catalyst in a small amount of the solvent.

    • Add the catalyst solution to the monomer solution with stirring.

    • Monitor the reaction by GPC (Gel Permeation Chromatography) to follow the polymer molecular weight and conversion.

    • Once the desired molecular weight or conversion is reached, quench the reaction by adding an inhibitor such as ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Solvents setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup addition Reagent Addition setup->addition monitoring Monitoring (TLC, GC-MS) addition->monitoring quench Quenching monitoring->quench Completion extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification characterization Characterization purification->characterization

Caption: General experimental workflow for this compound cycloaddition reactions.

troubleshooting_low_yield start Low Yield catalyst Check Catalyst (Activity, Loading) start->catalyst conditions Optimize Conditions (Temp, Solvent, Time) start->conditions reagents Verify Reagent Purity start->reagents side_reactions Side Reactions? start->side_reactions end Improved Yield catalyst->end conditions->end purify Purify Starting Materials reagents->purify additives Use Additives (e.g., Pyridine) side_reactions->additives Yes change_catalyst Change Catalyst Type side_reactions->change_catalyst Yes side_reactions->end No additives->end change_catalyst->end purify->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Catalyst Deactivation in 1,6-Heptadiyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the polymerization of 1,6-heptadiyne.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Polymer Yield

Question: My this compound polymerization is resulting in a very low yield or failing to produce any polymer. What are the potential causes related to catalyst deactivation, and how can I troubleshoot this?

Answer: Low or no polymer yield is a common problem in this compound polymerization and is frequently linked to catalyst deactivation. The primary causes can be categorized as follows:

  • Catalyst Poisoning by Impurities: Catalysts used for this compound polymerization, particularly Molybdenum and Tungsten-based Schrock-type catalysts, are highly sensitive to certain impurities.

    • Protic Impurities: Water, alcohols, and other compounds with acidic protons can react with and deactivate the metal alkylidyne center of the catalyst.[1][2][3][4]

    • Oxygen: Exposure to air can lead to oxidation and decomposition of the catalyst.

    • Other Functional Groups: Donor sites, such as basic nitrogen and some heterocycles, can coordinate to the metal center and inhibit catalytic activity.[2][3]

  • Improper Reaction Conditions:

    • High Temperature: While an increase in temperature can increase the initial rate of polymerization, it can also accelerate catalyst decomposition, leading to a lower overall yield.

    • Incorrect Monomer to Catalyst (M/C) Ratio: A very high M/C ratio can lead to the consumption of the catalyst before the monomer is fully polymerized, especially if the propagation rate is not significantly faster than the rate of deactivation.

Troubleshooting Steps:

  • Rigorous Purification of Reagents:

    • Monomer and Solvent: Ensure this compound and the solvent (e.g., toluene, THF) are meticulously dried and degassed. Standard procedures include distillation over a suitable drying agent (e.g., CaH₂) and subsequent degassing by freeze-pump-thaw cycles.

    • Inert Gas: Use high-purity argon or nitrogen with an oxygen and moisture scavenger.

  • Strict Inert Atmosphere Techniques:

    • All manipulations of the catalyst, monomer, and solvent should be performed in a glovebox or using Schlenk line techniques.

  • Optimize Reaction Temperature:

    • If catalyst decomposition is suspected, try running the polymerization at a lower temperature to enhance catalyst stability.

  • Adjust Monomer to Catalyst Ratio:

    • Experiment with a lower M/C ratio to ensure sufficient catalyst is present to achieve high conversion.

  • Catalyst Handling and Storage:

    • Store catalysts in a glovebox freezer to minimize thermal decomposition. Avoid prolonged exposure to ambient glovebox atmosphere.

Issue 2: Broad Molecular Weight Distribution (PDI) in Living Polymerization

Question: I am attempting a living cyclopolymerization of a this compound derivative with a well-defined Molybdenum catalyst, but the resulting polymer has a broad polydispersity index (PDI). What could be the cause?

Answer: A broad PDI in a polymerization expected to be "living" suggests that the concentration of active catalytic centers is not constant throughout the reaction. This can be due to:

  • Slow Initiation: If the rate of initiation is comparable to or slower than the rate of propagation, not all polymer chains will start growing at the same time, leading to a broader distribution of chain lengths.

  • Chain Transfer Reactions: While less common in living polymerizations, unintended chain transfer reactions can lead to the formation of new chains with different lengths.

  • Catalyst Deactivation During Polymerization: If the catalyst deactivates over the course of the reaction, the propagation of some chains will be prematurely terminated, resulting in a broader molecular weight distribution.

Troubleshooting Steps:

  • Ensure Rapid Initiation:

    • Use a well-defined, fast-initiating catalyst.

    • Ensure rapid and efficient mixing of the catalyst and monomer at the start of the reaction.

  • Minimize Deactivation Pathways:

    • Follow all the precautions outlined in "Issue 1" to eliminate impurities that could cause catalyst deactivation during the polymerization.

    • Monitor the reaction temperature closely to avoid excessive heat that could lead to thermal decomposition of the catalyst.

  • Analyze Reaction Kinetics:

    • Take aliquots at different time points and analyze the molecular weight and PDI. A linear increase in molecular weight with conversion and a consistently narrow PDI are indicative of a living polymerization. Deviations from this can point to deactivation or other issues.

Frequently Asked Questions (FAQs)

Q1: Which types of catalysts are commonly used for this compound polymerization, and what are their general sensitivities?

A1: The most common catalysts for this compound polymerization are:

  • Molybdenum (Mo) and Tungsten (W) Alkylidene/Alkylidyne Complexes (Schrock-type catalysts): These are highly active catalysts that can mediate living cyclopolymerization.[5] However, they are generally very sensitive to air, moisture, and protic functional groups.[1][2][3][4]

  • Ruthenium (Ru) Carbene Complexes (Grubbs-type catalysts): While more commonly used for olefin metathesis, some Grubbs catalysts can polymerize diynes. They are generally more tolerant to functional groups and impurities than Schrock-type catalysts.

  • Ziegler-Natta Catalysts (e.g., MoCl₅): These are classical catalysts that can polymerize this compound, often leading to high yields.[6] However, the polymers are often insoluble, and the polymerization is not living. These catalysts are also sensitive to impurities.

Q2: Can a deactivated catalyst be regenerated?

A2: Regeneration of catalysts used in this compound polymerization is not a straightforward process and is highly dependent on the catalyst and the deactivation mechanism.

  • For Molybdenum and Tungsten catalysts that have been deactivated by protic impurities, regeneration is generally not feasible as the active metal center has likely undergone an irreversible reaction.

  • In some industrial processes involving supported molybdenum catalysts, regeneration through calcination to burn off coke and other residues is possible, but this is not typically applicable to the well-defined molecular catalysts used for living polymerization.

  • There is limited specific information on the regeneration of catalysts used for this compound polymerization in a laboratory setting. It is generally more practical to prevent deactivation in the first place.

Q3: How does the monomer structure affect catalyst stability and activity?

A3: The substituents on the this compound backbone can influence the polymerization. Bulky substituents at the 4-position can sterically hinder the approach of the monomer to the catalyst, potentially slowing down the polymerization rate. Functional groups on the monomer must be compatible with the chosen catalyst. For instance, monomers with hydroxyl or amine groups are generally incompatible with Schrock-type catalysts unless these groups are protected.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Cyclopolymerization of this compound with MoCl₅ Catalyst

Monomer/Catalyst (M/C) RatioInitial Monomer Conc. (mol/L)Polymerization Temp. (°C)Polymerization Time (h)Polymer Yield (%)
500.5302485
1000.5302480
2000.5302475
1000.25302470
1001.0302488
1000.502465
1000.5602490

Data synthesized from trends described in literature.[6] Actual yields may vary based on specific experimental conditions and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Catalyst Deactivation in Mo-Catalyzed Living Cyclopolymerization of a 4,4-Disubstituted this compound

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried at >120 °C for at least 12 hours and then cooled under a stream of high-purity argon or in a desiccator.
  • The solvent (e.g., toluene) should be purified by passing it through a column of activated alumina (B75360) and then degassed by at least three freeze-pump-thaw cycles.
  • The this compound monomer should be distilled from a suitable drying agent (e.g., CaH₂) under reduced pressure and stored under an inert atmosphere.

2. Polymerization Setup:

  • The entire experiment must be conducted in a glovebox with low oxygen (<1 ppm) and moisture (<1 ppm) levels or using standard Schlenk line techniques.
  • A Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer and solvent inside the glovebox.
  • The Molybdenum catalyst (e.g., a Schrock-type Mo alkylidyne complex) is weighed in a separate vial inside the glovebox.

3. Polymerization Reaction:

  • The monomer solution is brought to the desired reaction temperature.
  • The catalyst is dissolved in a small amount of the reaction solvent and rapidly injected into the stirring monomer solution to initiate the polymerization.
  • The reaction is allowed to proceed for the desired time. The color of the reaction mixture can be an indicator of catalyst activity.
  • The polymerization is terminated by the addition of a quenching agent, such as benzaldehyde.

4. Polymer Isolation:

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Visualizations

Catalyst_Deactivation_Troubleshooting start Low Polymer Yield check_impurities Check for Impurities (Water, Oxygen, etc.) start->check_impurities check_conditions Review Reaction Conditions (Temp., M/C Ratio) start->check_conditions purify Action: Rigorous Purification of Monomer and Solvent check_impurities->purify inert_atmosphere Action: Ensure Strict Inert Atmosphere check_impurities->inert_atmosphere optimize_temp Action: Lower Reaction Temperature check_conditions->optimize_temp adjust_ratio Action: Decrease M/C Ratio check_conditions->adjust_ratio success Improved Yield purify->success inert_atmosphere->success optimize_temp->success adjust_ratio->success

Caption: Troubleshooting workflow for low polymer yield in this compound polymerization.

Deactivation_Pathways cluster_impurities Deactivation by Impurities cluster_conditions Deactivation by Conditions catalyst Active Mo/W Catalyst protic Protic Impurities (H₂O, ROH) catalyst->protic Protonolysis oxygen Oxygen (O₂) catalyst->oxygen Oxidation donor Donor Ligands (Amines, etc.) catalyst->donor Coordination thermal Thermal Decomposition (High Temp.) catalyst->thermal Degradation deactivated_catalyst Inactive Species protic->deactivated_catalyst oxygen->deactivated_catalyst donor->deactivated_catalyst thermal->deactivated_catalyst

Caption: Common deactivation pathways for catalysts in this compound polymerization.

References

Technical Support Center: Controlling Regioselectivity in 1,6-Heptadiyne Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of 1,6-heptadiyne cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cycloadditions, particularly in the context of cyclopolymerization, and offers potential solutions.

Problem 1: Poor Regioselectivity (Mixture of 5- and 6-membered rings in cyclopolymerization)

  • Possible Cause 1.1: Inappropriate Catalyst Choice. The structure of the ruthenium or molybdenum catalyst is a primary determinant of regioselectivity. Standard Grubbs-type catalysts often favor the formation of five-membered rings through α-addition.[1][2]

    • Solution: To favor the formation of six-membered rings (β-addition), consider using a Grubbs Z-selective catalyst, which has a chelating N-heterocyclic carbene (NHC) ligand.[1][2] For high selectivity towards five-membered rings, modified Grubbs catalysts or specific Schrock-type Mo catalysts can be employed.[2][3]

  • Possible Cause 1.2: Suboptimal Reaction Temperature. Reaction temperature can significantly influence the energy barrier for α- versus β-addition, thereby affecting the regioselectivity.

    • Solution: For reactions utilizing Grubbs Z-selective catalysts to form six-membered rings, lowering the reaction temperature (e.g., to -40 °C) can enhance the β-selectivity.[2]

  • Possible Cause 1.3: Steric or Electronic Effects of the Substrate. The substituents on the this compound backbone can influence the approach of the catalyst and the stability of the transition states, thus affecting regioselectivity.

    • Solution: Increasing the steric bulk of the substituents on the monomer can favor β-addition and the formation of six-membered rings, especially when used in conjunction with a β-selective catalyst.[1]

Problem 2: Low or No Conversion

  • Possible Cause 2.1: Catalyst Inhibition by Substrate Heteroatoms. Heteroatoms, such as nitrogen in N,N-dipropargylamines, can coordinate to the metal center of the catalyst and inhibit its activity.[3]

    • Solution: In such cases, the choice of catalyst is critical. Some ruthenium-alkylidene initiators are more tolerant to heteroatoms than others. It may be necessary to screen different catalysts to find one compatible with the specific substrate.

  • Possible Cause 2.2: Catalyst Decomposition. The catalyst may be decomposing under the reaction conditions before significant conversion can occur.

    • Solution: Ensure strict inert atmosphere conditions (e.g., using a glovebox or Schlenk line) and use anhydrous solvents. If catalyst decomposition is still suspected, consider using a more robust catalyst or adjusting the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between α- and β-addition in this compound cyclopolymerization?

A1: The terms α- and β-addition refer to the two possible modes of insertion of the alkyne into the metal-carbene bond of the catalyst.

  • α-addition: The metal carbene adds to the internal carbon (α-carbon) of the terminal alkyne. This pathway leads to the formation of a conjugated polymer with five-membered rings.[2]

  • β-addition: The metal carbene adds to the terminal carbon (β-carbon) of the alkyne. This pathway results in a polymer containing six-membered rings.[1][2]

Q2: How can I rationally select a catalyst to favor the formation of six-membered rings?

A2: The electronic properties of the catalyst play a crucial role. Ruthenium-based Fischer carbenes, which are more electrophilic, tend to favor the formation of five-membered rings. To promote the formation of six-membered rings, a less electrophilic carbene is needed. This can be achieved by using catalysts that enforce a trigonal-bipyramidal geometry around the ruthenium center, which increases π-backdonation and electron density on the carbene.[2] The Grubbs Z-selective catalyst is an example of a commercially available catalyst that exhibits a preference for β-addition.[1][2]

Q3: Are there methods other than catalyst choice to control regioselectivity?

A3: Yes. While catalyst selection is the most impactful factor, other experimental parameters can be adjusted:

  • Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product, which can be the six-membered ring in certain systems.[2]

  • Substrate Design: Introducing bulky substituents on the this compound monomer can sterically hinder the α-addition pathway, thus favoring β-addition.[1]

Q4: What types of cycloadditions, other than cyclopolymerization, can 1,6-heptadiynes undergo?

A4: 1,6-Heptadiynes can participate in other cycloaddition reactions, such as:

  • [2+2+2] Cycloadditions: Ruthenium and rhodium catalysts can mediate the [2+2+2] cycloaddition of 1,6-heptadiynes with other unsaturated partners like alkynes or norbornene.[4][5] The regioselectivity in these reactions can be influenced by the choice of catalyst.[5]

  • Tandem [2+2+2]/[4+2] Cycloadditions: With certain substrates and catalysts, tandem cycloadditions can occur. For example, a ruthenium-catalyzed reaction of a substituted this compound with norbornene can yield both a [2+2+2] cycloadduct and a tandem [2+2+2]/[4+2] cycloaddition product.[4]

Quantitative Data

Table 1: Influence of Catalyst and Temperature on Regioselectivity of this compound Cyclopolymerization

CatalystMonomer SubstituentTemperature (°C)Ratio of 5-membered:6-membered ringsReference
Conventional Grubbs CatalystVariesAmbientPredominantly 5-membered rings[1]
Grubbs Z-selective catalystVariesAmbient70-85% 6-membered rings[2]
Grubbs Z-selective catalystBulky ester groupRoom Temperature1:6.5[2]
Grubbs Z-selective catalystBulky ester group-401:13.8[2]
Modified Ru(IV)-alkylidenesVariousNot specified>95% 5-membered rings[3]
Ru3 (trigonal-bipyramidal)tert-butyl esterNot specified1:11.8[2]

Experimental Protocols

General Protocol for Regioselective Cyclopolymerization of a this compound Derivative

This protocol is a generalized procedure and should be adapted based on the specific substrate and desired regioselectivity.

Materials:

  • This compound monomer

  • Selected Ruthenium catalyst (e.g., Grubbs Z-selective for 6-membered rings, or a conventional Grubbs catalyst for 5-membered rings)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • Preparation: Inside a glovebox or under a strict inert atmosphere, dissolve the this compound monomer in the chosen anhydrous, degassed solvent to the desired concentration (e.g., 0.1 M).

  • Catalyst Addition: In a separate vial, dissolve the ruthenium catalyst in a small amount of the solvent.

  • Reaction Initiation: Add the catalyst solution to the monomer solution via syringe. The reaction mixture is typically stirred at the desired temperature (e.g., room temperature or cooled to a specific temperature for enhanced selectivity).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight, or by NMR spectroscopy to observe the disappearance of monomer signals.

  • Termination: Once the desired conversion is reached, the polymerization is terminated by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Polymer Isolation: The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

  • Characterization: The regioselectivity of the resulting polymer (ratio of 5- to 6-membered rings) is determined by ¹³C NMR spectroscopy.[3]

Visualizations

G cluster_main Regioselective Pathways in this compound Cyclopolymerization start This compound + Ru-Carbene Catalyst insertion Alkyne Insertion into Ru-C bond start->insertion alpha_path α-addition (Attack at internal C) insertion->alpha_path  Favored by  electrophilic carbenes  (e.g., conventional Grubbs) beta_path β-addition (Attack at terminal C) insertion->beta_path  Favored by  less electrophilic carbenes  (e.g., Grubbs Z-selective) five_ring Formation of 5-membered ring intermediate alpha_path->five_ring six_ring Formation of 6-membered ring intermediate beta_path->six_ring poly_five Polymer with 5-membered rings five_ring->poly_five Propagation poly_six Polymer with 6-membered rings six_ring->poly_six Propagation

Caption: Mechanism of this compound cyclopolymerization showing α- and β-addition pathways.

G cluster_workflow Workflow for Optimizing Regioselectivity start Define Target Regiochemistry (5- or 6-membered ring) catalyst_choice Select Catalyst based on Target - Conventional Grubbs for 5-ring - Z-selective Grubbs for 6-ring start->catalyst_choice substrate_design Consider Substrate Sterics (Bulky groups may favor 6-ring) catalyst_choice->substrate_design run_reaction Perform Initial Reaction (e.g., at room temperature) substrate_design->run_reaction analyze Analyze Regioselectivity (via 13C NMR) run_reaction->analyze decision Is Regioselectivity Optimal? analyze->decision optimize Optimize Reaction Conditions (e.g., lower temperature) decision->optimize No finish Final Protocol Established decision->finish Yes optimize->run_reaction

Caption: Experimental workflow for optimizing regioselectivity in this compound cycloadditions.

References

Technical Support Center: Purification of Poly(1,6-heptadiyne)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of poly(1,6-heptadiyne). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this polymer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude poly(this compound)?

A1: The most common impurities are residual catalyst (e.g., molybdenum or ruthenium complexes), unreacted monomer, and low molecular weight oligomers. Catalyst residues can affect the polymer's properties and performance in downstream applications.

Q2: Why is it crucial to remove catalyst residues from poly(this compound)?

A2: Catalyst residues, particularly heavy metals like ruthenium and molybdenum, can be toxic and may interfere with the polymer's intended application, especially in biological or electronic contexts. They can also affect the material's stability and physical properties. For instance, residual ruthenium can sometimes cause issues like olefin isomerization or decomposition of the product over time.

Q3: What are the primary methods for purifying poly(this compound)?

A3: The most common purification techniques for poly(this compound) include:

  • Precipitation: This involves dissolving the crude polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities behind in the solution.

  • Solvent Extraction: This method can be used to selectively dissolve either the polymer or the impurities. Soxhlet extraction is a continuous version of this process that can be effective for removing highly soluble impurities from an insoluble polymer.

  • Adsorption/Filtration: Passing a solution of the polymer through a stationary phase like silica (B1680970) gel or activated carbon can effectively remove catalyst residues.[1]

  • Use of Scavengers/Chelating Agents: These are compounds that bind specifically to the metal catalyst, forming a complex that can be more easily removed by filtration or extraction.

Q4: How can I confirm the purity of my poly(this compound) after purification?

A4: The purity of the polymer can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the presence of residual monomer, solvents, and other organic impurities. The disappearance of signals corresponding to these impurities indicates successful purification.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying the amount of residual metal catalyst (e.g., ruthenium, molybdenum) in the polymer, often in parts per million (ppm) or parts per billion (ppb).[2][3]

  • Gel Permeation Chromatography (GPC): GPC analysis provides information about the molecular weight distribution (MWD) and polydispersity index (PDI) of the polymer. A narrower PDI after purification can indicate the removal of low molecular weight oligomers.

Troubleshooting Guides

Issue 1: Low Yield After Precipitation
Symptom Possible Cause Suggested Solution
Very little or no polymer precipitates upon adding the anti-solvent.The polymer is partially soluble in the anti-solvent mixture.- Use a stronger anti-solvent (one in which the polymer is completely insoluble).- Increase the volume of the anti-solvent added.- Perform the precipitation at a lower temperature to decrease solubility.
The polymer forms a fine suspension that is difficult to collect by filtration.The polymer precipitated too quickly, forming very small particles.- Add the anti-solvent more slowly and with vigorous stirring to promote the formation of larger aggregates.- Try a different solvent/anti-solvent system.- Use centrifugation instead of filtration to collect the polymer.
The final dried polymer weight is significantly lower than expected.Loss of low molecular weight fractions of the polymer during precipitation.- Optimize the solvent/anti-solvent ratio to selectively precipitate higher molecular weight chains.- Consider a different purification method, such as dialysis, if preserving low molecular weight fractions is critical.
Issue 2: Incomplete Removal of Catalyst
Symptom Possible Cause Suggested Solution
The purified polymer retains a noticeable color (often brown or black) characteristic of the catalyst.The catalyst is co-precipitating with the polymer.- Re-dissolve the polymer and repeat the precipitation, ensuring vigorous stirring.- Pass a solution of the polymer through a plug of silica gel or activated carbon before precipitation.[1]- Use a catalyst scavenger or chelating agent to form a more soluble complex that remains in the supernatant.
ICP-MS analysis shows high levels of residual metal.[2][3]The purification method is not effective for the specific catalyst used.- For ruthenium catalysts, consider using scavengers like triphenylphosphine (B44618) oxide (TPPO) or tris(hydroxymethyl)phosphine (B1196123) (THMP) followed by filtration through silica gel.- For molybdenum catalysts, washing with a dilute acidic or basic solution (if the polymer is stable) may be effective.
Issue 3: Changes in Polymer Properties After Purification
Symptom Possible Cause Suggested Solution
GPC analysis shows a significant decrease in molecular weight or a broadening of the polydispersity index (PDI).Polymer degradation during the purification process.- Avoid excessive heating during dissolution.- Ensure that the solvents used are free of peroxides or other reactive impurities.- If using acidic or basic washes, ensure the polymer is stable under these conditions and that the exposure time is minimized.
The purified polymer is no longer soluble in the original "good" solvent.Cross-linking or conformational changes may have occurred during purification.- Ensure all residual anti-solvent is thoroughly removed during drying.- Re-evaluate the drying conditions (temperature and vacuum) to avoid excessive heat that could induce cross-linking.

Data Presentation

Table 1: Comparison of Ruthenium Catalyst Removal Techniques

Purification Method Initial Ru Content (ppm) Final Ru Content (ppm) Removal Efficiency (%) Reference
Precipitation (single)~200075-15092.5 - 96.25Inferred from[2]
Filtration through Silica Gel~200050-10095 - 97.5Inferred from[1]
Use of Fluorous-Enyne Terminator & F-SPEHigh4-75>95[2]

Note: The initial Ru content is an estimated value for a low molecular weight polymer and can vary significantly based on reaction conditions.

Experimental Protocols

Protocol 1: Purification of Poly(this compound) by Precipitation

This protocol is a general guideline and may require optimization for specific molecular weights and catalyst systems.

  • Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a good solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to create a concentrated solution (e.g., 5-10% w/v).

  • Precipitation: While vigorously stirring the polymer solution, slowly add a non-solvent, such as methanol (B129727) or cold diethyl ether, dropwise. A common volume ratio is 1 part polymer solution to 10 parts anti-solvent.

  • Isolation: Continue stirring for 15-30 minutes after the addition of the anti-solvent is complete. Collect the precipitated polymer by vacuum filtration or centrifugation.

  • Washing: Wash the collected polymer with fresh, cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at a mild temperature (e.g., room temperature to 40°C) until a constant weight is achieved.

Protocol 2: Removal of Ruthenium Catalyst Using a Scavenger and Silica Gel Filtration
  • Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., DCM).

  • Scavenging: Add a ruthenium scavenger, such as triphenylphosphine oxide (TPPO) (e.g., 10-50 equivalents relative to the catalyst), to the polymer solution. Stir the mixture at room temperature for several hours (e.g., 8-12 hours).

  • Filtration: Prepare a short column or plug of silica gel in a fritted funnel. Pass the polymer/scavenger solution through the silica gel. The silica will adsorb the ruthenium-scavenger complex.

  • Rinsing: Rinse the silica gel with a small amount of fresh solvent to ensure complete recovery of the polymer.

  • Polymer Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting polymer can be further purified by precipitation (Protocol 1) if necessary.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Characterization synthesis Crude Poly(this compound) (Polymer + Catalyst + Monomer) dissolution Dissolve in Good Solvent (e.g., THF) synthesis->dissolution Start Purification precipitation Add Anti-solvent (e.g., Methanol) dissolution->precipitation filtration Filter and Wash precipitation->filtration drying Dry under Vacuum filtration->drying pure_polymer Purified Poly(this compound) drying->pure_polymer Final Product gpc GPC Analysis (MW, PDI) pure_polymer->gpc nmr NMR Spectroscopy (Structure, Purity) pure_polymer->nmr icpms ICP-MS (Catalyst Residue) pure_polymer->icpms

Caption: Experimental workflow for the purification and characterization of poly(this compound).

troubleshooting_logic start Precipitation Issues? low_yield Low Yield? start->low_yield Yes colored_product Colored Product? start->colored_product No poor_filtration Fine Precipitate? low_yield->poor_filtration Yes no_precipitate No/Low Precipitate? low_yield->no_precipitate No solution3 Use scavenger and/or filter through silica gel. colored_product->solution3 solution2 Add anti-solvent slowly with vigorous stirring. poor_filtration->solution2 solution1 Increase anti-solvent volume or use a stronger one. no_precipitate->solution1

References

Technical Support Center: Optimizing Reactions of 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-heptadiyne reactions. The focus is on optimizing solvent and temperature conditions to achieve desired product outcomes, primarily through the thermal Bergman cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal reaction of this compound, and what are the general conditions required?

The primary thermal reaction of this compound, an acyclic enediyne, is the Bergman cyclization. This reaction typically requires high temperatures, often around 200°C or higher, to overcome the activation energy barrier for the cycloaromatization process.[1][2][3][4] The reaction proceeds through a highly reactive p-benzyne diradical intermediate, which then abstracts hydrogen atoms from a suitable donor to form a stable aromatic product.[1][2][4]

Q2: What are common side reactions or alternative pathways to consider?

Besides the desired Bergman cyclization, this compound can undergo other reactions, especially under different conditions. Polymerization is a common side reaction, particularly in the presence of certain catalysts. Additionally, various transition metal catalysts can promote alternative cyclization pathways, such as [2+2+2] cycloadditions, which may compete with or be favored over the Bergman cyclization, often at much lower temperatures.

Q3: How do I choose an appropriate solvent for the thermal Bergman cyclization of this compound?

For the high-temperature thermal Bergman cyclization, the ideal solvent should be:

  • High-boiling: To maintain the required reaction temperature.

  • Inert: To avoid reacting with the highly reactive diradical intermediate.

  • A good hydrogen donor (or used with a hydrogen donor additive): To efficiently quench the diradical and form the desired aromatic product.

Commonly used solvents that fit these criteria include benzene, toluene, and decalin.[2] 1,4-Cyclohexadiene is often added as an efficient hydrogen donor.[1][4]

Q4: Can the Bergman cyclization of this compound be achieved at lower temperatures?

Yes, the high-temperature requirement for the thermal Bergman cyclization of acyclic enediynes like this compound can be circumvented by using transition metal catalysts. Various ruthenium and chromium complexes have been shown to mediate the cycloaromatization of enediynes at or near room temperature.[4] This approach offers a milder alternative to the harsh conditions of the purely thermal reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aromatic Product in Thermal Cyclization
Possible Cause Troubleshooting Suggestion
Insufficient Reaction Temperature Acyclic enediynes like this compound have a high activation barrier for thermal cyclization.[1][4] Ensure the reaction temperature is consistently maintained at or above 200°C. Use a high-boiling point solvent to facilitate this.
Inadequate Hydrogen Donor The p-benzyne diradical intermediate is highly reactive and requires an efficient hydrogen source for quenching.[1][4] If the solvent is not a good hydrogen donor, add an excess of a dedicated hydrogen donor like 1,4-cyclohexadiene.
Solvent Reactivity The solvent may be reacting with the diradical intermediate, leading to undesired byproducts. Switch to a more inert, high-boiling solvent such as decalin or benzene.[2]
Polymerization At high concentrations and temperatures, polymerization can be a significant side reaction. Try running the reaction at a lower concentration of this compound.
Issue 2: Formation of Significant Amounts of Byproducts
Possible Cause Troubleshooting Suggestion
Undesired Side Reactions High temperatures can promote various side reactions. If the desired product is thermally sensitive, consider exploring a metal-catalyzed pathway which can proceed at a lower temperature.
Reaction with Solvent Fragments If not sufficiently inert, the solvent can fragment at high temperatures and react with the substrate or intermediates. Ensure the use of a highly stable and inert solvent.
Incomplete Reaction If the reaction is not driven to completion, a complex mixture of starting material, intermediates, and byproducts may result. Increase the reaction time or temperature cautiously, while monitoring the reaction progress by GC-MS.

Data Presentation: Illustrative Solvent and Temperature Effects

Disclaimer: The following tables are illustrative and based on general principles of enediyne chemistry, as specific comprehensive data for this compound was not available in the surveyed literature. Researchers should perform their own optimization studies.

Table 1: Hypothetical Effect of Solvent on the Thermal Cyclization of this compound at 200°C

SolventBoiling Point (°C)Relative Yield of Aromatic Product (%)Major Byproducts
Toluene111Low (due to insufficient temperature)Unreacted starting material
p-Xylene138ModeratePolymer, solvent-adducts
Decalin187-195HighMinimal
Benzene (with 1,4-CHD)80 (in sealed vessel)HighBenzene from 1,4-CHD

Table 2: Hypothetical Effect of Temperature on the Thermal Cyclization of this compound in Decalin

Temperature (°C)Reaction Time (h)Conversion of this compound (%)Selectivity for Aromatic Product (%)
180244085
200129590
2206>9980 (increased charring)

Experimental Protocols

Protocol 1: General Procedure for Thermal Bergman Cyclization of this compound
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Solvent and Hydrogen Donor Addition: Add a high-boiling, inert solvent (e.g., decalin, 10 mL) and a hydrogen donor (e.g., 1,4-cyclohexadiene, 5.0 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 200°C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Screening for Optimal Solvent and Temperature
  • Setup: Prepare a series of small-scale reactions in parallel using a multi-well reaction block or individual reaction tubes.

  • Variable Parameters:

    • Solvents: Use a range of high-boiling point solvents (e.g., toluene, xylene, decalin).

    • Temperatures: Set a temperature gradient across the reaction block or run individual reactions at different temperatures (e.g., 180°C, 190°C, 200°C, 210°C, 220°C).

  • Constant Parameters: Keep the concentration of this compound, the ratio of the hydrogen donor, and the reaction time constant for the initial screening.

  • Analysis: After the specified reaction time, quench all reactions and analyze the product mixture of each reaction by GC-MS to determine the conversion and the relative yield of the desired aromatic product and any byproducts.

  • Optimization: Based on the screening results, select the most promising solvent and a narrower temperature range for further optimization of reaction time and concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_optimization Optimization prep 1. Prepare Reactants (this compound, Solvent, H-Donor) reaction 2. Heat to Target Temperature under Inert Atmosphere prep->reaction monitor 3. Monitor by GC-MS reaction->monitor analysis 4. Quench and Analyze (Yield, Byproducts) monitor->analysis optimize 5. Adjust Solvent/Temperature analysis->optimize Iterate optimize->prep

Caption: Experimental workflow for optimizing this compound reactions.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Product Yield Temperature->Yield affects rate Byproducts Byproduct Formation Temperature->Byproducts can increase Solvent Solvent Solvent->Yield solubility/reactivity Selectivity Selectivity Solvent->Selectivity can influence pathway Catalyst Catalyst (optional) Catalyst->Yield can lower temp. Catalyst->Selectivity directs pathway

Caption: Key parameters influencing this compound reaction outcomes.

References

preventing cross-linking in poly(1,6-heptadiyne) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(1,6-heptadiyne). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on preventing cross-linking during polymerization, ensuring the synthesis of soluble, high-quality polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-linking during the metathesis cyclopolymerization of this compound?

A1: The primary cause of cross-linking and other side reactions is often the decomposition of the ruthenium (Ru) catalyst, particularly when using Grubbs-type catalysts.[1][2] These decomposed Ru species can catalyze undesirable reactions that lead to the formation of insoluble, cross-linked polymer networks instead of the desired linear, soluble conjugated polymers.

Q2: How does reaction temperature affect the formation of cross-linked poly(this compound)?

A2: Lowering the reaction temperature is a critical factor in preventing cross-linking.[1][2] Decreased temperatures help to stabilize the propagating Ru-carbene and suppress the side reactions catalyzed by decomposed catalyst species, leading to a more controlled, living polymerization.

Q3: Which catalyst is best suited to avoid cross-linking?

A3: The choice of catalyst is crucial. For a controlled, living polymerization of this compound monomers, the Grubbs third-generation catalyst (G3) is highly effective, provided that strategies are employed to stabilize the propagating carbene.[1][2] While the Hoveyda-Grubbs second-generation (HG2) catalyst can sometimes lead to uncontrolled polymerizations, it has proven effective for monomers with bulky side chains.[1][2] The MoCl₅/(n-Bu)₄Sn catalyst system has also been successfully used to synthesize soluble, high molecular weight poly(this compound) derivatives.[3]

Q4: Can the choice of solvent influence the solubility of the final polymer?

A4: Yes, the solvent can play a role. Using weakly coordinating solvents is a recommended strategy to help stabilize the propagating Ru-carbene, which in turn promotes a more controlled polymerization and reduces the likelihood of side reactions that lead to cross-linking.[1][2]

Q5: My polymer is soluble initially but seems to cross-link upon heating. Why does this happen?

A5: This phenomenon is likely due to post-polymerization reactions. Even if the initial synthesis produces a soluble, linear polymer, subsequent heating can provide the energy needed for intra-chain or inter-chain reactions, such as Diels-Alder reactions between the conjugated backbones, leading to cross-linking.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of poly(this compound).

Problem Potential Cause Recommended Solution
The polymer precipitates out of solution during the reaction. High degree of intermolecular cross-linking is occurring.1. Lower the reaction temperature: This is the most effective way to suppress side reactions.[1][2] 2. Change the catalyst: Switch to a Grubbs G3 catalyst if not already in use. 3. Use a weakly coordinating solvent. [1][2] 4. Decrease monomer concentration: Lower concentrations can reduce the probability of intermolecular reactions.
The final polymer product is an insoluble gel. This indicates significant cross-linking has occurred throughout the polymerization process.Review and optimize the reaction conditions as per the solutions for precipitation. Focus on stabilizing the propagating carbene by lowering the temperature and using appropriate solvents/ligands.[1][2]
Polymerization is uncontrolled, leading to a very broad molecular weight distribution. The propagating Ru-carbene is unstable, leading to premature termination and side reactions.1. Stabilize the carbene: Lower the temperature and/or use weakly coordinating ligands or solvents.[1][2] 2. Select an appropriate catalyst: G3 is often preferred for controlled polymerizations. For monomers with very large side chains, HG2 might be a suitable alternative.[1][2]
Low polymer yield. Inefficient initiation or catalyst decomposition.1. Ensure high purity of monomer and solvent: Impurities can poison the catalyst. 2. Optimize catalyst loading: Use the appropriate monomer-to-catalyst ratio. 3. Control the reaction temperature: Excessively high temperatures can lead to rapid catalyst decomposition.

Catalyst Selection and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the outcome of the polymerization. The following table summarizes the characteristics of common Grubbs-type catalysts used in this compound cyclopolymerization.

CatalystAbbreviationKey CharacteristicsRecommended Use Case
Grubbs First-GenerationG1Broader functional group tolerance.Suitable for a wide range of functionalized monomers where control over molecular weight is less critical.[1][2]
Hoveyda-Grubbs Second-GenerationHG2Can lead to uncontrolled polymerizations but is effective for certain monomers.Recommended for monomers featuring very large or bulky side chains that can sterically hinder side reactions.[1][2]
Grubbs Third-GenerationG3Excellent for achieving controlled, living polymerizations.The preferred catalyst for synthesizing well-defined, soluble polymers with narrow molecular weight distributions, especially when the reaction temperature is lowered.[1][2]

Experimental Protocols

General Protocol for the Synthesis of Soluble Poly(4,4-bis(ethoxycarbonyl)-1,6-heptadiyne)

This protocol is a generalized procedure and may require optimization for specific derivatives of this compound.

Materials:

  • 4,4-bis(ethoxycarbonyl)-1,6-heptadiyne (monomer)

  • Grubbs Third-Generation Catalyst (G3)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or other weakly coordinating solvent

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound monomer in the chosen anhydrous, degassed solvent. The concentration should be carefully chosen (e.g., 0.1 M) to minimize intermolecular reactions.

  • Catalyst Addition: In a separate flask, dissolve the G3 catalyst in a small amount of the solvent.

  • Initiation: Transfer the catalyst solution to the monomer solution via cannula. The reaction mixture is typically stirred at a reduced temperature (e.g., 0 °C to room temperature) to ensure a controlled polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time. The progress can be monitored by techniques like GPC (Gel Permeation Chromatography) if intermediate samples are taken.

  • Termination: To quench the polymerization, add a few drops of ethyl vinyl ether and stir for 20-30 minutes.

  • Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Isolation: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the polymer for solubility, molecular weight (GPC), and structure (NMR, IR) to confirm the absence of significant cross-linking.

Visualizations

Polymerization Pathways

The following diagram illustrates the desired linear cyclopolymerization pathway versus the side reactions that lead to cross-linked, insoluble material.

G cluster_ideal Ideal Cyclopolymerization Pathway cluster_crosslinking Pathway to Cross-Linking Monomer This compound Monomer Propagating Living Polymer Chain (Propagating Carbene) Monomer->Propagating Initiation & Propagation Monomer2 This compound Monomer Catalyst Stable Ru-Carbene (e.g., G3 at low temp) LinearPolymer Soluble, Linear Poly(this compound) Propagating->LinearPolymer Termination SideReactions Uncontrolled Side Reactions Monomer2->SideReactions Uncontrolled Polymerization DecomposedCatalyst Decomposed Ru Species (High Temperature) CrosslinkedPolymer Insoluble, Cross-linked Polymer Network SideReactions->CrosslinkedPolymer Intermolecular Reactions

Caption: Ideal vs. Undesirable Polymerization Pathways.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving issues related to polymer insolubility.

G start Start Synthesis check_solubility Is the final polymer soluble? start->check_solubility success Success: Soluble Polymer Characterize Product check_solubility->success Yes failure Problem: Insoluble Polymer (Cross-linked) check_solubility->failure No troubleshoot_temp Lower Reaction Temperature failure->troubleshoot_temp troubleshoot_catalyst Switch to G3 or Optimize Catalyst troubleshoot_temp->troubleshoot_catalyst troubleshoot_solvent Use Weakly Coordinating Solvent troubleshoot_catalyst->troubleshoot_solvent troubleshoot_conc Decrease Monomer Concentration troubleshoot_solvent->troubleshoot_conc rerun Re-run Experiment troubleshoot_conc->rerun rerun->start

Caption: Troubleshooting Workflow for Insoluble Polymer.

References

troubleshooting low monomer conversion in 1,6-heptadiyne polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cyclopolymerization of 1,6-heptadiyne, with a focus on resolving low monomer conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low monomer conversion in this compound polymerization?

Low monomer conversion can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity or Deactivation: The catalyst is the most critical component. Its activity can be compromised by impurities, improper storage, or side reactions.

  • Monomer and Solvent Impurities: The presence of water, oxygen, or other reactive functional groups can deactivate the catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature, monomer-to-catalyst ratio, or reaction time can significantly impact the polymerization efficiency.

  • Inefficient Initiation: Poor mixing or a slow initiation rate relative to propagation can lead to a lower number of active polymer chains.

Q2: Which catalyst systems are effective for this compound polymerization, and what are their sensitivities?

Several catalyst systems are employed, each with its own set of sensitivities:

  • Molybdenum (Mo) and Tungsten (W)-based catalysts (e.g., MoCl₅, WCl₆): These are effective for the cyclopolymerization of this compound and can produce high yields.[1] However, they are sensitive to moisture and oxygen, requiring rigorous inert atmosphere techniques.

  • Schrock Alkylidene Complexes (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂): These well-defined initiators can lead to living polymerization, providing excellent control over the polymer structure and high monomer conversion.[2] They are also highly sensitive to air and moisture.

  • Grubbs Catalysts (Ruthenium-based): While widely used in olefin metathesis, their application in this compound polymerization can be complex. The first-generation Grubbs catalyst can be sensitive to primary alcohols, water, and oxygen, which can lead to the formation of inactive ruthenium hydride species.[3] Additives may be required to enhance their activity and stability for this specific polymerization.[4]

Q3: How critical is the purity of this compound monomer?

Monomer purity is paramount. Impurities such as water, oxygen, and other protic or coordinating functional groups can react with and deactivate the highly sensitive organometallic catalysts used in the polymerization. Therefore, rigorous purification of the monomer is essential to achieve high conversion.

Q4: Can the polymerization temperature affect the monomer conversion?

Yes, the polymerization temperature is a critical parameter. For the cyclopolymerization of this compound using MoCl₅, the polymer yield can be influenced by temperature.[1] While higher temperatures can increase the rate of polymerization, they can also accelerate catalyst decomposition. The optimal temperature will depend on the specific catalyst system being used.

Troubleshooting Guide for Low Monomer Conversion

Issue 1: Polymerization fails to initiate or shows negligible conversion.

Question: My this compound polymerization reaction shows no or very little product. What should I investigate first?

Answer: The first step is to systematically evaluate the three core components of your reaction: the catalyst, the monomer/solvent, and the reaction setup.

  • Catalyst Integrity:

    • Age and Storage: Ensure your catalyst is not expired and has been stored under a strict inert atmosphere (e.g., in a glovebox).

    • Activity Check: If possible, test the catalyst with a reliable, standard reaction to confirm its activity.

  • Monomer and Solvent Purity:

    • Purification: Have the this compound monomer and the solvent been rigorously purified to remove inhibitors like water and oxygen? Standard procedures involve drying and degassing.

    • Inhibitor Removal: Commercial monomers may contain stabilizers that need to be removed prior to use.

  • Reaction Setup and Inert Atmosphere:

    • Glassware: Ensure all glassware was thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere.

    • Inert Gas Quality: Use high-purity inert gas (argon or nitrogen) and consider using a gas purifier.

    • Leaks: Check your reaction setup for any potential leaks that could introduce air.

Issue 2: The polymerization starts but terminates prematurely, resulting in low conversion.

Question: I observe initial signs of polymerization, but the reaction stops before a high yield is achieved. What could be the cause?

Answer: Premature termination is often linked to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation Pathways:

    • Impurities: Trace amounts of impurities in the monomer or solvent can slowly poison the catalyst over the course of the reaction. Re-evaluate your purification procedures.

    • Side Reactions: For Grubbs catalysts, side reactions can lead to the formation of inactive species.[3][4] The use of stabilizers or additives might be necessary.[4]

  • Reaction Conditions:

    • Monomer-to-Catalyst Ratio: An insufficient amount of catalyst may not be enough to sustain the polymerization to high conversion. The optimal ratio should be determined for your specific system.

    • Temperature: The reaction temperature might be too high, leading to accelerated catalyst decomposition. Try running the reaction at a lower temperature.

    • Mixing: Ensure efficient and consistent stirring throughout the polymerization to maintain a homogeneous distribution of monomer and active catalyst centers.

Quantitative Data on Reaction Parameters

The following table summarizes the effect of various reaction conditions on the polymerization of this compound using MoCl₅ as the catalyst.

Monomer/Catalyst Mole RatioInitial Monomer Conc. (mol/L)Polymerization Temp. (°C)Polymerization Time (h)Yield (%)
500.5302485
1000.5302475
2000.5302460
1000.1302455
1001.0302480
1000.502465
1000.5602490

Data adapted from a study on the cyclopolymerization of this compound by MoCl₅.[1]

Experimental Protocols

Protocol for Purification of this compound Monomer

This protocol provides a general procedure for the purification of this compound monomer to remove common inhibitors and impurities.

Materials:

  • This compound

  • Calcium hydride (CaH₂)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • High-vacuum line

  • Dry glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Initial Drying: In a dry round-bottom flask under an inert atmosphere, add the this compound monomer to a slurry of finely ground calcium hydride in an anhydrous solvent.

  • Stirring: Stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow the calcium hydride to react with any water present.

  • Degassing: Thoroughly degas the mixture using several freeze-pump-thaw cycles on a high-vacuum line.

  • Vacuum Distillation: Transfer the purified monomer to a clean, dry collection flask via vacuum distillation. It is recommended to perform multiple distillations for high-purity requirements.

  • Storage: Store the purified monomer under an inert atmosphere, preferably in a glovebox, and use it immediately for the best results.

Troubleshooting Workflow

Troubleshooting_Low_Conversion start Low Monomer Conversion Observed check_purity Verify Monomer and Solvent Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_monomer Action: Re-purify Monomer and Solvent purity_ok->purify_monomer No check_catalyst Evaluate Catalyst Activity and Handling purity_ok->check_catalyst  Yes purify_monomer->check_purity catalyst_ok Catalyst Active and Handled Properly? check_catalyst->catalyst_ok replace_catalyst Action: Use Fresh Catalyst and Improve Inert Atmosphere Technique catalyst_ok->replace_catalyst No check_conditions Assess Reaction Conditions catalyst_ok->check_conditions  Yes replace_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Adjust Temperature, Time, or Catalyst Ratio conditions_ok->optimize_conditions No end_success High Monomer Conversion Achieved conditions_ok->end_success  Yes optimize_conditions->check_conditions

References

Technical Support Center: Characterization of Unexpected Byproducts in 1,6-Heptadiyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-heptadiyne. The information provided is intended to assist in the identification and characterization of potential impurities and byproducts that may be encountered during synthesis, purification, and analysis.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound reactions, particularly the formation of unexpected byproducts.

Issue 1: Presence of Low Molecular Weight Species in Polymerization Reactions

Question: After my polymerization of this compound, I'm observing low molecular weight species in my analysis (e.g., GPC, LC-MS, or NMR) in addition to or instead of the desired high molecular weight polymer. What are these species and how can I avoid them?

Answer:

A common side reaction in the metal-catalyzed polymerization of this compound, especially when using Grubbs-type ruthenium catalysts, is the [2+2+2] cycloaddition of the monomer. This side reaction is often catalyzed by decomposed catalyst species and competes with the desired cyclopolymerization pathway.[1][2] This leads to the formation of oligomeric byproducts, primarily dimers and trimers of this compound.

  • Dimer: The [2+2+2] cycloaddition of two molecules of this compound can lead to the formation of substituted benzene (B151609) derivatives.

  • Trimer: The cyclotrimerization of three this compound molecules can also result in substituted benzene derivatives.

Troubleshooting Steps:

  • Catalyst Stability: The formation of these oligomers is often linked to the decomposition of the Grubbs catalyst.

    • Use of Additives: The addition of a weakly coordinating ligand, such as pyridine (B92270), can stabilize the propagating carbene and suppress the formation of dimers by poisoning the species that catalyze the [2+2+2] cycloaddition.[1]

    • Catalyst Generation: Using a third-generation Grubbs catalyst, which is more stable, can favor cyclopolymerization over the formation of side products.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to stabilize the propagating ruthenium carbene, thus favoring the desired polymerization pathway and reducing the rate of catalyst decomposition and subsequent side reactions.[3]

  • Monomer Substituents: The nature of the substituents on the this compound backbone can influence the competition between cyclopolymerization and cycloaddition. Monomers with more coordinating substituents may favor the undesired cycloaddition products due to slower polymerization and faster catalyst decomposition.[1]

Issue 2: My Reaction Yield is Low and the Product is Difficult to Purify

Question: I'm getting a low yield of my desired poly(this compound) and the crude product is a complex mixture that is difficult to purify. What are the likely causes and how can I improve this?

Answer:

Low yields and purification difficulties often stem from a combination of incomplete reaction and the formation of multiple byproducts. In addition to the [2+2+2] cycloaddition products mentioned above, other side reactions can contribute to a complex product mixture.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion. Adjusting the reaction time and temperature can be critical.

    • Catalyst Activity: Ensure your catalyst is active. Old or improperly stored catalysts can have reduced activity.

  • Side Reactions:

    • Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, concentration, and solvent to find conditions that favor the desired reaction.

    • Order of Addition: In some cases, the order in which reagents are added can influence the product distribution.

  • Purification Strategy:

    • Precipitation: For polymeric products, precipitation is a key purification step. The crude polymer is dissolved in a good solvent (e.g., dichloromethane (B109758) or THF) and then added dropwise to a large volume of a non-solvent (e.g., methanol (B129727) or hexanes) with vigorous stirring. This will cause the polymer to precipitate, leaving many of the smaller oligomeric byproducts in solution.

    • Column Chromatography: For smaller, soluble byproducts, flash column chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the expected structures of the main byproducts from the [2+2+2] cycloaddition of this compound?

A1: The [2+2+2] cycloaddition of this compound can lead to isomeric dimers and trimers. The most likely structures are substituted benzenes. For example, the dimerization could lead to a benzene ring with two propargyl groups, and the trimerization could result in a benzene ring with three propargyl-containing substituents.

Q2: How can I characterize these oligomeric byproducts?

A2: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): ESI-MS or GC-MS can be used to determine the molecular weights of the byproducts, confirming if they are dimers, trimers, or other oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural information. The aromatic region of the 1H NMR spectrum will be indicative of the benzene core, and the signals for the methylene (B1212753) and terminal alkyne protons will help to identify the side chains.

Q3: Are there other types of unexpected byproducts I should be aware of?

A3: Besides oligomers from cycloaddition, other potential byproducts can include:

  • Partially reacted monomer: Incomplete cyclization can lead to polymer chains with pendant alkyne groups.

  • Products of side reactions with solvents or impurities: It is crucial to use high-purity, dry solvents and reagents to avoid unwanted side reactions.

Data Presentation

The following tables summarize the expected molecular weights and predicted NMR data for the desired poly(this compound) and the potential [2+2+2] cycloaddition byproducts. Note: The NMR data for the byproducts are predicted based on their chemical structures and have not been experimentally verified from a this compound reaction mixture.

Table 1: Molecular Weight Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound (Monomer)C₇H₈92.14
Dimer (e.g., a substituted benzene)C₁₄H₁₆184.28
Trimer (e.g., a substituted benzene)C₂₁H₂₄276.42
Poly(this compound)(C₇H₈)nVaries (typically >10,000)

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
Dimer Byproduct ~7.2-7.4mAromatic CH
~3.4dAr-CH₂-C≡CH
~2.1tAr-CH₂-C≡CH
Trimer Byproduct ~7.1-7.3mAromatic CH
~3.5dAr-CH₂-C≡CH
~2.0tAr-CH₂-C≡CH
Poly(this compound) ~5.5-6.5br sVinylic CH in polymer backbone
~1.5-2.5br mAliphatic CH₂ in polymer backbone

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)Assignment
Dimer Byproduct ~130-140Aromatic C (quaternary)
~125-130Aromatic CH
~83-C≡CH
~70-C≡CH
~30Ar-CH₂-
Trimer Byproduct ~135-145Aromatic C (quaternary)
~120-130Aromatic CH
~83-C≡CH
~70-C≡CH
~35Ar-CH₂-
Poly(this compound) ~120-140Vinylic C in polymer backbone
~25-40Aliphatic C in polymer backbone

Experimental Protocols

1. General Protocol for Grubbs-Catalyzed Cyclopolymerization of this compound

  • Materials:

    • This compound (freshly distilled)

    • Grubbs 3rd Generation Catalyst

    • Pyridine (anhydrous)

    • Dichloromethane (anhydrous, degassed)

    • Methanol (reagent grade)

    • Standard Schlenk line and glassware

  • Procedure:

    • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • In a glovebox, prepare a stock solution of the Grubbs catalyst in dichloromethane.

    • To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound and pyridine (e.g., 10 equivalents relative to the catalyst).

    • Add anhydrous, degassed dichloromethane to achieve the desired monomer concentration.

    • Initiate the polymerization by adding the catalyst stock solution via syringe.

    • Stir the reaction mixture at room temperature (or a reduced temperature, e.g., 0 °C) for the desired amount of time. Monitor the reaction by taking aliquots and analyzing by TLC or GC to follow the consumption of the monomer.

    • Quench the reaction by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum.

2. Protocol for Byproduct Analysis by GC-MS

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture before precipitation.

    • Dilute the aliquot with dichloromethane.

    • If necessary, filter the diluted sample through a syringe filter to remove any particulate matter.

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Mandatory Visualization

Reaction_Pathways Monomer This compound ActiveCatalyst Active Catalyst Species Monomer->ActiveCatalyst Reaction Initiation Polymer Poly(this compound) (Desired Product) Monomer->Polymer Dimer Dimer ([2+2+2] Cycloaddition) Monomer->Dimer Trimer Trimer ([2+2+2] Cycloaddition) Monomer->Trimer Catalyst Grubbs Catalyst Catalyst->ActiveCatalyst DecomposedCatalyst Decomposed Catalyst Catalyst->DecomposedCatalyst Decomposition ActiveCatalyst->Polymer Cyclopolymerization DecomposedCatalyst->Dimer Side Reaction DecomposedCatalyst->Trimer Side Reaction

Caption: Reaction pathways in this compound polymerization.

Byproduct_Identification_Workflow CrudeMixture Crude Reaction Mixture Precipitation Precipitation in Non-Solvent CrudeMixture->Precipitation Filtration Filtration Precipitation->Filtration Polymer Purified Polymer Filtration->Polymer Supernatant Supernatant (Contains Byproducts) Filtration->Supernatant Analysis Analysis of Supernatant Supernatant->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Identification Byproduct Identification GCMS->Identification LCMS->Identification NMR->Identification

Caption: Workflow for byproduct identification and purification.

References

Validation & Comparative

A Comparative Guide to the Cyclopolymerization of 1,6-Heptadiyne and 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopolymerization of non-conjugated diynes, particularly 1,6-heptadiyne and 1,7-octadiyne (B1345467), has garnered significant attention in materials science and polymer chemistry. This process offers a versatile route to synthesize conjugated polymers with unique cyclic structures embedded within the polymer backbone. These polymers are of interest for a range of applications, including organic electronics and drug delivery systems. This guide provides an objective comparison of the cyclopolymerization of this compound and 1,7-octadiyne, supported by experimental data, detailed protocols, and a mechanistic overview.

Performance Comparison: this compound vs. 1,7-Octadiyne

The primary distinction in the cyclopolymerization of these two monomers lies in the size of the resulting cyclic unit within the polymer chain. Cyclopolymerization of this compound derivatives predominantly yields polymers containing five-membered rings, whereas 1,7-octadiyne derivatives form six-membered rings.[1][2] This structural difference significantly influences the polymer's properties and the conditions required for successful polymerization.

The polymerization of 1,7-octadiyne to form six-membered rings has been described as more challenging compared to the formation of five-membered rings from this compound.[1][2] However, the use of specific catalysts, such as third-generation Grubbs catalysts, has enabled controlled polymerization of 1,7-octadiyne derivatives, leading to polymers with well-defined molecular weights and narrow polydispersity indices (PDIs).[1][2] For some 1,7-octadiyne monomers, the introduction of bulky substituents to induce a Thorpe-Ingold effect has been crucial for achieving efficient cyclopolymerization.[2]

In contrast, the living cyclopolymerization of this compound derivatives using well-defined alkylidene complexes as initiators has been well-established, yielding soluble, high molecular weight polymers with a high degree of conjugation and narrow molecular weight distributions.[3][4] Molybdenum-based catalysts have also been shown to be effective for the regio- and stereoselective cyclopolymerization of both this compound and 1,7-octadiyne derivatives.[5]

ParameterCyclopolymerization of this compoundCyclopolymerization of 1,7-OctadiyneCatalyst SystemReference
Resulting Ring Structure Predominantly 5-membered ringsPredominantly 6-membered ringsGrubbs, Schrock, Molybdenum-based[1][2]
Molecular Weight (Mw) Up to 210,000 g/mol Controlled with narrow PDIMoCl5/(n-Bu)4Sn, Grubbs 3rd Gen[6]
Polydispersity Index (PDI) Narrow distributions reportedNarrow PDIs achievableGrubbs 3rd Gen[1][2]
Polymerization Control Living polymerization achievedLiving polymerization achievedWell-defined alkylidene complexes, Grubbs 3rd Gen[3][4][7]
Reaction Conditions Varies with catalyst (e.g., 60 °C, 12 h)Can be challenging, Thorpe-Ingold effect can be beneficialMoCl5/(n-Bu)4Sn, Grubbs 3rd Gen[2][6]
Polymer Properties High degree of conjugation (λmax > 500 nm), good solubilityConjugated polymers, properties depend on substituentsN/A[3]

Experimental Protocols

The following are generalized experimental protocols for the cyclopolymerization of this compound and 1,7-octadiyne derivatives based on methodologies described in the literature. Specific conditions may vary depending on the monomer substituents and the catalyst used.

General Procedure for Metathesis Cyclopolymerization
  • Monomer and Catalyst Preparation: The diyne monomer (e.g., a 4,4-disubstituted this compound or a substituted 1,7-octadiyne) is synthesized and purified according to established literature procedures. The chosen catalyst (e.g., a Grubbs or Schrock catalyst) is handled under an inert atmosphere (e.g., in a glovebox).

  • Polymerization Setup: A reaction vessel (e.g., a Schlenk flask) is dried in an oven and cooled under vacuum. The vessel is then filled with an inert gas (e.g., argon).

  • Reaction Execution: The monomer is dissolved in a dry, degassed solvent (e.g., 1,2-dichloroethane (B1671644) or toluene) in the reaction vessel. The catalyst, dissolved in a small amount of the same solvent, is then added to the monomer solution via syringe. The reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) for a specified time (e.g., 1 to 24 hours).

  • Polymerization Quenching: The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether.

  • Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by various techniques, including Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the polymer structure and the presence of the cyclic units.

Mechanistic Overview and Logical Workflow

The cyclopolymerization of diynes is a type of metathesis polymerization. The generally accepted mechanism involves the reaction of a metal alkylidene catalyst with one of the alkyne groups of the monomer to form a metallacyclobutene intermediate. This is followed by an intramolecular cyclization step where the metal carbene reacts with the second alkyne group, leading to the formation of a cyclic unit and regeneration of the active catalyst species which then propagates the polymerization.

The regioselectivity of the initial insertion of the alkyne into the metal-carbene bond (α- vs. β-addition) determines the size of the resulting ring. For this compound, α-addition leads to the formation of a five-membered ring, which is generally favored. For 1,7-octadiyne, α-addition results in a six-membered ring.[2]

Cyclopolymerization_Workflow cluster_Catalyst Catalyst System cluster_Process Polymerization Process cluster_Analysis Characterization Monomer1 This compound Initiation Initiation: Catalyst reacts with alkyne Monomer1->Initiation Polymer1 Polymer with 5-membered rings Monomer2 1,7-Octadiyne Monomer2->Initiation Polymer2 Polymer with 6-membered rings Catalyst Metathesis Catalyst (e.g., Grubbs, Schrock) Catalyst->Initiation Propagation Propagation: Intramolecular Cyclization Initiation->Propagation Termination Termination: Quenching Agent Propagation->Termination Termination:e->Polymer1:w Termination:e->Polymer2:w Analysis GPC (Mw, PDI) NMR (Structure) Polymer1->Analysis Polymer2->Analysis

Caption: Logical workflow of the cyclopolymerization of this compound and 1,7-octadiyne.

References

A Comparative Guide to Polydiacetylenes: Poly(1,6-heptadiyne) vs. Poly(10,12-pentacosadiynoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the properties of poly(1,6-heptadiyne) and poly(10,12-pentacosadiynoic acid) (poly(PCDA)), a well-studied polydiacetylene. This document summarizes key quantitative data, outlines experimental protocols for their synthesis and characterization, and presents visual diagrams to illustrate fundamental concepts and workflows.

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers known for their unique optical and electronic properties, which arise from their alternating double and triple bond backbone. These properties make them promising materials for applications in sensors, electronics, and drug delivery. This guide focuses on a comparative analysis of two distinct polydiyne systems: poly(this compound), synthesized through cyclopolymerization, and poly(10,12-pentacosadiynoic acid) (poly(PCDA)), a classic example of a polydiacetylene prepared by topochemical polymerization.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key properties of poly(this compound) and poly(PCDA) based on available experimental data.

PropertyPoly(this compound)Poly(10,12-pentacosadiynoic acid) (Poly(PCDA))
Synthesis Method Cyclopolymerization of this compound monomerTopochemical solid-state polymerization of 10,12-pentacosadiynoic acid monomers
Typical Catalyst/Initiator MoCl₅ or WCl₆-based catalystsUV irradiation (typically at 254 nm) or γ-radiation
Electrical Conductivity (pristine) Data for the undoped polymer is not readily available, but it is known to be dopable to a highly conductive state.Generally considered an insulator in its pristine state.
Thermal Stability (TGA) The resulting polymers are mostly brown powders and are largely insoluble in any organic solvents.[1] They are known to possess good thermal stability.Exhibits a two-stage decomposition profile. The first major weight loss of about 58% occurs between 240-380°C, with a maximum at 327°C.[2][3] The second weight loss of approximately 38.5% takes place between 380-520°C, with a maximum at 471°C.[2][3]
UV-Vis Absorption (λmax) The UV-visible spectrum of the polymer obtained from chloroform (B151607) solution exhibits two characteristic broad peaks with maxima at 545 nm and 585 nm.Exhibits a distinct blue phase with an absorption maximum (λmax) around 640-650 nm.[4][5] Upon exposure to stimuli (e.g., heat, pH change), it undergoes a color change to a red phase with a λmax around 540 nm.[2][3]
Solubility Generally insoluble in common organic solvents.[1]Typically forms vesicles or films and is dispersible in aqueous solutions, with solubility dependent on the head group.

Experimental Protocols

Synthesis of Poly(this compound) via Cyclopolymerization

This protocol describes a general method for the synthesis of poly(this compound) using a molybdenum(V) chloride (MoCl₅) catalyst.

Materials:

  • This compound monomer

  • Molybdenum(V) chloride (MoCl₅)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Methanol (B129727)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • All glassware should be dried in an oven and cooled under a stream of inert gas before use.

  • In a Schlenk flask under an inert atmosphere, dissolve this compound monomer in anhydrous toluene. The concentration of the monomer is typically in the range of 0.1-0.5 M.

  • In a separate Schlenk flask, prepare a catalyst solution by dissolving MoCl₅ in anhydrous toluene.

  • Initiate the polymerization by adding the MoCl₅ solution to the monomer solution via a syringe or cannula. The monomer-to-catalyst molar ratio can be varied to control the polymerization.

  • The reaction mixture will typically change color, indicating the formation of the conjugated polymer. The polymerization is usually carried out at room temperature or slightly elevated temperatures for a period ranging from a few hours to 24 hours.

  • Terminate the polymerization by adding methanol to the reaction mixture.

  • The polymer will precipitate out of the solution. Isolate the polymer by filtration.

  • Wash the collected polymer repeatedly with methanol to remove any residual catalyst and unreacted monomer.

  • Dry the polymer under vacuum to obtain a solid product.

Synthesis of Poly(10,12-pentacosadiynoic acid) (Poly(PCDA)) via Solid-State Polymerization

This protocol outlines the preparation of poly(PCDA) vesicles and their subsequent polymerization.

Materials:

  • 10,12-pentacosadiynoic acid (PCDA) monomer

  • Chloroform

  • Deionized water

  • UV lamp (254 nm)

Procedure:

  • Vesicle Formation:

    • Dissolve PCDA monomer in chloroform.

    • Evaporate the chloroform to form a thin film of the monomer on the walls of a round-bottom flask.

    • Add deionized water to the flask and sonicate the mixture above the phase transition temperature of the monomer to induce the formation of vesicles. This results in a milky suspension.

  • Polymerization:

    • Expose the aqueous suspension of PCDA vesicles to UV irradiation at 254 nm.[2][3]

    • The polymerization process is accompanied by a color change of the solution from colorless to blue, indicating the formation of the conjugated polydiacetylene backbone.

    • The irradiation time can be varied to control the extent of polymerization.[2][3]

  • Purification:

    • The resulting blue-colored poly(PCDA) vesicle suspension can be used directly for many applications. For further purification, techniques such as dialysis can be employed to remove any unreacted monomer.

Characterization Methods

Standard analytical techniques are employed to characterize the structure and properties of the synthesized polydiacetylenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomers and the resulting polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomers and to follow the disappearance of the diyne group and the formation of the conjugated backbone during polymerization.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a key technique to confirm the formation of the conjugated polymer and to study its electronic properties. The position of the absorption maximum (λmax) provides information about the extent of conjugation.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[6][7]

  • Four-Point Probe Method: This technique is used to measure the electrical conductivity of the polymer films.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Catalyst/Initiator Crude_Polymer Crude_Polymer Polymerization->Crude_Polymer Washing Washing Crude_Polymer->Washing Pure_Polymer Pure_Polymer Washing->Pure_Polymer NMR NMR Pure_Polymer->NMR FTIR FTIR Pure_Polymer->FTIR UV_Vis UV_Vis Pure_Polymer->UV_Vis TGA TGA Pure_Polymer->TGA Conductivity Conductivity Pure_Polymer->Conductivity

General experimental workflow for the synthesis and characterization of polydiacetylenes.

References

A Comparative Guide to the Reactivity of 1,6-Heptadiyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1,6-heptadiyne with other common terminal alkynes. While direct quantitative comparisons under identical experimental conditions are limited in the literature, this document synthesizes available data to offer insights into their respective chemical behaviors in key transformations, including cyclopolymerization/enyne metathesis, Sonogashira coupling, Glaser coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Executive Summary

This compound exhibits a unique reactivity profile dominated by its propensity to undergo intramolecular cyclization reactions, a feature not readily observed in simple terminal monoalkynes. This predisposition makes it a valuable monomer for the synthesis of conjugated polymers containing cyclic structures. In contrast, other terminal alkynes, such as 1-hexyne (B1330390) and phenylacetylene (B144264), typically engage in intermolecular coupling and addition reactions. While this compound can participate in standard terminal alkyne reactions, its efficiency can be influenced by competing cyclization pathways.

Reactivity Comparison in Key Reactions

The following sections detail the reactivity of this compound in comparison to other representative terminal alkynes in several common transformations.

Cyclopolymerization and Enyne Metathesis

A defining characteristic of this compound is its ability to undergo cyclopolymerization (CP) and ring-closing enyne metathesis (RCEYM) in the presence of transition metal catalysts, particularly Grubbs-type ruthenium catalysts. This intramolecular process leads to the formation of polymers containing five- or six-membered rings along the polymer backbone.[1] The regioselectivity of the cyclization, leading to either a five-membered (α-addition) or a six-membered (β-addition) ring, can be controlled by the choice of catalyst and reaction conditions.[1]

In contrast, simple terminal monoalkynes like 1-hexyne and phenylacetylene do not undergo such intramolecular cyclization reactions. Instead, they can polymerize through other mechanisms to form linear polymers.

Table 1: Comparison of Polymerization Behavior of Terminal Alkynes

AlkynePredominant Polymerization PathwayCatalyst ExamplesResulting Polymer Structure
This compound Cyclopolymerization / Enyne MetathesisGrubbs Catalysts (1st, 2nd, 3rd Gen)Conjugated polymer with cyclic repeating units
1-Hexyne Linear PolymerizationZiegler-Natta catalysts, Rhodium complexesLinear poly(1-hexyne)
Phenylacetylene Linear PolymerizationRhodium complexes, Ziegler-Natta catalystsLinear polyphenylacetylene

Experimental Protocol: Cyclopolymerization of a this compound Derivative

This protocol is a representative example for the cyclopolymerization of a substituted this compound using a Grubbs catalyst.

Materials:

Procedure:

  • In a glovebox, diethyl dipropargylmalonate (e.g., 100 mg, 1 equivalent) and pyridine (1 equivalent) are dissolved in anhydrous, deoxygenated DCM (e.g., 5 mL) in a reaction vial equipped with a magnetic stir bar.

  • A stock solution of Grubbs third-generation catalyst in DCM is prepared.

  • The required amount of the catalyst solution (e.g., 0.01 equivalents) is added to the monomer solution to initiate the polymerization.

  • The reaction mixture is stirred at room temperature under an inert atmosphere for a specified time (e.g., 1-24 hours), during which a color change is typically observed.

  • The polymerization is quenched by adding a small amount of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.

Diagram: Grubbs-Catalyzed Cyclopolymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_pathways Regioselective Cyclization cluster_termination Termination catalyst Grubbs Catalyst [Ru]=CHR alkyne1 This compound catalyst->alkyne1 Coordination intermediate1 Ruthenacyclobutene Intermediate alkyne1->intermediate1 [2+2] Cycloaddition propagating_species Propagating Ru-Carbene intermediate1->propagating_species Ring Opening intramolecular_coordination Intramolecular Alkene Coordination propagating_species->intramolecular_coordination polymer Final Polymer propagating_species->polymer Quenching Agent alpha_addition α-addition intramolecular_coordination->alpha_addition exo-cyclization beta_addition β-addition intramolecular_coordination->beta_addition endo-cyclization five_membered Five-membered Ring Intermediate alpha_addition->five_membered six_membered Six-membered Ring Intermediate beta_addition->six_membered five_membered->propagating_species Chain Growth six_membered->propagating_species Chain Growth

Caption: Mechanism of Grubbs-catalyzed cyclopolymerization of this compound.

Sonogashira Coupling

The Sonogashira coupling is a fundamental cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] Both alkyne moieties of this compound are terminal and can, in principle, participate in Sonogashira coupling. However, the potential for intramolecular side reactions or the formation of di-coupled products exists. For simple terminal alkynes like 1-hexyne and phenylacetylene, the Sonogashira coupling is a highly efficient and widely used transformation.

Table 2: Expected Reactivity in Sonogashira Coupling

AlkyneExpected ReactivityPotential ProductsNotes
This compound HighMono- and di-coupled productsThe relative ratio of mono- to di-coupled product can be controlled by stoichiometry.
1-Hexyne HighMono-coupled productA standard substrate for Sonogashira coupling.
Phenylacetylene HighMono-coupled productA standard substrate, often used to showcase catalyst efficiency.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide

This protocol provides a general procedure for the Sonogashira coupling.[2][3]

Materials:

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Aryl halide (e.g., iodobenzene, 1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equivalents)

  • Copper(I) iodide (CuI, 0.04 equivalents)

  • Triethylamine (B128534) (Et₃N, 2.0 equivalents)

  • Anhydrous and deoxygenated tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, deoxygenated THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Diagram: Catalytic Cycle of the Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiil Pd(II)LX(Ar) pd0->pdiil Oxidative Addition (Ar-X) pd_alkynyl_ar Pd(II)L(C≡CR)(Ar) pdiil->pd_alkynyl_ar Transmetalation pd_alkynyl Pd(II)L₂(C≡CR) pd_alkynyl_ar->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_acetylide Cu-C≡CR cu_acetylide->pdiil to Pd cycle alkyne R-C≡CH alkyne->cu_acetylide + CuX, - HX base Base base->alkyne Deprotonation

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Glaser Coupling

The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[4] For this compound, both intramolecular and intermolecular coupling are possible, potentially leading to cyclic or oligomeric/polymeric products. The outcome is highly dependent on the reaction conditions, particularly the concentration. At high dilutions, intramolecular cyclization to form a macrocycle is favored, whereas at higher concentrations, intermolecular polymerization is more likely. Simple terminal alkynes like 1-hexyne and phenylacetylene readily undergo intermolecular Glaser coupling to yield the corresponding symmetrical diynes.

Table 3: Expected Reactivity in Glaser Coupling

AlkyneExpected ReactivityPotential ProductsNotes
This compound HighCyclic diynes (intramolecular), oligomers/polymers (intermolecular)Product distribution is concentration-dependent.
1-Hexyne HighDodeca-5,7-diyneStandard homocoupling.
Phenylacetylene High1,4-Diphenylbuta-1,3-diyneStandard homocoupling.

Experimental Protocol: Glaser-Hay Coupling of a Terminal Alkyne

This protocol is a modification of the original Glaser coupling, known as the Glaser-Hay coupling, which uses a TMEDA ligand.[4]

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone or other suitable solvent

  • Oxygen or air

Procedure:

  • The terminal alkyne is dissolved in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stir bar.

  • A catalytic amount of CuCl and TMEDA is added to the solution.

  • The reaction mixture is stirred vigorously while bubbling air or oxygen through it.

  • The reaction progress is monitored by TLC. A color change and the formation of a precipitate are often observed.

  • Upon completion, the reaction is quenched, for example, by the addition of a dilute acid solution.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Diagram: Glaser Coupling Mechanism

G alkyne 2 R-C≡CH cu_acetylide 2 [R-C≡C-Cu(I)] alkyne->cu_acetylide Deprotonation + 2 Cu(I) diyne R-C≡C-C≡C-R cu_acetylide->diyne Oxidative Coupling oxidant Oxidant (e.g., O₂) cu_0 2 Cu(0) oxidant->cu_0 diyne->cu_0 cu_i 2 Cu(I) cu_0->cu_i Re-oxidation

Caption: Simplified mechanism of the Glaser homocoupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. Both terminal alkyne groups of this compound are expected to be reactive in CuAAC. Depending on the stoichiometry of the azide, either mono- or bis-triazole products can be formed. Simple terminal alkynes are excellent substrates for this reaction, providing high yields of the corresponding triazoles.

Table 4: Expected Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneExpected ReactivityPotential Products
This compound HighMono- and bis-triazoles
1-Hexyne High1-(Azido-compound)-4-butyl-1,2,3-triazole
Phenylacetylene High1-(Azido-compound)-4-phenyl-1,2,3-triazole

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the CuAAC reaction.

Materials:

  • Terminal alkyne (1.0 equivalent)

  • Azide (e.g., benzyl (B1604629) azide, 1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equivalents)

  • Sodium ascorbate (B8700270) (0.05-0.10 equivalents)

  • A 1:1 mixture of water and a suitable organic solvent (e.g., t-butanol or DMSO)

Procedure:

  • The alkyne and azide are dissolved in the solvent mixture in a reaction vial.

  • A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of CuSO₄·5H₂O.

  • The reaction mixture is stirred at room temperature. The reaction is often complete within a few hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, water is added to the reaction mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography or recrystallization if necessary.

Diagram: CuAAC Reaction Pathway

G alkyne R-C≡CH cu_acetylide [R-C≡C-Cu] alkyne->cu_acetylide + Cu(I) azide R'-N₃ cu_i Cu(I) cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide + R'-N₃ triazole 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->triazole + H⁺ triazole->cu_i Regenerates Catalyst proton_source H⁺ Source proton_source->cu_triazolide

Caption: Simplified pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The reactivity of this compound is distinguished by its pronounced tendency to undergo intramolecular cyclization reactions, such as cyclopolymerization and ring-closing enyne metathesis, which are not accessible to simple terminal monoalkynes. This unique property makes it a valuable monomer for the synthesis of complex polymeric architectures. While this compound is expected to participate in the standard repertoire of terminal alkyne reactions, including Sonogashira coupling, Glaser coupling, and CuAAC, its bifunctional nature introduces the possibility of forming di-substituted products and the potential for competing intramolecular side reactions. For researchers and drug development professionals, understanding this distinct reactivity profile is crucial for the effective utilization of this compound in the design and synthesis of novel molecules and materials.

References

The Strategic Advantage of 1,6-Heptadiyne in Advanced Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the ultimate properties and functionality of a synthesized polymer. Among the diverse array of monomers available, 1,6-heptadiyne has emerged as a uniquely advantageous building block, particularly in the realm of cyclopolymerization, yielding highly conjugated and functional materials. This guide provides an objective comparison of this compound with alternative monomers, supported by experimental data, detailed protocols, and mechanistic insights to inform your polymer design and synthesis strategies.

Key Advantages of this compound

The primary advantage of this compound lies in its propensity to undergo cyclopolymerization, a process where the propagation step involves an intramolecular cyclization followed by an intermolecular addition. This mechanism leads to the formation of polymers with cyclic repeating units within the main chain, imparting a unique set of properties not readily achievable with other monomers.

The cyclopolymerization of this compound and its derivatives, particularly through metathesis catalysts, offers several distinct benefits:

  • Formation of Soluble Conjugated Polymers: Unlike the polymerization of acetylene, which often yields insoluble and intractable materials, the cyclopolymerization of this compound produces soluble polymers.[1] This solubility is crucial for characterization and processing, enabling applications in thin films and other advanced materials. The resulting polymers possess a conjugated backbone of alternating double bonds, which is the basis for their interesting electronic and optical properties.

  • High Molecular Weights and Controlled Polymerization: Through the use of well-defined catalysts, such as molybdenum and ruthenium alkylidene complexes, the cyclopolymerization of this compound derivatives can proceed in a living manner.[2][3] This "living" nature allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (polydispersity index, PDI), which is essential for applications requiring well-defined macromolecular architectures.[2][3]

  • Versatility in Functionalization: The 4-position of the this compound monomer is readily amenable to substitution with a wide variety of functional groups. This allows for the synthesis of a vast library of functional polymers with tailored properties, including electrical conductivity, nonlinear optical activity, and liquid crystallinity.

  • Good Thermal and Oxidative Stability: Polymers derived from this compound often exhibit good thermal and oxidative stability, a desirable characteristic for materials intended for use in electronic and optoelectronic devices.

Comparative Performance Analysis

To contextualize the advantages of this compound, it is essential to compare its performance with that of other α,ω-diynes and alternative polymerization strategies.

Comparison with other α,ω-Diynes

The length of the methylene (B1212753) spacer between the two alkyne functionalities in α,ω-diynes significantly influences their cyclopolymerization behavior. While this compound readily forms five- or six-membered rings, longer diynes such as 1,7-octadiyne (B1345467) and 1,8-nonadiyne (B1581614) can also be cyclopolymerized, though often with different efficiencies and resulting ring sizes.[4]

MonomerCatalyst SystemPolymer Yield (%)Mn ( g/mol )PDIRing StructureReference
This compound derivative Grubbs 3rd Gen.>95up to 50,000<1.25-membered[5]
1,7-Octadiyne derivative Grubbs CatalystHighControlledNarrow6-membered[4]
1,8-Nonadiyne derivative Grubbs CatalystLowerControlledNarrow7-membered (less efficient)[4]

As the data suggests, while longer diynes can undergo cyclopolymerization, this compound derivatives often provide a more efficient route to well-defined, five-membered ring-containing conjugated polymers. The formation of larger rings from longer diynes can be less favorable, sometimes leading to lower polymerization efficiency.[6]

Alternative Polymerization Strategies

Beyond comparing different diynes, it is also insightful to consider alternative polymerization methods for generating conjugated polymers.

Polymerization MethodMonomer ExampleKey AdvantagesKey Disadvantages
Cyclopolymerization This compound Soluble, high MW, controlled PDI, functionalizableCatalyst sensitivity, monomer synthesis can be complex
Acyclic Diene Metathesis (ADMET) DienesGood for linear conjugated polymers, commercially available monomersCan lead to broader PDI, removal of volatile byproducts needed
Chain-growth Condensation Polymerization Thiophenes, etc.High molecular weight, well-defined structuresStrict stoichiometric control required, often requires high temperatures
Ring-Opening Metathesis Polymerization (ROMP) Cyclic OlefinsLiving polymerization, high MW, functional group toleranceMonomers can be challenging to synthesize, residual catalyst removal

Experimental Protocols

For researchers looking to implement these synthetic strategies, detailed experimental protocols are crucial.

General Procedure for Metathesis Cyclopolymerization of a this compound Derivative

Materials:

  • This compound derivative (e.g., diethyl dipropargylmalonate)

  • Grubbs 3rd Generation Catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or THF)

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Inside a glovebox, the this compound derivative (1.0 eq) is dissolved in the anhydrous, degassed solvent to a desired concentration (e.g., 0.1 M).

  • A stock solution of the Grubbs catalyst in the same solvent is prepared.

  • The catalyst solution (e.g., 0.01 eq) is added to the stirred monomer solution at room temperature.

  • The reaction is allowed to proceed for a specified time (e.g., 1-24 hours), during which a color change is typically observed, indicating polymer formation.

  • The polymerization is quenched by the addition of a small amount of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The resulting polymer is characterized by techniques such as ¹H NMR, GPC (SEC), and UV-Vis spectroscopy.

Mechanistic Insights and Visualizations

The cyclopolymerization of this compound proceeds through a fascinating and complex mechanism. The following diagrams, generated using the DOT language, illustrate the key steps involved.

metathesis_cyclopolymerization cluster_initiation Initiation cluster_propagation Propagation catalyst Ru Catalyst monomer This compound catalyst->monomer Coordination intermediate1 Metallacyclobutene monomer->intermediate1 intermediate2 Carbene Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 intermediate4 Cyclized Intermediate intermediate3->intermediate4 intermediate5 Intermolecular Addition intermediate4->intermediate5 growing_chain Growing Polymer Chain intermediate5->growing_chain growing_chain->monomer Next Monomer Unit living_polymerization 1 Initiation 2 Propagation 1->2 3 Termination (Controlled) 2->3 4 Well-defined Polymer 2->4 3->4

References

comparative study of catalysts for 1,6-heptadiyne polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 1,6-Heptadiyne Polymerization

The cyclopolymerization of this compound and its derivatives has garnered significant interest due to the production of conjugated polymers with unique optical and electronic properties. The choice of catalyst is paramount in controlling the polymer's yield, molecular weight (Mw), polydispersity index (PDI), and microstructure. This guide provides a comparative analysis of various catalytic systems, including those based on Molybdenum (Mo), Tungsten (W), Rhodium (Rh), Palladium (Pd), and Ruthenium (Ru), with a focus on experimental data and protocols.

Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the polymerization of this compound, offering a quantitative comparison of their efficacy.

Catalyst SystemMonomerPolymer Yield (%)Molecular Weight (Mw) (kDa)PDI (Mw/Mn)Key Observations
MoCl₅This compoundQuantitative--Resulting polymers were mostly insoluble brown powders.[1]
WCl₆This compound---Investigated as a catalyst for this compound polymerization.[1]
RhCl(PPh₃)₃This compound derivativesModerate--Primarily catalyzes silylative cyclization, not polymerization.[2]
Cationic Palladium ComplexThis compound and its homologues---Focuses on cyclization-hydrosilylation reactions.[3][4]
First-Generation Grubbs (G1) + Benzoic AcidThis compound derivatives-up to 23-Benzoic acid accelerates phosphine (B1218219) dissociation and stabilizes the propagating carbene.[5][6]
First-Generation Grubbs (G1) + Sodium Benzoate (B1203000)This compound derivatives-up to 23-Sodium benzoate mediates the exchange of an anionic ligand to afford a more active catalyst.[5][6]
Third-Generation Grubbs (G3) + Pyridine (B92270)This compound monomers---Addition of weakly coordinating ligands like pyridine stabilizes the propagating Ru carbene, enabling living cyclopolymerization.
Grubbs Z-Selective CatalystThis compound derivatives--up to 95% 6-membered ringsPromotes β-selective addition, leading to polymers with six-membered rings.[7][8]

Note: "-" indicates data not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalyst systems.

Molybdenum-Based Catalysis

The polymerization of this compound using MoCl₅ is typically carried out in an inert atmosphere. The reaction progress is often monitored by observing the color change of the solution.

Typical Procedure:

  • A reaction vessel is charged with this compound and a suitable solvent under an inert atmosphere.

  • A solution of MoCl₅ in the same solvent is added to the monomer solution to initiate polymerization.

  • The reaction is allowed to proceed for a specified time, during which the solution may exhibit a red color.[1]

  • The resulting polymer is then isolated, typically as a brown powder, and washed.[1]

Ruthenium-Based (Grubbs) Catalysis

The use of Grubbs catalysts for this compound cyclopolymerization often requires additives to enhance catalyst activity and stability, particularly for the first-generation catalyst.

Procedure with First-Generation Grubbs Catalyst (G1) and Additives:

  • In a glovebox, the this compound monomer, the chosen additive (e.g., benzoic acid or sodium benzoate), and a solvent are combined in a reaction vessel.

  • The first-generation Grubbs catalyst is added to the mixture to initiate the polymerization.

  • The reaction is stirred at a specific temperature for a set duration.

  • The polymer is precipitated by adding the reaction mixture to a non-solvent, filtered, and dried under vacuum.[5][6]

Procedure with Grubbs Z-Selective Catalyst for β-selective Polymerization:

  • The this compound derivative and the Grubbs Z-selective catalyst are dissolved in a suitable solvent under an inert atmosphere.

  • To enhance β-selectivity, the reaction can be conducted at a lower temperature.[7][8]

  • The polymerization is allowed to proceed, and the resulting polymer is isolated and purified.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in this compound polymerization, the following diagrams are provided.

G General Mechanism of this compound Cyclopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Active Species Active Species Catalyst->Active Species Activation Monomer Monomer Active SpeciesMonomer Active SpeciesMonomer Initiated Complex Initiated Complex Active SpeciesMonomer->Initiated Complex Intramolecular Cyclization Intramolecular Cyclization Initiated Complex->Intramolecular Cyclization Polymer Chain Growth Polymer Chain Growth Intramolecular Cyclization->Polymer Chain Growth Monomer Addition Polymer Polymer Polymer Chain Growth->Polymer Deactivation

Caption: General mechanism of this compound cyclopolymerization.

G Experimental Workflow for Catalyst Screening Monomer Prep Monomer Preparation (this compound derivative) Polymerization Polymerization Reaction (Inert atmosphere, specific temp.) Monomer Prep->Polymerization Catalyst Prep Catalyst Preparation (e.g., Grubbs G1 + additive) Catalyst Prep->Polymerization Isolation Polymer Isolation (Precipitation, Filtration) Polymerization->Isolation Characterization Polymer Characterization (GPC, NMR, etc.) Isolation->Characterization Data Analysis Data Analysis (Yield, Mw, PDI) Characterization->Data Analysis

Caption: Typical experimental workflow for catalyst screening.

G Regioselectivity in Grubbs-Catalyzed Cyclopolymerization Grubbs Catalyst Grubbs Catalyst Alpha_Addition α-Addition Grubbs Catalyst->Alpha_Addition Conventional Grubbs Catalysts Beta_Addition β-Addition Grubbs Catalyst->Beta_Addition Grubbs Z-Selective Catalyst Five_Membered_Ring Five-Membered Ring Polymer Alpha_Addition->Five_Membered_Ring Six_Membered_Ring Six-Membered Ring Polymer Beta_Addition->Six_Membered_Ring

Caption: Regioselectivity pathways in Grubbs-catalyzed polymerization.

References

A Comparative Guide to Alternative Monomers for Conjugated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel conjugated polymers with tailored properties is a continuous pursuit. While 1,6-heptadiyne has been a foundational monomer in this field, a range of alternative monomers have emerged, offering unique advantages in terms of polymer structure, solubility, and optoelectronic properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable monomer for your research needs.

Overview of Monomer Alternatives

The exploration of alternatives to this compound has led to the development of several classes of monomers, primarily based on modifications to the diyne structure. These can be broadly categorized as:

  • Substituted 1,6-Heptadiynes: Introducing functional groups at the C4 position of the heptadiyne backbone is a common strategy to enhance the solubility and processability of the resulting polymers, as well as to introduce specific functionalities.

  • Longer-Chain α,ω-Diynes: Extending the carbon chain between the alkyne units to 1,7-octadiyne (B1345467) and 1,8-nonadiyne (B1581614) allows for the formation of polymers with larger ring structures (six- and seven-membered rings, respectively) within the polymer backbone, which can significantly influence the polymer's conformation and electronic properties.

  • Halogenated 1,6-Heptadiynes: The introduction of halogens at the C1 and C7 positions can modify the electronic properties of the resulting polymer and introduce reactive handles for post-polymerization modification.

The logical relationship between this compound and its alternatives is illustrated in the diagram below.

G This compound This compound Alternative Monomers Alternative Monomers This compound->Alternative Monomers Substituted 1,6-Heptadiynes Substituted 1,6-Heptadiynes Alternative Monomers->Substituted 1,6-Heptadiynes Longer-Chain Diynes Longer-Chain Diynes Alternative Monomers->Longer-Chain Diynes Halogenated 1,6-Heptadiynes Halogenated 1,6-Heptadiynes Alternative Monomers->Halogenated 1,6-Heptadiynes 4,4-Disubstituted Derivatives 4,4-Disubstituted Derivatives Substituted 1,6-Heptadiynes->4,4-Disubstituted Derivatives 1,7-Octadiyne 1,7-Octadiyne Longer-Chain Diynes->1,7-Octadiyne 1,8-Nonadiyne 1,8-Nonadiyne Longer-Chain Diynes->1,8-Nonadiyne 1,7-Dihalo-1,6-heptadiyne 1,7-Dihalo-1,6-heptadiyne Halogenated 1,6-Heptadiynes->1,7-Dihalo-1,6-heptadiyne

Figure 1: Hierarchical relationship of alternative monomers to this compound.

Comparative Performance Data

The choice of monomer has a profound impact on the polymerization process and the final properties of the conjugated polymer. The following table summarizes key performance indicators for different classes of diyne monomers.

Monomer ClassRepresentative Monomer(s)Typical CatalystPolymerization CharacteristicsPolymer Properties
Unsubstituted this compound This compoundSchrock's Molybdenum AlkylideneLiving polymerization, forms 5-membered rings.Often insoluble, limited processability.
Substituted 1,6-Heptadiynes Diethyl dipropargylmalonate (DEDPM), 4,4-Bis(octyloxymethyl)-1,6-heptadiyneSchrock's Molybdenum Alkylidene, Grubbs' Ruthenium CatalystsLiving polymerization, high yields, good control over molecular weight, forms 5-membered rings.[1]High degree of conjugation (λmax > 500 nm), good solubility in organic solvents, improved stability.[1]
Longer-Chain α,ω-Diynes 1,7-Octadiyne derivatives, 1,8-Nonadiyne derivativesGrubbs' Ruthenium CatalystsControlled polymerization, formation of 6- and 7-membered rings, success often relies on bulky substituents (Thorpe-Ingold effect).[2]Can form block copolymers with monomers that yield 5-membered rings.[2]
Halogenated 1,6-Heptadiynes 1,7-Dihalo-1,6-heptadiyne derivativesMoCl5/(n-Bu)4SnHigh yields, high molecular weights.[3]Good solubility and high thermal stability.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and polymerization of these monomers. Below are representative experimental protocols for key polymerization methods.

Experimental Workflow: Metathesis Cyclopolymerization

G cluster_prep Monomer & Catalyst Preparation cluster_rxn Polymerization Reaction cluster_workup Workup & Characterization Monomer Synthesis Monomer Synthesis Inert Atmosphere Inert Atmosphere Monomer Synthesis->Inert Atmosphere Catalyst Solution Catalyst Solution Initiation Initiation Catalyst Solution->Initiation Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Solvent Addition->Initiation Propagation Propagation Initiation->Propagation Precipitation Precipitation Propagation->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Characterization Characterization Filtration & Drying->Characterization

References

A Comparative Guide to Theoretical Models for 1,6-Heptadiyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Models for Predicting the Reactivity of 1,6-Heptadiyne and Related Enediynes, Supported by Experimental Data.

The thermal cyclization of this compound, a prototypical acyclic enediyne, serves as a fundamental model for understanding the reactivity of a class of potent antitumor antibiotics. The core transformation, known as the Bergman cyclization, involves the conversion of the enediyne moiety into a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death.[1] The predictive power of theoretical models is therefore crucial for the rational design of new enediyne-based therapeutic agents with controlled reactivity.

This guide provides a comparative overview of prominent theoretical models used to predict the activation barriers and reaction energetics of this compound and related enediyne reactions. The performance of these models is evaluated against available experimental data, and detailed experimental protocols for key kinetic studies are provided.

Theoretical Models for Predicting Enediyne Reactivity

Several theoretical models have been proposed to correlate the structure of enediynes with their propensity to undergo Bergman cyclization. These models range from simple geometric parameters to sophisticated quantum mechanical calculations.

1. The cd-Distance Model: Proposed by Nicolaou, this model suggests that the distance between the two acetylenic carbons that form a new bond in the cyclization (the cd-distance) is a key determinant of reactivity.[1] A smaller cd-distance is generally associated with a lower activation barrier for cyclization. This model provides a straightforward, intuitive parameter for predicting reactivity.

2. The Transition State Strain Model: This model, advocated by Magnus and Snyder, posits that the difference in strain energy between the ground state and the transition state of the enediyne is the critical factor governing the ease of cycloaromatization.[2][3] An enediyne with a smaller strain energy difference between the ground and transition states is predicted to undergo cyclization more readily.[2][3]

3. The Angle Distortion Model: This more recent model focuses on the geometry of the enediyne in its ground state.[2] It proposes that greater bending of the interior angles at the proximal alkyne carbons leads to a lower activation barrier for the Bergman cyclization.[2] This is because the transition state geometrically resembles the benzenoid product, where the formerly sp-hybridized carbons become sp2-hybridized.[2]

4. Quantum Mechanical Models: Density Functional Theory (DFT) has emerged as a powerful tool for studying enediyne cyclization.[4][5][6] Various DFT functionals, such as B3LYP, BPW91, mPW1PW91, wB97X-D, and M08-HX, have been employed to calculate the activation energies and reaction enthalpies.[5][6][7] More advanced ab initio methods, such as Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) and Equation-of-Motion Coupled Cluster (EOM-SF-CCSD), provide benchmark-quality data for validating DFT results.[7][8]

Comparison of Theoretical Predictions with Experimental Data

Direct experimental kinetic data for the thermal cyclization of the parent this compound is scarce in the literature. However, extensive studies on related acyclic and cyclic enediynes provide a basis for validating theoretical models. The following tables summarize a comparison of theoretical predictions and experimental observations for the Bergman cyclization of various enediynes.

Table 1: Comparison of Theoretical and Experimental Activation Energies for Bergman Cyclization of Selected Enediynes

Enediyne DerivativeTheoretical ModelCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)Reference
(Z)-3-hexene-1,5-diyneBPW91/6-311G 25.16~32[5]
(Z)-3-heptene-1,5-diyneBPW91/6-311G27.93-[5]
Benzene-fused enediynonemPW1PW91~2 kcal/mol deviation from BCCD(T)Cyclization observed at 200 °C[7]
Hepta-1,6-diyne cation (triplet)EOM-SF-CCSD0.96-[8]

Table 2: Performance of Different DFT Functionals for Enediyne Cyclization

DFT FunctionalBasis SetMean Absolute Deviation from high-level theory (kcal/mol)Reference
mPW1PW91Not specified~2 (compared to BCCD(T))[7]
B3LYP6-31G+(d,p) / 6-311G++(d,p)-[2]
BPW916-311G**Good agreement with high-level ab initio[5]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable kinetic data to validate theoretical models. Below are generalized methodologies for studying the kinetics of enediyne cyclization.

Gas-Phase Pyrolysis with Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for studying the thermal decomposition of volatile compounds like this compound at elevated temperatures.

Objective: To determine the rate constants and activation parameters for the gas-phase cyclization of this compound.

Apparatus:

  • Pyrolysis reactor (e.g., quartz tube furnace)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • High-precision temperature controller

  • Vacuum line and pressure gauge

  • Syringe pump for sample introduction

Procedure:

  • The pyrolysis reactor is heated to the desired temperature and allowed to stabilize.

  • A known concentration of this compound in an inert carrier gas (e.g., argon or nitrogen) is introduced into the reactor at a constant flow rate.

  • The reaction products exiting the reactor are periodically sampled and analyzed by GC-MS to identify and quantify the reactant and products.

  • The experiment is repeated at several different temperatures to obtain rate constants as a function of temperature.

  • The activation energy and pre-exponential factor are determined from an Arrhenius plot of ln(k) versus 1/T.

Solution-Phase Kinetics using UV-Vis Spectroscopy

This technique is well-suited for monitoring the disappearance of the enediyne reactant or the appearance of a cyclized product if they have distinct UV-Vis absorption spectra.

Objective: To measure the rate of cyclization of an enediyne in a solvent.

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Constant temperature bath

Procedure:

  • A solution of the enediyne in a suitable high-boiling, inert solvent (e.g., 1,4-cyclohexadiene, which also acts as a hydrogen donor to trap the diradical) is prepared.[9]

  • The cuvette containing the solution is placed in the temperature-controlled holder of the spectrophotometer and allowed to reach thermal equilibrium.

  • The UV-Vis spectrum of the solution is recorded at regular time intervals.

  • The change in absorbance at a specific wavelength corresponding to the reactant or product is monitored over time.

  • The rate constant for the reaction is determined by fitting the absorbance versus time data to the appropriate integrated rate law (typically first-order for unimolecular cyclization).

  • The experiment is repeated at different temperatures to determine the activation parameters.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Bergman cyclization, a typical experimental workflow for kinetic analysis, and the logical relationship between different theoretical models.

Bergman_Cyclization This compound This compound Transition State Transition State This compound->Transition State ΔG‡ p-Benzyne Diradical p-Benzyne Diradical Transition State->p-Benzyne Diradical Stable Aromatic Product Stable Aromatic Product p-Benzyne Diradical->Stable Aromatic Product Hydrogen Donor (e.g., 1,4-CHD) Hydrogen Donor (e.g., 1,4-CHD) Hydrogen Donor (e.g., 1,4-CHD)->Stable Aromatic Product

Caption: The Bergman cyclization pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis cluster_arrhenius Activation Parameters Prepare enediyne solution Prepare enediyne solution Temperature Control Temperature Control Prepare enediyne solution->Temperature Control Time-resolved Measurement (e.g., UV-Vis) Time-resolved Measurement (e.g., UV-Vis) Temperature Control->Time-resolved Measurement (e.g., UV-Vis) Data Acquisition Data Acquisition Time-resolved Measurement (e.g., UV-Vis)->Data Acquisition Plot Absorbance vs. Time Plot Absorbance vs. Time Data Acquisition->Plot Absorbance vs. Time Fit to Rate Law Fit to Rate Law Plot Absorbance vs. Time->Fit to Rate Law Calculate Rate Constant (k) Calculate Rate Constant (k) Fit to Rate Law->Calculate Rate Constant (k) Repeat at multiple temperatures Repeat at multiple temperatures Calculate Rate Constant (k)->Repeat at multiple temperatures Arrhenius Plot (ln(k) vs. 1/T) Arrhenius Plot (ln(k) vs. 1/T) Repeat at multiple temperatures->Arrhenius Plot (ln(k) vs. 1/T) Determine Ea and A Determine Ea and A Arrhenius Plot (ln(k) vs. 1/T)->Determine Ea and A

Caption: Workflow for solution-phase kinetic analysis.

Theoretical_Models Theoretical Models Theoretical Models Geometric Models Geometric Models Theoretical Models->Geometric Models Quantum Mechanical Models Quantum Mechanical Models Theoretical Models->Quantum Mechanical Models cd-Distance Model cd-Distance Model Geometric Models->cd-Distance Model Angle Distortion Model Angle Distortion Model Geometric Models->Angle Distortion Model Transition State Strain Model Transition State Strain Model Geometric Models->Transition State Strain Model DFT DFT Quantum Mechanical Models->DFT Ab Initio (CCSD(T), etc.) Ab Initio (CCSD(T), etc.) Quantum Mechanical Models->Ab Initio (CCSD(T), etc.)

Caption: Classification of theoretical models for enediyne reactions.

References

A Spectroscopic Comparison of 1,6-Heptadiyne and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of foundational molecules and their analogues is paramount. This guide provides a comparative analysis of the spectroscopic properties of 1,6-heptadiyne and its derivatives, supported by experimental data and detailed methodologies.

This document summarizes the key infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopic data for this compound and a selection of its derivatives. The inclusion of various substituents allows for an examination of their electronic and structural effects on the characteristic spectral features of the 1,6-diyne backbone.

Comparative Spectroscopic Data

The following table presents a summary of the key spectroscopic data for this compound and its derivatives. This allows for a direct comparison of the impact of substitution on the chemical shifts (δ) in NMR spectroscopy and the vibrational frequencies (ν) in IR spectroscopy.

CompoundSpectroscopic Data
This compound IR (Neat): ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch) ¹H NMR (CDCl₃): δ ~2.2 ppm (t, 2H, C≡C-H), δ ~2.3 ppm (m, 4H, CH₂), δ ~1.7 ppm (p, 2H, CH₂) ¹³C NMR (CDCl₃): δ ~83 ppm (C≡CH), δ ~69 ppm (C≡CH), δ ~27 ppm (CH₂), δ ~18 ppm (CH₂)
4,4-Dimethyl-1,6-heptadiyne ¹H NMR (CDCl₃): δ 2.03 (t, J=2.7 Hz, 2H), 2.01 (d, J=2.7 Hz, 4H), 1.12 (s, 6H) ¹³C NMR (CDCl₃): δ 81.9, 70.0, 39.5, 30.6, 26.9
4-Hydroxy-4-phenyl-1,6-heptadiyne Specific spectral data not readily available in searched literature. The presence of the hydroxyl and phenyl groups is expected to significantly influence the spectra.
4-Hydroxy-4-(4'-methylphenyl)-1,6-heptadiyne Specific spectral data not readily available in searched literature. Similar to the phenyl derivative, with additional signals for the methyl group.
4-Hydroxy-4-(4'-methoxyphenyl)-1,6-heptadiyne Specific spectral data not readily available in searched literature. The methoxy (B1213986) group will introduce characteristic signals in both ¹H and ¹³C NMR.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of the analyte (this compound or its derivative) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Parameters:

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Typically 30-45 degrees.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse program: Typically a proton-decoupled sequence.

    • Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Acquire the spectrum.

  • After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: Typically 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Visualizing Methodologies and Relationships

To better illustrate the processes and connections discussed, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound or Derivative Dissolution Dissolve in Deuterated Solvent (NMR) or use Neat (IR) Sample->Dissolution Transfer Transfer to NMR Tube or onto ATR Crystal Dissolution->Transfer NMR_Spec NMR Spectrometer (¹H & ¹³C) Transfer->NMR_Spec NMR IR_Spec FTIR Spectrometer Transfer->IR_Spec IR Process Process Raw Data (Fourier Transform, etc.) NMR_Spec->Process IR_Spec->Process Interpret Interpret Spectra (Chemical Shifts, Frequencies) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: Workflow for the spectroscopic analysis of this compound and its derivatives.

Structural_Relationships cluster_derivatives Derivatives Heptadiyne This compound (C₇H₈) Dimethyl 4,4-Dimethyl-1,6-heptadiyne Heptadiyne->Dimethyl Substitution at C4 Hydroxy 4-Hydroxy Derivatives (e.g., 4-hydroxy-4-phenyl) Heptadiyne->Hydroxy Substitution at C4 Other Other Functionalized Derivatives Heptadiyne->Other Functionalization

Caption: Structural relationship between this compound and its derivatives.

Performance Showdown: Poly(1,6-heptadiyne) Materials vs. Key Alternatives in Organic Electronics and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the performance of poly(1,6-heptadiyne)-based materials against leading alternatives, supported by experimental data and detailed protocols.

Poly(this compound) and its derivatives represent a unique class of conjugated polymers with a structure composed of alternating double bonds and cyclic repeating units. This structure imparts interesting electronic and physical properties, making them candidates for applications in organic electronics. Concurrently, the field of drug delivery is continually seeking novel polymeric carriers to enhance therapeutic efficacy and patient compliance. This guide provides a detailed comparison of poly(this compound)-based materials with established alternatives in both organic electronics and drug delivery, presenting quantitative performance data, experimental methodologies, and visual workflows to aid researchers in material selection and experimental design.

At a Glance: Performance Comparison

The following tables summarize the key performance metrics of poly(this compound) and its alternatives in the realms of electrical conductivity and drug delivery.

Electrical Conductivity: A Comparative Overview

For applications in organic electronics, the electrical conductivity of a polymer is a paramount performance indicator. The conductivity of conjugated polymers can be significantly enhanced through a process called doping, where a small amount of an oxidizing or reducing agent is introduced.

MaterialDoping AgentElectrical Conductivity (S/cm)
Poly(this compound) Iodine2.1 x 10⁻⁷[1]
PolyacetyleneVarious (e.g., I₂, AsF₅)10³ - 10⁵[2]
PolyanilineAcids (e.g., HCl)1 - 10²
PolypyrroleOxidants10 - 10²
PolythiopheneOxidants1 - 10²
PEDOT:PSS-10⁻⁵ - 10³

Note: The conductivity of conductive polymers can vary significantly depending on the specific synthesis method, dopant concentration, and processing conditions.

Drug Delivery Systems: A Performance Snapshot

In the context of drug delivery, key performance metrics include drug loading capacity (the amount of drug that can be incorporated into the carrier) and the drug release profile (the rate at which the drug is released over time). While poly(this compound) is not a conventional choice for drug delivery applications, this section focuses on leading alternatives to the widely used polyethylene (B3416737) glycol (PEG).

PolymerDrug Loading Capacity (%)Drug Release Profile
Poly(2-oxazoline)s Up to 45 wt%Sustained release, tunable by copolymer composition
Polysarcosine High (specific quantitative data varies with drug and formulation)Controlled and sustained release

In-Depth Analysis: Materials and Their Performance

Poly(this compound) in Organic Electronics

Poly(this compound) is a conjugated polymer that can be rendered electrically conductive through doping. Upon doping with iodine, it exhibits a modest electronic conductivity of 2.1 x 10⁻⁷ S/cm[1]. While this conductivity is lower than that of many other established conductive polymers, the material's processability into free-standing films offers potential advantages in certain device fabrication scenarios. The synthesis of poly(this compound) is typically achieved through metathesis cyclopolymerization of the this compound monomer.

Alternatives in Conductive Polymers

A range of conjugated polymers offer significantly higher electrical conductivity compared to poly(this compound), making them more suitable for applications demanding high charge transport.

  • Polyacetylene: Known as the prototypical conductive polymer, polyacetylene can achieve exceptionally high conductivity upon doping, reaching levels comparable to some metals (10³ - 10⁵ S/cm)[2]. However, it is notoriously unstable in air and difficult to process, limiting its practical applications.

  • Polyaniline, Polypyrrole, and Polythiophene: These heterocyclic polymers offer a good balance of conductivity (typically in the range of 1-100 S/cm), environmental stability, and processability. Their properties can be tuned by modifying their chemical structure and by using different doping agents.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): This aqueous dispersion of a conductive polymer complex is widely used for transparent conductive coatings in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conductivity can be tuned over a wide range (10⁻⁵ to 10³ S/cm) depending on the formulation and post-treatment.

Alternatives in Drug Delivery: Beyond PEG

While poly(this compound) has not been extensively explored for drug delivery, the field is actively seeking alternatives to polyethylene glycol (PEG), a polymer widely used to improve the pharmacokinetic properties of drugs. Concerns over potential immunogenicity and the "accelerated blood clearance" phenomenon associated with PEG have driven this search.

  • Poly(2-oxazoline)s (POx): This class of polymers has emerged as a promising alternative to PEG. POx are known for their "stealth" properties, biocompatibility, and tunable drug release profiles. They can be formulated into nanoparticles capable of high drug loading, with some studies reporting up to 45 wt% loading capacity for hydrophobic drugs. The release of the drug can be sustained over extended periods, and the release rate can be controlled by adjusting the composition of the POx copolymers.

  • Polysarcosine (pSar): Another leading PEG alternative, polysarcosine is a polypeptoid that is biocompatible and non-immunogenic. It can be used to form nanoparticles with high drug loading capacity and offers controlled and sustained drug release. While specific quantitative data on drug loading and release can vary depending on the drug and the specific formulation, the versatility of polysarcosine makes it a strong candidate for advanced drug delivery systems.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) is typically carried out via metathesis cyclopolymerization.

Materials:

  • This compound monomer

  • Metathesis catalyst (e.g., Grubbs' catalyst or Schrock's catalyst)

  • Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the this compound monomer in the anhydrous and deoxygenated solvent in a Schlenk flask.

  • In a separate flask, dissolve the metathesis catalyst in the same solvent.

  • Add the catalyst solution to the monomer solution with stirring.

  • Allow the reaction to proceed at the desired temperature for a specified time.

  • Quench the polymerization by adding a suitable agent (e.g., ethyl vinyl ether).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

cluster_synthesis Synthesis of Poly(this compound) Monomer This compound Monomer Reaction Polymerization Monomer->Reaction Solvent1 Anhydrous Solvent Solvent1->Reaction Catalyst Metathesis Catalyst Catalyst->Reaction Solvent2 Anhydrous Solvent Solvent2->Catalyst Quench Quenching Reaction->Quench Precipitate Precipitation Quench->Precipitate Polymer Poly(this compound) Precipitate->Polymer

Caption: Workflow for the synthesis of poly(this compound).

Measurement of Electrical Conductivity

The electrical conductivity of polymer films is commonly measured using the four-point probe method.

Apparatus:

  • Four-point probe setup

  • Source measure unit (SMU)

  • Polymer film sample

Procedure:

  • Place the polymer film on an insulating substrate.

  • Bring the four collinear probes of the four-point probe head into contact with the surface of the film.

  • Apply a constant current (I) through the two outer probes using the SMU.

  • Measure the voltage (V) across the two inner probes using the SMU.

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I).

  • Measure the thickness (t) of the polymer film.

  • Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

cluster_conductivity Four-Point Probe Conductivity Measurement Sample Polymer Film Sample Probes Four-Point Probe Sample->Probes Current Apply Current (I) (Outer Probes) Probes->Current Voltage Measure Voltage (V) (Inner Probes) Probes->Voltage SMU Source Measure Unit SMU->Current SMU->Voltage Calculation Calculate Conductivity (σ) Current->Calculation Voltage->Calculation

Caption: Workflow for electrical conductivity measurement.

Drug Loading and In Vitro Release Study

The dialysis method is a common technique to evaluate the drug loading and in vitro release from polymeric nanoparticles.

Materials:

  • Drug-loaded polymeric nanoparticles

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, PBS)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure for Drug Loading:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of release medium.

  • Lyse the nanoparticles to release the encapsulated drug (e.g., by adding a suitable solvent).

  • Quantify the total amount of drug using a calibrated analytical method.

  • Calculate the drug loading capacity (%) as: (Mass of drug in nanoparticles / Mass of nanoparticles) * 100.

Procedure for In Vitro Release:

  • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium at a constant temperature (e.g., 37 °C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

cluster_drug_release In Vitro Drug Release Study (Dialysis Method) Nanoparticles Drug-Loaded Nanoparticles DialysisBag Dialysis Bag Nanoparticles->DialysisBag Incubation Incubation (37°C, Agitation) DialysisBag->Incubation ReleaseMedium Release Medium ReleaseMedium->Incubation Sampling Aliquot Sampling Incubation->Sampling Analysis Drug Quantification (UV-Vis/HPLC) Sampling->Analysis Data Cumulative Release Profile Analysis->Data

Caption: Workflow for in vitro drug release study.

Conclusion

This guide provides a comparative analysis of poly(this compound)-based materials against prominent alternatives in organic electronics and drug delivery. In the realm of conductive polymers, while poly(this compound) offers processability advantages, its electrical conductivity is significantly lower than that of established materials like polyacetylene, polyaniline, and PEDOT:PSS. For drug delivery applications, although poly(this compound) is not a conventional choice, the exploration of alternatives to PEG, such as poly(2-oxazoline)s and polysarcosine, reveals promising platforms with high drug loading capacities and tunable, sustained release profiles. The provided experimental protocols and workflows serve as a practical resource for researchers to design and execute their own comparative studies. The choice of material will ultimately depend on the specific performance requirements, processing constraints, and biocompatibility considerations of the intended application.

References

A Comparative Guide to the Thermal Stability of Poly(diyne)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various poly(diyne)s, a class of conjugated polymers with significant potential in materials science and biomedical applications. Understanding the thermal properties of these polymers is crucial for their processing and application in environments where they may be exposed to elevated temperatures. The data and protocols presented herein are compiled from peer-reviewed literature to aid in the selection and development of thermally robust poly(diyne)-based materials.

Data on Thermal Stability of Poly(diyne)s and Related Polymers

The thermal stability of poly(diyne)s is predominantly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset decomposition temperature (Tonset), the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%), and the temperature of maximum decomposition rate (Tmax). The following table summarizes quantitative data for several poly(diyne)s and related polymers to illustrate the influence of chemical structure on thermal stability.

Polymer SystemSide/End GroupsDecomposition Temp. (°C)AtmosphereHeating Rate (°C/min)Reference
Hyperbranched Polyarylene (from aromatic diyne)Hexyloxy, Phenyl> 400 (Td)N/AN/A
Fluorinated Poly(1,4-cyclohexadiene) (PCHD)Fluorinated three-membered ringEnhanced stabilityNitrogen10[1]
H-capped PolyynesHydrogenLess stableN/AN/A[2]
Cl-capped PolyynesChlorineMore stableN/AN/A[2]
Poly(4,4'-oxydiphenylene) pyromellitimideFully aromaticSignificantly higherN/AN/A[3]
Polyimide with perfluoroalkylene spacerPerfluoroalkyleneLower than aromaticN/AN/A[3]
Poly(alkylene succinate)sVaried aliphatic diols420-430 (Tmax)N/AN/A[4]
Poly(enaminonitriles)Aromatic-aliphatic> 325 (Td5%)N/AN/A[5]

Note: Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized experimental protocol for determining the thermal stability of poly(diyne)s, based on common practices in the field.[1][2][4]

Objective: To determine the thermal decomposition profile of a poly(diyne) sample under a controlled atmosphere and heating rate.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TG/DSC 1)

  • High-purity nitrogen or air/oxygen gas supply

  • Microbalance

  • Sample pans (e.g., platinum, alumina)

Procedure:

  • Sample Preparation:

    • Ensure the poly(diyne) sample is dry and free of residual solvent by drying it in a vacuum oven at an appropriate temperature that does not induce thermal degradation.

    • Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (typically inert, e.g., nitrogen, to study thermal decomposition without oxidation, or an oxidative atmosphere like air to assess thermo-oxidative stability). Set the gas flow rate, commonly between 20-50 mL/min.

    • Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate. Common heating rates for polymer analysis are 10 °C/min or 20 °C/min.[2][6]

  • Data Acquisition:

    • Initiate the TGA run. The instrument will record the sample weight as a function of temperature and time.

    • It is advisable to run a blank (empty sample pan) under the same conditions to obtain a baseline for correction.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA thermogram.

    • Determine the key thermal stability parameters:

      • Tonset: The temperature at which significant weight loss begins, often determined by the intersection of the baseline tangent and the tangent of the decomposition step.

      • Td5% and Td10%: The temperatures at which 5% and 10% weight loss of the initial sample mass has occurred.[5]

      • Tmax: The temperature at which the maximum rate of weight loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • The residual weight at the end of the experiment indicates the amount of char or inorganic filler present.

Factors Influencing Thermal Stability and Their Interrelationships

The thermal stability of poly(diyne)s is intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between structural features and the resulting thermal properties.

G Factors Influencing Poly(diyne) Thermal Stability cluster_structure Molecular Structure cluster_properties Thermal Properties Backbone_Rigidity Backbone Rigidity Thermal_Stability Increased Thermal Stability Backbone_Rigidity->Thermal_Stability enhances Side_Groups Side Groups Side_Groups->Thermal_Stability influences Cross_Linking Cross-Linking Cross_Linking->Thermal_Stability increases Network_Formation Network Formation Cross_Linking->Network_Formation End_Groups End-Capping Groups End_Groups->Thermal_Stability affects Aromatic_Units Aromatic Units Aromatic_Units->Backbone_Rigidity Aromatic_Units->Thermal_Stability Bulky_Groups Bulky/Sterically Hindering Groups Bulky_Groups->Side_Groups Bulky_Groups->Thermal_Stability Halogenation Halogenation (e.g., F, Cl) Halogenation->Side_Groups Halogenation->End_Groups Halogenation->Thermal_Stability Aliphatic_Chains Flexible Aliphatic Chains Aliphatic_Chains->Side_Groups Aliphatic_Chains->Thermal_Stability decreases Network_Formation->Thermal_Stability

References

Safety Operating Guide

Proper Disposal of 1,6-Heptadiyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,6-Heptadiyne is paramount for ensuring a secure laboratory environment and adhering to regulatory standards. As a highly flammable terminal alkyne, this compound presents specific hazards that necessitate a meticulous and informed disposal process. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and associated waste, designed for researchers, scientists, and drug development professionals.

Core Safety Precautions and Hazard Identification

This compound is a highly flammable liquid and vapor.[1][2][3][4][5] A primary safety concern with terminal alkynes is their potential to form highly unstable and explosive metal acetylides, especially in the presence of certain metal salts (e.g., copper, silver, and mercury).[6][7] Therefore, it is crucial to avoid contact with incompatible materials.

Mandatory Personal Protective Equipment (PPE) includes:

  • A flame-resistant laboratory coat.

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).[6]

  • All handling and disposal procedures must be conducted in a certified chemical fume hood.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValueSource
CAS Number2396-63-6[1][2][3]
Molecular FormulaC₇H₈[1]
Molecular Weight92.14 g/mol [1][3]
Boiling Point111.5-112 °C[3][5]
Density0.805 g/mL at 25 °C[3]
Flash Point9 °C / 48.2 °F[2][3]
Storage Temperature2-8°C (refrigerated)[3]

Experimental Protocol: Step-by-Step Disposal Procedures

The proper disposal of this compound depends on whether it is in its pure form or part of a reaction mixture.

Disposal of Unused or Expired this compound

Pure or residual this compound should not be quenched in its original container.[6]

  • Container Sealing: Ensure the container is securely sealed.

  • Labeling: Label the container clearly as "Hazardous Waste: this compound, Flammable Liquid".

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[6]

Disposal of Reaction Mixtures Containing this compound

Reaction mixtures must be carefully quenched to neutralize any residual reactive species before disposal.[6] This is a critical step to mitigate the risk of explosive acetylide formation.

1. Quenching Procedure (in a chemical fume hood):

  • Dilution: Dilute the reaction mixture with a non-reactive solvent (e.g., the reaction solvent) to aid in heat dissipation. A 1:1 dilution is a good starting point.[6]

  • Cooling: Cool the reaction mixture in an ice bath to control the reaction temperature during quenching.

  • Quenching Agent Addition: Slowly add a proton-donating quenching agent, such as isopropanol, dropwise using a syringe or an addition funnel.[6] The slow addition is crucial for temperature control.

  • Monitoring: Continue the dropwise addition until any gas evolution ceases.

  • Warming: Allow the mixture to slowly warm to room temperature while stirring.[6]

2. Waste Collection:

  • Once the quenching is complete and the mixture has returned to room temperature, transfer it to a designated hazardous waste container.[6]

  • The container must be compatible with all components of the quenched mixture.[6] For example, do not use metal containers for acidic waste.[8][9]

3. Labeling and Storage:

  • Properly label the hazardous waste container with all constituents of the quenched mixture.[6][8][9][10]

  • Store the sealed container in a designated satellite accumulation area.[11][12]

4. Final Disposal:

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[9][11]

Disposal of Contaminated Solid Waste
  • Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent materials) in a separate, clearly labeled, leak-proof hazardous waste container.[7]

  • Disposal: Dispose of the container through your institution's EHS office.

Decontamination of Glassware
  • Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove any residue.[7]

  • Rinsate Collection: Collect this initial rinsate as hazardous liquid waste and add it to the quenched reaction mixture waste stream.[7]

  • Subsequent Cleaning: Subsequent washing with detergent and water can typically be disposed of down the drain, but always confirm with your institution's specific guidelines.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_pure Pure this compound cluster_mixture Reaction Mixture start This compound Waste Generated decision Is the waste pure this compound or a reaction mixture? start->decision pure_seal Securely seal original container decision->pure_seal Pure mix_quench Quench reaction mixture (Dilute, Cool, Add Isopropanol) decision->mix_quench Reaction Mixture pure_label Label as 'Hazardous Waste: this compound' pure_seal->pure_label pure_dispose Dispose via EHS pure_label->pure_dispose mix_collect Collect in compatible waste container mix_quench->mix_collect mix_label Label with all constituents mix_collect->mix_label mix_store Store in Satellite Accumulation Area mix_label->mix_store mix_dispose Dispose via EHS mix_store->mix_dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Guide to Handling 1,6-Heptadiyne in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Operational Procedures, and Disposal Plans for 1,6-Heptadiyne.

This document provides immediate and essential safety and logistical information for the handling of this compound (CAS RN: 2396-63-6) in a laboratory environment.[1][2][3][4][5] Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of the research being conducted.

Understanding the Hazards

This compound is a highly flammable liquid and vapor that poses significant safety risks if not handled properly.[1] It is crucial to be fully aware of its physical and chemical properties to mitigate potential hazards.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2396-63-6
Molecular Formula C₇H₈
Molecular Weight 92.14 g/mol [2][5]
Appearance Clear, colorless to yellow liquid[6]
Boiling Point 111.5 - 112 °C[5]
Density 0.805 g/mL at 25 °C[5][7]
Flash Point 9 °C (48.2 °F) - closed cup[7][8]
Vapor Pressure 25.3 mmHg

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor[1]
Aspiration hazard (Category 1)H304: May be fatal if swallowed and enters airways[1]
Skin irritation (Category 2)H315: Causes skin irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for all personnel handling this compound.

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection Flame-retardant lab coat worn over clothing made of natural fibers (e.g., cotton).
Respiratory Protection A properly fitted respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

3.1. Preparation and Handling

  • Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Remove all potential ignition sources, such as hot plates, open flames, and spark-producing equipment.

  • Grounding and Bonding : To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.

  • Dispensing : Use only spark-proof tools and equipment when dispensing the liquid. Dispense the smallest quantity required for the experiment.

  • Container Sealing : Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.

3.2. Storage

  • Location : Store this compound in a designated, well-ventilated, and cool flammable liquid storage cabinet. Storage temperatures should be kept between 2-8°C.[5][7][9]

  • Incompatible Materials : Store away from oxidizing agents and other incompatible materials.

  • Container Integrity : Ensure storage containers are in good condition and properly labeled.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.

  • Container Management : Do not mix this compound waste with other waste streams. Keep the waste container closed at all times, except when adding waste.

  • Disposal Method : Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. The preferred method of disposal is chemical incineration.

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill :

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, activate the fire alarm and contact emergency services.

    • For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.

  • Fire :

    • If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, foam, or carbon dioxide extinguisher.

    • For larger fires, evacuate the area immediately, activate the fire alarm, and call for emergency assistance.

  • Exposure :

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates a generalized workflow for experiments involving this compound, emphasizing safety and proper handling at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_reagents Measure and Prepare Reagents prep_hood->prep_reagents reaction_setup Set up Reaction Apparatus prep_reagents->reaction_setup reaction_add Add this compound reaction_setup->reaction_add reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Product Extraction and Purification workup_quench->workup_extract cleanup_decon Decontaminate Glassware and Equipment workup_extract->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: A generalized workflow for handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Heptadiyne
Reactant of Route 2
1,6-Heptadiyne

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。